1,2-Didocos-13-enoyl phoshatidylcholine
Beschreibung
Eigenschaften
IUPAC Name |
[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEURMLKLAEUAY-JFSPZUDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345798 | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(22:1(13Z)/22:1(13Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51779-95-4, 76420-81-0 | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biophysical Properties of 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Didocos-13-enoyl-sn-glycero-3-phosphocholine, commonly referred to as DEPC or dierucoyl phosphatidylcholine, is a synthetic phospholipid of significant interest in membrane biophysics and drug delivery research. Its defining characteristic is the presence of two long, monounsaturated acyl chains (22:1), which impart unique properties to lipid bilayers. This technical guide provides a comprehensive overview of the known biophysical properties of DEPC, detailed experimental protocols for their characterization, and a comparative analysis with other common phospholipids.
DEPC's structure, featuring long hydrocarbon chains, makes it particularly suitable for studies involving the reconstitution of transmembrane proteins with large hydrophobic domains, as it can help minimize hydrophobic mismatch. It is also utilized in the formulation of liposomes and other lipid-based nanoparticles for drug delivery applications.
Core Biophysical Properties
Quantitative biophysical data for DEPC is not as extensively documented in the literature as for more common phospholipids like DPPC or DOPC. However, the following information has been compiled from available resources.
General Properties
| Property | Value | Source |
| Synonyms | 1,2-Dierucoyl-sn-glycero-3-phosphocholine, di-C22:1-PC | Internal |
| Chemical Formula | C₅₂H₁₀₀NO₈P | Internal |
| Molecular Weight | 898.33 g/mol | Internal |
| Acyl Chains | Two erucic acid (22:1 Δ13 cis) chains | Internal |
Thermotropic Properties
The phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state, is a critical parameter. There are conflicting reports in the literature for the Tm of DEPC, which may be attributable to differences in experimental conditions such as hydration level and the specific technique employed.
| Property | Value | Source |
| Phase Transition Temperature (Tm) | 11.1 °C | [1] |
| -15 to -20 °C | [2][3] |
Mechanical and Structural Properties of DEPC Bilayers
Specific experimental values for the area per molecule, compressibility modulus, and bending rigidity of DEPC are not extensively reported. However, the principles of their determination and typical values for other relevant phospholipids are presented to provide context. A study on monounsaturated chains suggests an area per lipid for di22:1PC (DEPC) to be 69.3 ± 0.5 Ų.[4]
| Property | Typical Value (for comparison with other lipids) | Source (for comparative data) |
| Area per Molecule | ~60-70 Ų (in the fluid phase) | [4] |
| Compressibility Modulus (KA) | ~250 mN/m | [5] |
| Bending Rigidity (KC) | ~10⁻¹⁹ to 10⁻²⁰ J | [6][7] |
These properties are crucial for understanding the elasticity and stability of lipid membranes and their interactions with embedded proteins and other molecules.
Experimental Protocols
The following sections detail the standard methodologies used to determine the key biophysical properties of phospholipids like DEPC.
Liposome Preparation
A prerequisite for many biophysical studies is the formation of a homogenous suspension of liposomes. The thin-film hydration method followed by extrusion is a common and effective technique.
Materials:
-
1,2-Didocos-13-enoyl phosphatidylcholine (DEPC) powder
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Dissolve a known quantity of DEPC in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation at a temperature above the lipid's Tm. This results in the formation of multilamellar vesicles (MLVs).
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size using a lipid extruder.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipids.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the lipid sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a detectable peak in the DSC thermogram.
Procedure:
-
Prepare a concentrated suspension of DEPC liposomes (typically 10-20 mg/mL).
-
Accurately load a known amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of the corresponding buffer into a reference pan.
-
Place both pans in the DSC instrument.
-
Run a temperature scan over a range that encompasses the expected phase transition of DEPC (e.g., -30 °C to 40 °C) at a controlled heating rate (e.g., 1-5 °C/min).
-
The temperature at the peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the enthalpy of transition (ΔH).
Langmuir-Blodgett Trough for Monolayer Studies
This technique is used to determine the area per molecule and the compressibility modulus of a lipid monolayer at an air-water interface.
Principle: A known number of lipid molecules are spread on the surface of an aqueous subphase in a trough. Movable barriers compress the monolayer, and the surface pressure is measured as a function of the area available to the molecules.
Procedure:
-
Fill a clean Langmuir trough with a suitable aqueous subphase.
-
Spread a known amount of DEPC solution in a volatile solvent onto the subphase surface.
-
Allow the solvent to evaporate completely.
-
Compress the monolayer at a constant rate with the movable barriers.
-
Record the surface pressure as a function of the area per molecule.
-
The resulting pressure-area isotherm can be used to determine the area per molecule at a given surface pressure and to calculate the compressibility modulus (KA = -A(dπ/dA)), which is a measure of the monolayer's resistance to compression.
X-ray Scattering
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are used to determine the structure of lipid bilayers, including bilayer thickness and, indirectly, the bending rigidity.
Principle: X-rays are scattered by the electrons in the lipid molecules. The resulting scattering pattern provides information about the electron density profile of the bilayer, from which structural parameters can be derived. Analysis of the diffuse scattering can also provide information about membrane fluctuations, which is related to the bending rigidity.
Procedure:
-
Prepare a sample of oriented lipid multilayers or a suspension of unilamellar vesicles.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-rays on a 2D detector.
-
Analyze the scattering pattern to obtain the electron density profile and determine the bilayer thickness.
-
For bending rigidity, analyze the diffuse scattering to quantify thermal fluctuations of the membrane.
Signaling Pathways and Logical Relationships
DEPC is a synthetic phospholipid primarily used for creating model membranes and is not known to be directly involved in specific cellular signaling pathways. Its utility lies in providing a defined lipid environment for studying the function of reconstituted membrane proteins, which may themselves be part of signaling cascades. The logical relationship of its application is to provide a stable, well-characterized membrane mimic to investigate protein-lipid interactions and the influence of the lipid environment on protein function.
Conclusion
1,2-Didocos-13-enoyl phosphatidylcholine is a valuable tool for researchers in membrane biophysics and drug delivery. Its long, monounsaturated acyl chains provide a unique lipid environment for a variety of applications. While a complete set of quantitative biophysical data for DEPC is not yet available, the experimental protocols outlined in this guide provide a framework for its characterization. Further research is needed to fully elucidate the specific biophysical parameters of DEPC and to expand its application in the study of complex biological membranes and the development of advanced lipid-based technologies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. crodapharma.com [crodapharma.com]
- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpikg.mpg.de [mpikg.mpg.de]
An In-depth Technical Guide to 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a synthetic phospholipid characterized by its long, monounsaturated acyl chains. This unique structural feature imparts distinct biophysical properties that make it a valuable component in various research and pharmaceutical applications. Primarily, DEPC is utilized in the formation of liposomes and the study of lipid bilayers, where its long acyl chains contribute to the stability and fluidity of the membrane structure. This technical guide provides a comprehensive overview of the structure, function, and experimental applications of DEPC, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Structure and Physicochemical Properties
DEPC is a phosphatidylcholine molecule containing two 22-carbon monounsaturated fatty acid chains, specifically erucic acid (22:1), esterified to the sn-1 and sn-2 positions of the glycerol backbone. The phosphocholine head group is attached to the sn-3 position.
Chemical Structure:
Quantitative Data
The biophysical properties of DEPC are crucial for its application in forming stable and functional lipid bilayers. The following table summarizes key quantitative data for DEPC.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₁₀₀NO₈P | [1][2] |
| Molecular Weight | 898.34 g/mol | [1][2] |
| CAS Number | 51779-95-4 | [1][3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% | [3] |
| Phase Transition Temp (Tm) | Approximately -15 to -20 °C (gel to liquid-crystalline) | |
| Critical Micelle Conc. (CMC) | Not explicitly found, but expected to be very low (< 1 µM) due to long acyl chains. | [4][5][6][7] |
Function and Applications
The primary function of DEPC lies in its ability to form stable lipid bilayers, making it a key component in the preparation of liposomes and for studying membrane properties[8].
-
Liposome Formulation: DEPC is used to create liposomes for drug delivery systems. The long, unsaturated acyl chains can influence the fluidity and permeability of the liposome membrane, potentially affecting drug release kinetics and stability.
-
Membrane Fluidity Studies: The low phase transition temperature of DEPC ensures that membranes containing it are in a fluid state over a wide range of temperatures, which is useful for studying the dynamics of membrane proteins and other components.
-
Biomimetic Systems: DEPC is employed in the creation of artificial membranes that mimic biological systems, aiding in the investigation of membrane-protein interactions and transport processes[1].
-
Vaccine Development: It can be a component in adjuvant formulations to enhance the immune response to vaccines[1].
Experimental Protocols
Detailed methodologies are critical for the successful application of DEPC in research. Below are protocols for key experiments involving DEPC.
Liposome Preparation via Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar vesicles of a defined size.
Materials:
-
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
-
Chloroform or a 2:1 chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of DEPC in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure. A water bath set to a temperature slightly above the boiling point of the solvent can be used to facilitate evaporation.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of DEPC, although given its low Tm, room temperature is generally sufficient.
-
Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the syringes of the extruder.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process will generate unilamellar vesicles (LUVs) with a size distribution centered around the pore size of the membrane.
-
The resulting liposome suspension should be more translucent than the initial MLV suspension.
-
Liposome Preparation via Sonication
This method uses ultrasonic energy to break down MLVs into smaller unilamellar vesicles (SUVs).
Materials:
-
DEPC lipid film (prepared as in section 3.1.1)
-
Hydration buffer
-
Probe sonicator or bath sonicator
-
Ice bath
Procedure:
-
Hydration:
-
Hydrate the dry DEPC film with the appropriate buffer to form an MLV suspension.
-
-
Sonication:
-
Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication.
-
For probe sonication: Insert the tip of the sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.
-
For bath sonication: Place the sealed vial in the bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clear.
-
The clarity of the solution is an indicator of the formation of small unilamellar vesicles.
-
-
Centrifugation (Optional):
-
To remove any larger aggregates or titanium particles shed from the probe tip, the sonicated liposome suspension can be centrifuged at high speed (e.g., 15,000 x g for 10 minutes). The supernatant will contain the SUV fraction.
-
Role in Signaling Pathways
While specific signaling pathways directly involving DEPC are not extensively documented, the role of very-long-chain fatty acids (VLCFAs) and the composition of phospholipids in cell signaling are well-established. The erucic acid (22:1) in DEPC places it in the category of lipids containing VLCFAs.
VLCFAs are known to be crucial components of sphingolipids and some phospholipids, particularly in the nervous system[9][10]. The length and saturation of acyl chains in phospholipids can modulate the properties of cellular membranes, influencing the activity of membrane-bound proteins, the formation of lipid rafts, and the generation of lipid second messengers[11][12].
Phospholipids are central to major signaling pathways, such as the phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC) pathways[13]. In these pathways, membrane phospholipids are enzymatically converted into second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). The specific acyl chain composition of the parent phospholipid can influence the efficiency of these enzymatic reactions and the subsequent downstream signaling events.
The diagram below illustrates a generalized phospholipid signaling pathway and highlights the potential influence of the lipid's acyl chain composition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. Head group and chain length dependence of phospholipid self-assembly studied by spin-label electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 12. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. longdom.org [longdom.org]
A Technical Guide to 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a synthetic phospholipid characterized by the presence of two C22:1 erucic acid acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Extensive lipidomic analyses of natural sources, including erucic acid-rich seeds from the Brassicaceae family, have not identified the natural occurrence of this specific phosphatidylcholine molecule. As such, DEPC is considered a synthetic lipid, primarily utilized in research and pharmaceutical applications for the formulation of liposomes and the study of lipid bilayers. This technical guide provides an in-depth overview of DEPC, focusing on its synthesis, physicochemical properties, and its significant role in advanced drug delivery systems.
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids that are major components of biological membranes. The diversity of their acyl chain composition dictates the physicochemical properties of these membranes, such as fluidity and permeability. While erucic acid (cis-13-docosenoic acid) is a very-long-chain monounsaturated fatty acid abundant in the seed oils of plants like rapeseed (Brassica napus) and mustard (Brassica juncea), the specific molecule 1,2-Dierucoyl-sn-glycero-3-phosphocholine, where both acyl chains are erucic acid, has not been identified as a naturally occurring compound.
DEPC's unique structure, with its two long, unsaturated acyl chains, imparts specific properties to lipid bilayers, making it a valuable tool for researchers. It is particularly noted for its use in creating stable liposomes and for investigating the influence of very-long-chain fatty acids on membrane characteristics.[1][2] This guide will detail the synthetic nature of DEPC, its key properties, and its applications in drug delivery and biotechnology.
Physicochemical Properties of DEPC
The distinct structure of DEPC contributes to its specific physicochemical characteristics, which are crucial for its applications in forming stable lipid bilayers and liposomes.
Table 1: Physicochemical Properties of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
| Property | Value | Reference |
| Molecular Formula | C₅₂H₁₀₀NO₈P | [3] |
| Molecular Weight | 898.33 g/mol | |
| CAS Number | 51779-95-4 | [3] |
| Physical Form | White to off-white powder | [4] |
| Boiling Point | 211-214 °C | [4] |
| Solubility | Soluble in ethanol (30 mg/ml) | [3] |
| Purity | ≥98% | [3] |
| Storage Temperature | -20°C |
Synthesis and Experimental Protocols
As a synthetic phospholipid, DEPC is produced through chemical synthesis. The general approach involves the acylation of a glycerol backbone with erucic acid. A common method for synthesizing phosphatidylcholines with defined acyl chains is through the esterification of sn-glycero-3-phosphocholine (GPC).
General Synthesis of 1,2-Diacyl-sn-glycero-3-phosphocholines
A widely used method for the synthesis of phosphatidylcholines is the Steglich esterification, which utilizes a carbodiimide to activate the carboxylic acid for reaction with an alcohol.[5] The following protocol is a general representation for the synthesis of a 1,2-diacyl-sn-glycero-3-phosphocholine, which can be adapted for DEPC using erucic acid.
Experimental Protocol: Synthesis of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) via Steglich Esterification
-
Preparation of the GPC-Silica Complex:
-
Dissolve sn-glycero-3-phosphocholine (GPC) in methanol.
-
Add the GPC solution dropwise to silica gel.
-
Concentrate the mixture under vacuum to obtain a dry GPC-silica complex.[5]
-
-
Esterification Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the GPC-silica complex, chloroform, erucic acid, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
The molar ratio of GPC to erucic acid, DCC, and DMAP is critical and should be optimized.
-
Seal the vessel and heat the reaction mixture with stirring for an extended period (e.g., 72 hours) at a controlled temperature (e.g., 45°C).[5]
-
-
Purification:
-
After the reaction is complete, the resulting dicyclohexylurea byproduct is removed by filtration.
-
The crude product is then purified using chromatographic techniques, such as column chromatography on silica gel, to isolate the pure DEPC.
-
Alternatively, sequential recrystallization from appropriate solvents can be employed for purification.[5]
-
Diagram: Synthetic Workflow for DEPC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells | Semantic Scholar [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC Latest Price, 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC Exporter [handomchemical.com]
- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
An In-Depth Technical Guide to 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-didocos-13-enoyl phosphatidylcholine (DEPC), a synthetic phospholipid increasingly utilized in advanced drug delivery systems and membrane protein research. This document details its physicochemical properties, experimental protocols for its application, and an exploration of its potential role in cellular signaling.
Core Properties of 1,2-Didocos-13-enoyl Phosphatidylcholine
1,2-Didocos-13-enoyl phosphatidylcholine, also known as 1,2-dierucoyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid characterized by two C22:1 monounsaturated fatty acyl chains. Its unique structure imparts specific biophysical properties to lipid bilayers, making it a valuable tool in various research and development applications.
| Property | Value | Reference |
| CAS Number | 51779-95-4 | |
| Molecular Weight | 898.33 g/mol | |
| Molecular Formula | C₅₂H₁₀₀NO₈P | |
| Synonyms | DEPC, 1,2-Dierucoyl-sn-glycero-3-phosphocholine, PC(22:1/22:1) | [1] |
| Physical Form | Powder | |
| Purity | ≥98.0% (TLC) | |
| Storage Temperature | -20°C |
Experimental Protocols
The utility of DEPC is primarily demonstrated through its application in the formation of liposomes for drug delivery and the reconstitution of membrane proteins. The following sections provide detailed methodologies for these key experiments.
Preparation of DEPC Liposomes
DEPC's amphiphilic nature allows it to self-assemble into liposomes, which are spherical vesicles that can encapsulate both hydrophilic and hydrophobic therapeutic agents. The following protocol outlines a common method for preparing DEPC liposomes.
1. Thin-Film Hydration Method:
-
Lipid Film Formation: Dissolve DEPC and any other desired lipids (e.g., cholesterol for stability) in a suitable organic solvent such as chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs). The aqueous buffer can contain the hydrophilic drug to be encapsulated.
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.
2. Liposome Characterization:
A thorough characterization of the prepared liposomes is crucial to ensure their quality and suitability for the intended application.
| Parameter | Common Techniques |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) |
| Zeta Potential | Electrophoretic Light Scattering (ELS) |
| Morphology and Lamellarity | Cryo-Transmission Electron Microscopy (Cryo-TEM), Scanning Electron Microscopy (SEM) |
| Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy |
| In Vitro Drug Release | Dialysis, HPLC, UV-Vis Spectroscopy |
| Stability | Differential Scanning Calorimetry (DSC), DLS |
A high-performance liquid chromatography method with evaporative light-scattering detection (HPLC-ELSD) has been developed for the simultaneous quantification of DEPC, dipalmitoyl phosphatidylglycerol (DPPG), and cholesterol in propofol liposomes after alkaline hydrolysis.[2]
Reconstitution of Membrane Proteins in DEPC Liposomes
DEPC liposomes provide a native-like lipid bilayer environment for studying the function of purified membrane proteins.
1. General Reconstitution Protocol:
-
Solubilization: Solubilize the purified membrane protein of interest using a suitable detergent.
-
Mixing: Mix the solubilized protein with pre-formed DEPC liposomes. The lipid-to-protein ratio is a critical parameter that needs to be optimized for each specific protein.
-
Detergent Removal: Gradually remove the detergent from the protein-liposome mixture. This can be achieved through methods such as dialysis, gel filtration, or the use of adsorbent beads (e.g., Bio-Beads). As the detergent is removed, the membrane protein inserts into the lipid bilayer of the liposomes, forming proteoliposomes.
-
Functional Assays: The resulting proteoliposomes can then be used in various functional assays to study the activity of the reconstituted protein.
The reconstitution of membrane proteins into liposomes is a powerful technique for investigating their kinetics, substrate specificity, and protein-protein interactions in a controlled in vitro setting.[3][4]
Signaling Pathways and Logical Relationships
While direct experimental evidence specifically implicating DEPC in defined signaling pathways is limited, its constituent fatty acid, erucic acid, and its nature as a long-chain monounsaturated phospholipid suggest potential interactions with cellular signaling platforms, particularly lipid rafts.
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[5] They function as organizing centers for signaling molecules, facilitating efficient signal transduction.[5] The incorporation of long-chain phospholipids like DEPC into cellular membranes could potentially modulate the properties of these rafts, thereby influencing downstream signaling events.
The diagram below illustrates a hypothetical workflow for investigating the influence of DEPC on a generic signaling pathway involving a G protein-coupled receptor (GPCR) localized in a lipid raft.
Experimental Workflows in Detail
The following diagrams, rendered in DOT language, provide a more granular view of the key experimental procedures discussed in this guide.
Liposome Preparation via Thin-Film Hydration and Extrusion
This workflow is a standard and widely used method for producing unilamellar liposomes with a controlled size distribution.
Membrane Protein Reconstitution into DEPC Liposomes
This diagram outlines the process of incorporating a purified membrane protein into a DEPC lipid bilayer, a critical step for in vitro functional studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the DEPC in liposomes by LC-MS (assay) â Vitas Analytical Services [vitas.no]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Solubility Profile of 1,2-Dierucoyl-sn-glycero-3-phosphocholine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) in various organic solvents. A thorough understanding of the solubility characteristics of this long-chain phospholipid is essential for its application in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles, as well as in membrane biology research. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the role of such lipids in cellular signaling.
Quantitative Solubility Data
The solubility of 1,2-Dierucoyl-sn-glycero-3-phosphocholine is influenced by its long erucic acid acyl chains, which contribute to its overall lipophilicity. The following table summarizes the available quantitative and qualitative solubility data for DEPC in common organic solvents.
| Solvent | Quantitative Solubility | Qualitative Description | Conditions |
| Ethanol | 30 mg/mL[1] | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[2] | Slightly Soluble | Requires sonication and heating to 60°C[2] |
| Chloroform | Not Available | Slightly Soluble[3] | Not Specified |
| Methanol | Not Available | Slightly Soluble[3] | Not Specified |
Experimental Protocols for Solubility Determination
For researchers who need to determine the solubility of DEPC in specific solvent systems, the isothermal shake-flask method followed by gravimetric analysis is a reliable approach. Additionally, methods for the extraction and quantification of phospholipids can be adapted for solubility studies.
Isothermal Shake-Flask Method with Gravimetric Analysis
This method is considered a gold standard for determining the equilibrium solubility of a compound in a solvent.
Objective: To determine the equilibrium solubility of DEPC in a given organic solvent at a specific temperature.
Materials:
-
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) powder
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of DEPC powder to a series of glass vials.
-
Solvent Addition: Add a known volume of the organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved DEPC to settle. For colloidal suspensions, centrifugation may be necessary.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible filter to remove any undissolved particles.
-
Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen or in a drying oven at a temperature that will not degrade the DEPC.
-
Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial containing the dried DEPC residue.
-
Calculation: The solubility is calculated by determining the mass of the dissolved DEPC in the known volume of the solvent and is typically expressed in mg/mL or g/100 mL.
Lipid Extraction and Quantification for Solubility Determination
This protocol, adapted from standard lipid extraction methods, can be used to determine the concentration of DEPC in a saturated solution.
Objective: To quantify the amount of DEPC dissolved in a solvent at saturation.
Materials:
-
Saturated solution of DEPC in the solvent of interest
-
Chloroform/methanol mixture (e.g., 2:1 v/v)
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare a saturated solution of DEPC as described in the shake-flask method (steps 1-4).
-
Extraction: Take a known volume of the clear, saturated supernatant and add it to a larger volume of a chloroform/methanol mixture. Add deionized water to induce phase separation.
-
Phase Separation: Vortex the mixture and then centrifuge to achieve a clear separation of the organic and aqueous layers.
-
Isolation of Lipid: Carefully remove the lower organic phase, which contains the DEPC.
-
Solvent Removal: Evaporate the solvent from the organic phase using a rotary evaporator or a stream of nitrogen.
-
Quantification: Weigh the dried lipid residue to determine the mass of DEPC that was dissolved in the initial volume of the solvent.
Signaling Pathways and Logical Relationships
While 1,2-Dierucoyl-sn-glycero-3-phosphocholine is not typically a direct signaling molecule, its presence in cell membranes can influence the function of membrane-associated proteins involved in signal transduction. The physical properties of the lipid bilayer, such as thickness and fluidity, which are influenced by the acyl chain length and saturation of constituent phospholipids like DEPC, can modulate the activity of receptors and enzymes.
Phospholipids, in general, are central to many signaling pathways. A prominent example is the phosphoinositide pathway, where derivatives of phosphatidylinositol are key second messengers.
Caption: A diagram of a general phospholipid-mediated signaling pathway.
The following diagram illustrates a logical workflow for the experimental determination of DEPC solubility.
Caption: A workflow diagram for determining DEPC solubility.
References
A Technical Guide to the Biophysical Properties of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is an unsaturated phospholipid notable for its long 22-carbon acyl chains derived from erucic acid, with a cis double bond at the C13 position.[1][2] Its chemical structure, specifically the long unsaturated acyl chains, imparts distinct biophysical properties, making it a valuable component in the formulation of liposomes and other lipid-based nanoparticles for research and therapeutic applications.[1] This guide provides an in-depth overview of the core biophysical characteristics of DEPC, with a focus on its phase transition behavior. The methodologies for characterization and key quantitative data are presented to support its application in membrane fluidity studies, drug delivery systems, and research on protein-lipid interactions.[1]
Core Biophysical Properties
The most critical biophysical parameter for a phospholipid in the context of drug delivery and membrane studies is its main phase transition temperature (Tₘ). This temperature marks the transition of the lipid bilayer from a tightly packed, ordered gel phase (Lβ') to a disordered, fluid liquid-crystalline phase (Lα).[3] In the liquid-crystalline state, the membrane becomes more dynamic and permeable. For DEPC, this transition occurs at a significantly low temperature due to the presence of the cis double bonds in its long acyl chains, which disrupt ordered packing.
Quantitative Data Summary
The key thermodynamic parameter for DEPC is summarized below. This value is critical for determining the physical state of DEPC-containing membranes under physiological or experimental conditions.
| Parameter | Value | Method | Reference |
| Main Phase Transition Temperature (Tₘ) | ~ -15°C to -20°C | DSC | [1] |
| Molecular Weight | 898.33 g/mol | - | [4] |
| Chemical Formula | C₅₂H₁₀₀NO₈P | - | [4] |
Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the thermotropic properties of lipid bilayers.[3][5] It measures the heat flow associated with the phase transition, providing precise values for the Tₘ and the enthalpy of the transition (ΔH).
Principle
A lipid dispersion and a reference (buffer) are heated at a constant rate.[3] As the lipid transitions from the gel to the liquid-crystalline phase, it absorbs heat (an endothermic process).[3] The DSC instrument detects this heat uptake as a peak in the thermogram, where the peak maximum corresponds to the Tₘ.[3]
Materials and Equipment
-
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) powder
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Differential Scanning Calorimeter (e.g., Nano DSC)[6]
-
Vortex mixer
-
Water bath or extruder set to a temperature above Tₘ[6]
-
Round-bottom flask[3]
Step-by-Step Methodology
-
Lipid Film Preparation:
-
Dissolve a known quantity of DEPC in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent in a round-bottom flask under a stream of inert gas (e.g., nitrogen) to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Pre-warm the aqueous buffer to a temperature above the expected Tₘ of the lipid.[3] For DEPC, room temperature is sufficient.
-
Add the pre-warmed buffer to the flask containing the dry lipid film to achieve a final lipid concentration typically between 1-10 mg/mL.[3]
-
Hydrate the film by gentle agitation (e.g., vortexing) for an extended period (1-2 hours) to form multilamellar vesicles (MLVs).[3][6]
-
-
(Optional) Unilamellar Vesicle (LUV) Preparation:
-
For a more homogenous sample, the MLV suspension can be extruded to form large unilamellar vesicles (LUVs).
-
The extruder is set to a temperature well above the Tₘ.[6]
-
The MLV suspension is passed repeatedly (e.g., 10-20 times) through polycarbonate filters with a defined pore size (e.g., 100 nm).[6]
-
-
DSC Measurement:
-
Load the prepared lipid vesicle suspension into a sample pan and an equal volume of the buffer into the reference pan.
-
Place both pans into the DSC cell.[3]
-
Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., -40°C for DEPC).
-
Heat the sample at a constant, slow scan rate (e.g., 1-2°C/min) to a final temperature well above the Tₘ (e.g., 10°C).[3]
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to ensure the reversibility of the transition.[3]
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline thermogram from the sample thermogram to correct for instrumental heat capacity differences.[3]
-
The Tₘ is identified as the temperature at the peak maximum of the endothermic transition.[3]
-
The enthalpy of the transition (ΔH) is calculated from the area under the peak.[3]
-
Visualizations
Diagram of the Phospholipid Phase Transition
The following diagram illustrates the change in the physical state of the DEPC bilayer as it is heated through its phase transition temperature.
Caption: State transition of DEPC lipid bilayer with temperature change.
Experimental Workflow for DSC Analysis
This diagram outlines the key steps involved in preparing a lipid sample and analyzing it using Differential Scanning Calorimetry.
Caption: Workflow for DSC analysis of phospholipid phase transition.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Pivotal Role of 1,2-Dierucoyl-sn-glycero-3-phosphocholine in Cell Membrane Dynamics: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), a unique phospholipid, and its significant role in the structure and function of cell membranes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the biophysical properties of DEPC, its influence on membrane characteristics, and its interactions with other membrane components.
Introduction to 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
1,2-Dierucoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine molecule distinguished by its two long, unsaturated erucic acid acyl chains (22:1). This structural feature imparts distinct biophysical properties to the lipid bilayers it forms, influencing membrane fluidity, thickness, and permeability. Its ability to form stable bilayers makes it a valuable component in the creation of model cell membranes for studying lipid-protein interactions and membrane transport mechanisms.[1]
Biophysical Properties of DEPC Membranes
The unique structural characteristics of DEPC give rise to specific thermotropic behaviors in hydrated bilayers. Understanding these properties is crucial for predicting its behavior in model and biological membranes.
Phase Transition Behavior
DEPC bilayers exhibit a main phase transition temperature (Tm) from a gel-like state to a fluid liquid-crystalline state at approximately 11.1 °C . A subtransition has also been reported at 9.0 °C .[2] This low phase transition temperature, a consequence of the cis-double bonds in its long acyl chains, means that at physiological temperatures, DEPC-containing membranes are in a highly fluid state.
| Property | Value | Reference |
| Main Transition Temperature (Tm) | 11.1 °C | [2] |
| Subtransition Temperature | 9.0 °C | [2] |
Influence of DEPC on Membrane Characteristics
The incorporation of DEPC into a lipid bilayer significantly modulates the physical and functional properties of the membrane.
Membrane Fluidity and Permeability
The presence of the long, unsaturated erucic acid chains in DEPC introduces a high degree of fluidity into the membrane. This increased fluidity can, in turn, influence the permeability of the bilayer. Studies have shown that liposomes composed of DEPC can exhibit high activity for encapsulated enzymes, with their permeability being further enhanced by external factors such as gas-liquid flow. This suggests that DEPC-containing membranes can be engineered to have tunable permeability properties.
Interactions with Other Membrane Components
The behavior of DEPC in a biological context is heavily influenced by its interactions with other lipids, most notably cholesterol, and its potential role in the formation of specialized membrane domains.
Interaction with Cholesterol
While specific quantitative data on the interaction between DEPC and cholesterol are limited, the general principles of cholesterol-phospholipid interactions can be applied. Cholesterol is known to modulate the fluidity of lipid bilayers. In fluid-phase membranes, such as those containing DEPC at physiological temperatures, cholesterol typically has an ordering effect, decreasing the mobility of the acyl chains. The precise nature and phase behavior of DEPC-cholesterol mixtures would require further investigation, potentially through techniques like differential scanning calorimetry (DSC).
Role in Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are typically in a liquid-ordered (Lo) phase. Given DEPC's inherent tendency to form fluid, liquid-disordered (Ld) phases, it is not expected to be a primary component of lipid rafts. However, its presence in the surrounding membrane could influence the formation, stability, and dynamics of these domains.
Experimental Protocols
The study of DEPC-containing membranes relies on the preparation of well-defined model systems and their characterization using various biophysical techniques.
Preparation of DEPC-Containing Liposomes
The thin-film hydration method is a common technique for preparing liposomes. Due to DEPC's low phase transition temperature, all hydration and extrusion steps should be performed above 11.1 °C to ensure the lipids are in the fluid phase.
Protocol for Small Unilamellar Vesicles (SUVs) and Large Unilamellar Vesicles (LUVs):
-
Lipid Film Formation: Dissolve 1,2-Dierucoyl-sn-glycero-3-phosphocholine (and other lipids if preparing a mixed system) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. The hydration temperature should be maintained above the phase transition temperature of all lipid components. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication for SUVs): The MLV suspension can be sonicated using a probe or bath sonicator to produce small unilamellar vesicles.
-
Size Reduction (Extrusion for LUVs): To obtain vesicles with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process should be repeated an odd number of times (typically 11-21 passes) to ensure a homogenous population of LUVs.
Differential Scanning Calorimetry (DSC) of DEPC Liposomes
DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers and the effect of other molecules, like cholesterol, on this behavior.
Experimental Workflow:
-
Sample Preparation: Prepare a concentrated suspension of multilamellar vesicles (MLVs) of the desired lipid composition.
-
Calorimetric Scan: Load the lipid suspension into a DSC sample pan and an equal volume of the corresponding buffer into a reference pan.
-
Data Acquisition: Scan the sample over a temperature range that encompasses the phase transition of the lipids (e.g., from 0 °C to 25 °C for pure DEPC). The heating and cooling rates are typically controlled (e.g., 1-5 °C/min).
-
Data Analysis: The resulting thermogram will show peaks corresponding to the enthalpy changes at the phase transitions. The peak maximum indicates the transition temperature (Tm), and the area under the peak corresponds to the transition enthalpy (ΔH).
Visualizing Methodologies and Concepts
To aid in the understanding of the experimental processes and the structural properties of DEPC, the following diagrams are provided.
Conclusion
1,2-Dierucoyl-sn-glycero-3-phosphocholine is a phospholipid with unique properties conferred by its long, unsaturated acyl chains. Its low phase transition temperature and high fluidity make it a valuable tool for creating model membranes that mimic the dynamic nature of biological membranes. Further research is warranted to fully elucidate its interactions with other membrane components, such as cholesterol, and to quantify its impact on membrane thickness, permeability, and the function of embedded proteins. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working with this important lipid.
References
discovery and history of long-chain phosphatidylcholines
An In-depth Technical Guide to the Discovery and History of Long-Chain Phosphatidylcholines
Introduction
Phosphatidylcholines (PC) are a class of phospholipids that represent a fundamental component of biological membranes in most animal and plant cells.[1][2] These amphipathic molecules, possessing a hydrophilic choline headgroup and a hydrophobic tail of two fatty acids linked to a glycerol backbone, are critical for maintaining the structural integrity and fluidity of cell membranes.[1][3] The term "long-chain" typically refers to the fatty acid constituents, which can vary significantly in length and degree of saturation. This variation is crucial, as the fatty acid composition dictates the physical properties of the membrane and serves as a reservoir for biologically active molecules.[4] This guide provides a comprehensive overview of the historical discovery, biosynthetic pathways, signaling roles, and analytical methodologies related to long-chain phosphatidylcholines for researchers, scientists, and drug development professionals.
Historical Discovery and Characterization
The journey to understanding phosphatidylcholines began in the mid-19th century, marking a pivotal moment in the study of brain and tissue chemistry.[1][5]
-
1846-1847: The Discovery of "Lecithin" : French chemist and pharmacist Théodore Nicolas Gobley was the first to isolate a phosphorus-containing lipid from egg yolk.[5][6] He named this substance "lecithin," derived from the Greek word for egg yolk, "lekithos".[2][6][7] Gobley later isolated the same substance from various other sources, including brain tissue, demonstrating its wide distribution in the animal kingdom.[1]
-
1862: Identification of Choline : Adolph Strecker, while studying the composition of bile, heated lecithin and isolated a novel nitrogenous chemical which he named "choline," from the Greek word for bile, "chole".[7][8] This was a crucial step towards elucidating the complete chemical structure of lecithin.
-
1874: The First Complete Structure : Gobley, building on his own work and Strecker's discovery of choline, proposed the first complete chemical structure for lecithin, correctly identifying its components as one molecule each of oleic acid, margaric acid (now known as heptadecanoic acid), glycerophosphoric acid, and choline.[2][7]
-
1884: Distinguishing Lecithin and Cephalin : Johann Ludwig Wilhelm Thudichum, a German biochemist, further refined the classification of these lipids. He separated two types of "phosphatides" from the brain based on their solubility in alcohol. The fraction soluble in alcohol he identified as lecithin (phosphatidylcholine), while the insoluble fraction he named "cephalin," which was later identified as primarily phosphatidylethanolamine.[6][9]
The following diagram illustrates the key milestones in the discovery of phosphatidylcholines.
Biosynthesis of Long-Chain Phosphatidylcholines
Mammalian cells synthesize phosphatidylcholines primarily through two distinct pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.
The CDP-Choline (Kennedy) Pathway
First identified by Eugene P. Kennedy in 1956, the CDP-choline pathway is the predominant mechanism for PC synthesis in all mammalian cells.[10][11] The pathway involves three key enzymatic steps:
-
Choline Phosphorylation : Exogenous choline is transported into the cell and phosphorylated by choline kinase (CK) to form phosphocholine.[10]
-
CDP-Choline Synthesis : The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which activates phosphocholine with cytidine triphosphate (CTP) to form CDP-choline.[10]
-
Phosphatidylcholine Synthesis : Finally, choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone to yield phosphatidylcholine.[10]
The PEMT Pathway
In the liver, an alternative pathway exists where phosphatidylcholine is synthesized via the sequential methylation of phosphatidylethanolamine (PE).[12][13] This process is catalyzed by a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT), and uses S-adenosylmethionine (SAM) as the methyl donor.[1][13] This pathway is responsible for approximately 30% of PC synthesis in the liver and is the only endogenous pathway for de novo choline biosynthesis in mammals.[13]
Role in Cell Signaling
Phosphatidylcholines are not merely structural molecules; they are also precursors to critical second messengers. The hydrolysis of phospholipids by various phospholipase enzymes initiates intracellular signaling cascades. While the most well-known pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), a similar process can utilize PC.[9][14] PC-specific phospholipases (PC-PLC) can cleave PC to generate phosphocholine and DAG, a key activator of Protein Kinase C (PKC).[15]
Quantitative Data: Fatty Acid Composition
The functionality of phosphatidylcholines is heavily influenced by the length and saturation of their esterified fatty acids. Long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are particularly important for membrane fluidity and as precursors to signaling molecules.[4][16] The tables below summarize the typical fatty acid composition of PC from various biological sources.
Table 1: Fatty Acid Composition of Egg Yolk Phosphatidylcholine
| Fatty Acid | Notation | Content (%) |
|---|---|---|
| Myristic acid | C14:0 | 0.23[5] |
| Pentadecanoic acid | C15:0 | 0.10[5] |
| Palmitic acid | C16:0 | ~12 |
| Oleic acid | C18:1 | 57.80[5] |
| Linoleic acid | C18:2 | ~15 |
| Docosahexaenoic acid (DHA) | C22:6 | Variable, can be low[17] |
Note: Data compiled from multiple sources; values are approximate.[5][17] In some studies, the total unsaturated fatty acid content of egg yolk PC can range from 41.2% to 53.3%.[17]
Table 2: Major Molecular Species of Soybean Phosphatidylcholine
| Molecular Species | Fatty Acid Composition | Content (%) |
|---|---|---|
| (18:2-18:2)PC | Linoleic - Linoleic | 34.0[18] |
| (16:0-18:2)PC | Palmitic - Linoleic | 20.8[18] |
| (18:1-18:2)PC | Oleic - Linoleic | 16.3[18] |
| (18:0-18:2)PC | Stearic - Linoleic | 3.2[18] |
| (16:0-18:3)PC | Palmitic - Linolenic | 2.8[18] |
Source: Adapted from ResearchGate, Fractionation of soybean phospholipids.[18]
Table 3: Common Long-Chain PUFAs in Brain and Marine PC
| Fatty Acid | Notation | Common Source |
|---|---|---|
| Arachidonic Acid (AA) | C20:4 (n-6) | Brain, Egg Yolk[11] |
| Eicosapentaenoic Acid (EPA) | C20:5 (n-3) | Marine (Fish, Krill, Sea Cucumber)[11][16] |
| Docosahexaenoic Acid (DHA) | C22:6 (n-3) | Marine (Fish, Krill, Squid), Brain[11][16] |
Experimental Protocols
The methodologies for studying phosphatidylcholines have evolved from classical extraction techniques to sophisticated chromatographic and mass spectrometric analyses.
Classical Isolation Protocol (Gobley, ~1846)
The original method used by Théodore Gobley to isolate lecithin provides historical context for early lipid chemistry.
-
Dehydration : The starting material (e.g., egg yolk) was thoroughly dehydrated to remove water.[1]
-
Solvent Extraction : The dried material was extracted with a hot solvent, such as boiling ether or alcohol.[1]
-
Separation : The extract was evaporated, yielding an oily liquid and a viscous substance. The desired "lecithin" was separated from the oil by hot filtration, where it was retained on the filter.[1]
-
Purification (Later Developments) : Later methods involved neutralization with limewater to form a calcium derivative, which could be separated and then decomposed with oxalic acid to yield a purer product.
Modern Analysis of Long-Chain PC by HPLC-MS/MS
Modern analysis allows for the detailed characterization and quantification of individual molecular species of PC, including those with very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[19]
Objective : To separate, identify, and quantify long-chain PC molecular species from a biological sample (e.g., retina, plasma).
Methodology :
-
Lipid Extraction : Lipids are extracted from the tissue homogenate using a solvent system like chloroform/methanol (Folch method) or hexane/isopropanol. The supernatant containing the lipids is collected.
-
Chromatographic Separation : The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Column : A normal-phase silica gel column or a reverse-phase C18 column is typically used.[19][20] Normal-phase chromatography separates lipid classes based on headgroup polarity.[19]
-
Mobile Phase : A gradient elution is employed. For a silica column, this might be a gradient of hexane/isopropanol/water with an ammonium formate additive.[19] For a C18 column, a mobile phase of methanol/water is common.[20]
-
Flow Rate : A typical flow rate is 1 mL/min.[20]
-
-
Detection and Identification : The HPLC eluent is directed to an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).
-
Ionization : ESI is used to generate intact molecular ions, often in both positive ([M+H]⁺) and negative ([M+H-CH₃]⁻) modes.
-
Mass Analysis : A high-resolution mass analyzer (e.g., Orbitrap, TOF) determines the exact mass of the parent ion, allowing for molecular formula prediction.
-
Fragmentation (MS/MS) : Collision-Induced Dissociation (CID) is used to fragment the parent ions. The resulting fragment ions provide structural information, including the identity and position (sn-1/sn-2) of the fatty acyl chains.[19]
-
-
Quantification : The abundance of each PC species is determined by the peak intensity or area from the mass chromatogram. Calibration curves using known standards are used for absolute quantification.[19]
Conclusion
From its initial discovery as a curious phosphorus-containing fat in egg yolk, phosphatidylcholine has been revealed as a molecule of immense biological importance. The pioneering work of 19th-century chemists laid the foundation for understanding its structure, while 20th-century biochemists elucidated its complex biosynthetic and signaling pathways. Today, advanced analytical techniques enable researchers to probe the vast diversity of long-chain phosphatidylcholine species, linking specific fatty acid compositions to membrane dynamics, cell signaling, and disease pathology. This deep understanding continues to drive innovation in nutrition, pharmacology, and drug delivery, underscoring the enduring relevance of this foundational biomolecule.
References
- 1. earthwormexpress.com [earthwormexpress.com]
- 2. Long-chain polyunsaturated fatty acid-containing phosphatidylcholines predict survival rate in patients after heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of phosphatidylethanolamine N-methyltransferase-2 in aflatoxin-induced liver cancer and partial reversion of the neoplastic phenotype by PEMT transfection of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Théodore Nicolas Gobley - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 11. Effects of different fatty acids composition of phosphatidylcholine on brain function of dementia mice induced by scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of the murine gene encoding phosphatidylethanolamine N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 15. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of different fatty acids composition of phosphatidylcholine on brain function of dementia mice induced by scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Analysis of Egg Yolk Phospholipid Unsaturation and Its Impact on Neural Health in Alzheimer Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
A Comprehensive Technical Guide to Diethyl Pyrocarbonate (DEPC): Chemical Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyrocarbonate (DEPC), also known as diethyl dicarbonate, is a potent, yet unstable, chemical reagent widely employed in molecular biology and biochemistry.[1] Its primary and most critical application is the inactivation of ribonuclease (RNase) enzymes, which are notoriously resilient and ubiquitous, posing a significant threat to the integrity of RNA during experimental procedures.[1][2] This technical guide provides an in-depth overview of the chemical formula, structure, and properties of DEPC. It further details its mechanism of action as an RNase inhibitor, provides comprehensive experimental protocols for its use, and outlines important safety considerations for laboratory personnel.
Chemical Formula and Structure
DEPC is the diethyl ester of dicarbonic acid.[3][4] Its chemical structure is characterized by two ethyl groups attached to a pyrocarbonate backbone.
Chemical Formula: C₆H₁₀O₅[1][3]
Molecular Structure:
Caption: Chemical structure of Diethyl Pyrocarbonate (DEPC).
IUPAC Name: Diethyl dicarbonate[1]
Physicochemical Properties
A summary of the key physicochemical properties of DEPC is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₅ | [1][3][5] |
| Molar Mass | 162.141 g·mol⁻¹ | [1][3][5] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.101 g/mL at 25 °C | [1][4][6] |
| 1.121 g/mL at 20 °C | [1][6] | |
| Boiling Point | 93-94 °C at 18 mmHg | [4][6][7] |
| Decomposition Temperature | 155 °C | [4][8][9] |
| Refractive Index | n20/D 1.398 | [6][7] |
| Solubility in Water | Limited (~0.1%) | [5] |
| Solubility in Organic Solvents | Soluble in alcohols, esters, and ketones | [5] |
Mechanism of Action as an RNase Inhibitor
DEPC is a strong, non-specific inhibitor of RNases.[10] It achieves this by covalently modifying the side chains of specific amino acid residues within the enzyme, particularly the imidazole ring of histidine.[1][2] This modification, known as carbethoxylation, irreversibly inactivates the RNase by altering the structure of its active site.[2] While histidine is the primary target, DEPC can also react with other nucleophilic residues such as lysine, cysteine, and tyrosine.[1][2]
Caption: Mechanism of RNase inactivation by DEPC.
Instability and Decomposition
DEPC is highly unstable in aqueous solutions and undergoes hydrolysis to form ethanol and carbon dioxide.[1][8][9] This decomposition is accelerated in the presence of nucleophiles and at higher pH.[2] The instability of DEPC is a crucial aspect of its application, as the final treated solutions should be free of residual DEPC, which can modify purine residues in RNA.[1][11]
Caption: Hydrolysis of DEPC in aqueous solution.
Due to its reactivity, DEPC cannot be used with buffers containing primary amines, such as Tris and HEPES, as it will react with the buffer components rather than the RNases.[1][12] Buffers such as phosphate-buffered saline (PBS) and MOPS are compatible with DEPC treatment.[1]
Experimental Protocols
The following are detailed protocols for the use of DEPC in rendering solutions and equipment RNase-free.
Preparation of DEPC-Treated Water
This is the most common application of DEPC in a molecular biology laboratory.
-
Preparation: Add 1 ml of DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a glass bottle. This creates a 0.1% (v/v) solution.[1][9]
-
Dissolution: Stir or shake the solution vigorously to dissolve the DEPC, which will initially appear as small globules.[8][9]
-
Incubation: Incubate the solution for at least 2 hours at 37°C or overnight at room temperature to allow the DEPC to inactivate any contaminating RNases.[1][2]
-
Inactivation of DEPC: Autoclave the treated water for at least 15 minutes to inactivate the remaining DEPC by hydrolysis.[1][2][9] The sweet, fruity odor sometimes detected after autoclaving is due to the formation of volatile esters from the ethanol byproduct.[10]
Caption: Experimental workflow for preparing DEPC-treated water.
Treatment of Glassware and Plasticware
-
Preparation: Fill the items to be treated with a 0.1% DEPC solution. For surfaces, wipe thoroughly with the solution.
-
Incubation: Allow the items to incubate for at least one hour at room temperature.[13]
-
Removal of DEPC: Drain the DEPC solution and autoclave the items to inactivate any residual DEPC.[13]
Safety and Handling Precautions
DEPC is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: DEPC is a suspected carcinogen and is harmful if swallowed.[14][15]
-
Reactivity: It is a powerful acylating agent and can react with biological macromolecules.[12]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling DEPC.[16] All manipulations should be performed in a chemical fume hood.[12]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and ammonia.[16][17] Reaction with ammonia can produce urethane, a potent carcinogen.[8][9][18]
-
Storage: DEPC is sensitive to moisture and should be stored in a tightly sealed container at 2-8°C.[6][19] To prolong its shelf life, the headspace of the bottle can be flushed with an inert gas like nitrogen or argon after each use.[18]
Conclusion
DEPC remains an indispensable tool for researchers working with RNA. Its ability to effectively and irreversibly inactivate RNases is critical for maintaining the integrity of RNA samples. However, its use requires a thorough understanding of its chemical properties, including its inherent instability and reactivity. By following established protocols and adhering to strict safety guidelines, researchers can safely and effectively utilize DEPC to create an RNase-free environment, thereby ensuring the reliability and success of their RNA-based experiments.
References
- 1. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Diethyl Pyrocarbonate | C6H10O5 | CID 3051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. cephamls.com [cephamls.com]
- 6. 焦碳酸二乙酯 96% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. usbio.net [usbio.net]
- 8. nbsbio.co.uk [nbsbio.co.uk]
- 9. biofargo.com [biofargo.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 12. DEPC-Treated Water – Cellseco [cellseco.com]
- 13. researchgate.net [researchgate.net]
- 14. zellx.de [zellx.de]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. americanbio.com [americanbio.com]
- 17. Diethyl pyrocarbonate | 1609-47-8 [chemicalbook.com]
- 18. biobasic.com [biobasic.com]
- 19. goldbio.com [goldbio.com]
Methodological & Application
Application Notes and Protocols for 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) in the development of drug delivery systems. DEPC is a high-purity, synthetic phospholipid that is increasingly being explored for its unique properties in forming stable liposomes and other lipid-based nanoparticles.[1] Its long, unsaturated acyl chains contribute to the fluidity and stability of the lipid bilayer, making it an attractive candidate for the encapsulation and delivery of a wide range of therapeutic agents.
Applications of DEPC in Drug Delivery
DEPC is a versatile excipient for various drug delivery applications, primarily due to its ability to form stable lipid bilayers, which are essential for encapsulating therapeutic agents.[2][3][4]
-
Liposomal Drug Delivery: DEPC can be the primary lipid component or used in combination with other lipids (e.g., cholesterol) and PEGylated lipids to form unilamellar or multilamellar vesicles. These liposomes can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs within the lipid bilayer.
-
Enhanced Bioavailability: By encapsulating drugs in DEPC-based carriers, their solubility and stability can be improved, potentially leading to enhanced bioavailability.[2][3]
-
Vaccine Development: DEPC can be used in the formulation of adjuvants to boost the immune response to vaccine antigens.[2]
-
Cell Membrane Studies: Due to its resemblance to natural phospholipids, DEPC is utilized in creating model cell membranes to study membrane dynamics and protein-lipid interactions.[2]
Data Presentation: Physicochemical Properties of DEPC-based Liposomes
While specific quantitative data for drug-loaded DEPC liposomes is not extensively available in the public domain, the following table provides representative data for liposomes formulated with similar phospholipids like DSPC and DOPC. These values can serve as a benchmark for the expected characteristics of DEPC-based formulations.
| Parameter | Method | Typical Value | Factors Influencing the Value |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 50 - 200 nm | Extrusion pressure, membrane pore size, lipid concentration. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | A measure of the homogeneity of the liposome population. |
| Zeta Potential | Electrophoretic Light Scattering | -10 mV to -50 mV (for anionic formulations) | Lipid composition, surface modifications, pH of the medium. |
| Encapsulation Efficiency (EE%) | Centrifugation / Size Exclusion Chromatography followed by UV-Vis or HPLC | > 80% (for active loading) | Drug properties, drug-to-lipid ratio, loading method.[5][6] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of DEPC-based drug delivery systems. These are based on established methods for other phospholipids and can be adapted for DEPC.
Preparation of DEPC Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method to produce unilamellar vesicles of a defined size.[7]
Materials:
-
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
-
Cholesterol (optional, for enhancing stability)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve DEPC and cholesterol (if used) in the organic solvent in a round-bottom flask. For hydrophobic drugs, dissolve the drug along with the lipids.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of DEPC. This will form a thin, uniform lipid film on the flask's inner wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of DEPC. For hydrophilic drugs, dissolve the drug in the hydration buffer.
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Vortex the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of DEPC.
-
Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a uniform size.[8]
-
Drug Loading into DEPC Liposomes
Passive Loading:
For hydrophilic drugs, this is achieved by dissolving the drug in the hydration buffer as described in the preparation protocol above. For hydrophobic drugs, the drug is co-dissolved with the lipids in the organic solvent.[7]
Active Loading (for ionizable drugs like Doxorubicin):
This method utilizes a transmembrane pH or ion gradient to drive the drug into the liposome, often achieving high encapsulation efficiencies.
-
Establish a Gradient: Prepare the DEPC liposomes in a low pH buffer (e.g., ammonium sulfate solution).
-
Remove External Buffer: Exchange the external buffer with a high pH buffer (e.g., PBS) using dialysis or size-exclusion chromatography.
-
Drug Incubation: Add the drug solution to the liposome suspension and incubate at a temperature above the Tc of DEPC. The drug will diffuse across the lipid bilayer and become trapped in the acidic interior.[9]
Characterization of DEPC Liposomes
Particle Size and Zeta Potential:
These parameters are crucial for predicting the in vivo fate of the liposomes.
-
Dilute the liposome suspension in the appropriate buffer.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter and polydispersity index (PDI).[8]
-
Use the same instrument in electrophoretic light scattering mode to measure the zeta potential, which indicates the surface charge of the liposomes.[8]
Encapsulation Efficiency (EE%):
This determines the amount of drug successfully loaded into the liposomes.
-
Separate the drug-loaded liposomes from the unencapsulated drug using methods like size-exclusion chromatography or centrifugation.[5]
-
Disrupt the purified liposomes using a suitable solvent (e.g., methanol) or detergent.
-
Quantify the concentration of the encapsulated drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
In Vitro Drug Release Study
This study evaluates the rate at which the encapsulated drug is released from the liposomes.
Dialysis Method:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using an appropriate analytical technique (e.g., UV-Vis or HPLC).[10]
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[11][12]
Stability Studies
The stability of DEPC-based liposomal formulations is critical for ensuring their quality and efficacy over time. Stability studies should assess both the physical and chemical stability of the formulation.
Physical Stability:
-
Parameters to monitor: Particle size, PDI, and zeta potential.
-
Method: Store the liposomal formulation at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor the key parameters over time using DLS. Any significant changes may indicate aggregation or fusion of the vesicles.
Chemical Stability:
-
Parameters to monitor: Drug content, encapsulation efficiency, and degradation of lipids.
-
Method: Store the formulation under various conditions and quantify the amount of encapsulated drug and any degradation products at different time points using techniques like HPLC.
Cellular Uptake Mechanisms
The cellular uptake of liposomes is a complex process that can occur through various endocytic pathways.[13][14][15] The specific mechanism for DEPC-based liposomes will depend on their physicochemical properties (size, surface charge) and the cell type.
-
Clathrin-mediated endocytosis: A common pathway for the uptake of nanoparticles.
-
Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.
Further research is needed to elucidate the specific cellular uptake pathways of DEPC-containing liposomes. Understanding these mechanisms is crucial for designing targeted drug delivery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Targeting doxorubicin encapsulated in stealth liposomes to solid tumors by non thermal diode laser - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. researchgate.net [researchgate.net]
- 12. IN VITRO RELEASE KINETICS MODEL FITTING OF LIPOSOMES: AN INSIGHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Clarification on the Use of DEPC in Membrane Protein Studies and a Protocol for Detergent-Mediated Reconstitution
For Researchers, Scientists, and Drug Development Professionals
This document clarifies the role of Diethylpyrocarbonate (DEPC) in biochemical research and provides a detailed protocol for the standard method of reconstituting membrane proteins into liposomes. While DEPC is a valuable reagent, it is not used for the direct reconstitution of membrane proteins . Its primary application is the inactivation of RNase enzymes to create an RNase-free environment for RNA-related experiments. Direct exposure of membrane proteins to DEPC during reconstitution would likely lead to protein denaturation and loss of function due to DEPC's chemical modification of amino acid residues.
This application note will first detail the properties and appropriate use of DEPC for preparing RNase-free solutions. Subsequently, a comprehensive, step-by-step protocol for the widely accepted detergent-mediated reconstitution of membrane proteins into liposomes will be provided. This protocol is designed for researchers aiming to study the function of membrane proteins in a lipid bilayer environment.
Part 1: The Role and Protocol for DEPC in Preparing RNase-Free Solutions
DEPC is a highly reactive chemical that inactivates RNases by modifying specific amino acid residues, particularly histidine.[1][2][3][4][5] This makes it an essential tool for researchers working with RNA. However, its reactivity also means it can inactivate other proteins, including the membrane protein of interest.[1][6][7] Therefore, DEPC is used to treat water and buffers before they come into contact with the protein.
Key Properties of DEPC
| Property | Description |
| Mechanism of Action | Irreversibly modifies histidine, lysine, cysteine, and tyrosine residues in proteins, leading to enzyme inactivation.[1][2] |
| Primary Use | Inactivation of RNases in water and buffers to create an RNase-free environment.[1][8][9] |
| Inactivation | DEPC is unstable in aqueous solutions and is inactivated by autoclaving, which hydrolyzes it to ethanol and carbon dioxide.[1][2][9] |
| Incompatibility | Cannot be used with buffers containing primary amines, such as Tris and HEPES, as they will react with and inactivate the DEPC.[1][2][8] |
| Safety | DEPC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.[1] |
Protocol for Preparing DEPC-Treated RNase-Free Water
This protocol describes the standard procedure for preparing RNase-free water using DEPC.
-
Preparation: In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a glass bottle. This creates a 0.1% (v/v) DEPC solution.[1][10]
-
Incubation: Stir the solution overnight at room temperature to allow the DEPC to react with any contaminating RNases.[1]
-
Inactivation (Autoclaving): Autoclave the DEPC-treated water at 121°C for 20-60 minutes to inactivate the DEPC.[1][3][10] The autoclaving process hydrolyzes DEPC into ethanol and carbon dioxide.[1][2] A faint fruity odor may be present after autoclaving due to the formation of esters, but this does not indicate the presence of active DEPC.[5]
-
Cooling and Storage: Allow the water to cool completely before use. The resulting RNase-free water can be stored at room temperature.
Caption: Workflow for preparing DEPC-treated RNase-free water.
Part 2: Protocol for Detergent-Mediated Reconstitution of Membrane Proteins
This is the standard and widely accepted method for incorporating functional membrane proteins into a lipid bilayer.[11][12] The general principle involves solubilizing both the purified membrane protein and the lipids in a detergent, followed by the removal of the detergent to allow the spontaneous formation of proteoliposomes.[11][12]
Experimental Workflow
Caption: General workflow for detergent-mediated membrane protein reconstitution.
Materials and Reagents
-
Purified membrane protein of interest
-
Lipids (e.g., DMPC, POPC, or a mixture mimicking a native membrane)
-
Detergent (e.g., Triton X-100, n-Dodecyl-β-D-maltoside (DDM), CHAPS)
-
Reconstitution buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Detergent removal system (e.g., Bio-Beads, dialysis tubing, size-exclusion chromatography column)
-
RNase-free water (if required for the specific application)
Detailed Protocol
Step 1: Preparation of Liposomes
-
Dissolve the desired lipids in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the reconstitution buffer by vortexing to form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or with a probe sonicator until the solution becomes clear.[13] Alternatively, for larger unilamellar vesicles (LUVs), use an extruder with a polycarbonate membrane of a defined pore size.
Step 2: Solubilization of Membrane Protein and Liposomes
-
The purified membrane protein should already be in a solution containing a suitable detergent.
-
Add detergent to the prepared liposome suspension to a concentration above its critical micelle concentration (CMC) to solubilize the lipids, forming lipid-detergent mixed micelles.
Step 3: Formation of Protein-Lipid-Detergent Mixed Micelles
-
Mix the solubilized membrane protein with the solubilized lipids at a desired lipid-to-protein ratio (LPR). The optimal LPR needs to be determined empirically but often ranges from 50:1 to 1000:1 (w/w).
-
Incubate the mixture for 1 hour at a temperature that ensures the lipids are in a fluid phase, with gentle agitation.[13]
Step 4: Detergent Removal and Proteoliposome Formation
This is a critical step, and the method of detergent removal can influence the final properties of the proteoliposomes.
-
Dialysis: Dialyze the mixture against a large volume of detergent-free reconstitution buffer. This is a slow removal method suitable for detergents with a high CMC.
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to bind the detergent.[13] This is a gentle and effective method for detergents like Triton X-100.[11] Add the beads in batches to control the rate of removal.
-
Size-Exclusion Chromatography: Pass the mixture through a gel filtration column. The larger proteoliposomes will elute first, separated from the smaller detergent micelles.[11]
Step 5: Characterization of Proteoliposomes
-
Protein Incorporation: Separate the proteoliposomes from unincorporated protein by centrifugation (for dense proteoliposomes) or density gradient centrifugation.[13] Analyze the protein content of the proteoliposome fraction by SDS-PAGE and a protein quantification assay (e.g., BCA assay).
-
Functionality: Perform a functional assay relevant to the specific membrane protein (e.g., transport assay, enzymatic activity assay) to confirm that the reconstituted protein is active.
-
Orientation: Determine the orientation of the reconstituted protein using methods such as protease protection assays or binding studies with domain-specific antibodies.
-
Physical Characterization: Analyze the size and homogeneity of the proteoliposomes using techniques like dynamic light scattering (DLS).
Quantitative Parameters for Reconstitution
The optimal conditions for reconstitution are protein-dependent and require empirical determination.
| Parameter | Typical Range | Considerations |
| Lipid-to-Protein Ratio (LPR) | 50:1 to 1000:1 (w/w) | Higher ratios can favor proper protein folding and activity but may dilute the protein for certain assays. |
| Detergent Concentration | Above the CMC | The choice of detergent and its concentration can affect protein stability and the efficiency of reconstitution. |
| Incubation Time | 30 min - 2 hours | Sufficient time is needed for the formation of mixed micelles.[13] |
| Detergent Removal Rate | Varies with method | A slow removal rate often leads to more homogenous and functional proteoliposomes. |
Conclusion
While DEPC is a crucial reagent for creating RNase-free conditions, it is not suitable for the direct reconstitution of membrane proteins due to its protein-modifying activity. The established and reliable method for membrane protein reconstitution relies on the use of detergents to solubilize the protein and lipids, followed by detergent removal to facilitate the self-assembly of functional proteoliposomes. Researchers should carefully optimize the parameters of this detergent-mediated protocol to ensure the successful reconstitution of their specific membrane protein of interest. For studies involving protein-RNA interactions, preparing all aqueous solutions with DEPC-treated water prior to the introduction of the protein is the correct approach.
References
- 1. itwreagents.com [itwreagents.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neb.com [neb.com]
- 4. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 5. DEPC-Treated Water – Cellseco [cellseco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 8. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. usbio.net [usbio.net]
- 11. researchgate.net [researchgate.net]
- 12. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Characterization of 1,2-Didocos-13-enoyl Phosphatidylcholine (DDPC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 1,2-Didocos-13-enoyl-sn-glycero-3-phosphocholine (DDPC), a synthetic phospholipid with long monounsaturated fatty acid chains. The unique biophysical properties conferred by its C22:1 acyl chains make it a valuable component in the formulation of liposomes and for studying lipid bilayer dynamics.
Introduction to Analytical Characterization of DDPC
The comprehensive characterization of DDPC is crucial for ensuring its identity, purity, and stability, particularly in pharmaceutical applications. A multi-technique approach is recommended, employing chromatographic, spectrometric, and spectroscopic methods to provide orthogonal information on the molecule's structure and integrity. This document outlines protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Techniques for Purity and Separation
Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
TLC is a rapid and cost-effective method for the qualitative assessment of DDPC purity and for monitoring chemical reactions.
Experimental Protocol: TLC of DDPC
-
Plate Preparation: Use silica gel 60 plates. For enhanced separation of phospholipids, plates can be pre-washed by developing them in a chloroform:methanol (1:1, v/v) mixture and then dried. For better separation of certain phospholipid classes, plates can be impregnated with a 1.8% (w/v) boric acid solution in ethanol.[1]
-
Sample Preparation: Dissolve DDPC in chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v) to a concentration of 1-5 mg/mL.
-
Spotting: Apply 1-5 µL of the DDPC solution as a small spot or a narrow band onto the TLC plate, approximately 1.5 cm from the bottom edge.
-
Mobile Phase (Solvent System): A common solvent system for the separation of phospholipids is chloroform:methanol:water (65:25:4, v/v/v).[2] For resolving very-long-chain phospholipids, adjustments to the polarity may be necessary. Another effective mobile phase for phospholipid separation is chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v).[3][4]
-
Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization:
-
Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Phospholipids will appear as yellow-brown spots.[2]
-
Phosphomolybdic Acid or Cupric Acetate/Phosphoric Acid: Spray the plate with a suitable reagent and heat to char the lipid spots, making them visible.
-
Primuline Spray: For non-destructive visualization, spray with a 0.05% primuline solution in acetone:water (80:20) and view under UV light.[3]
-
Data Presentation: TLC Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel 60 |
| Mobile Phase | Chloroform:Methanol:Water (65:25:4, v/v/v) |
| Visualization | Iodine Vapor, Phosphomolybdic Acid, or Primuline |
| Expected Rf | The Rf value for DDPC will be dependent on the exact conditions but should appear as a single major spot. |
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
HPLC, particularly with an Evaporative Light Scattering Detector (ELSD), is a powerful technique for the quantitative analysis of DDPC, as phospholipids lack a strong UV chromophore.
Experimental Protocol: HPLC-ELSD of DDPC
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and an ELSD.
-
Column: A reversed-phase C18 or C30 column is suitable for separating phospholipid molecular species.[5] A common choice is a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase can be effective. A mixture of acetonitrile, methanol, and triethylamine (e.g., 40:58:2, v/v/v) has been used successfully for phosphatidylcholine species.[5] Gradient elution may also be employed for more complex samples.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C
-
Evaporator (Drift Tube) Temperature: 80-100°C[5]
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min
-
-
Sample Preparation: Dissolve DDPC in the mobile phase or a compatible solvent (e.g., methanol/chloroform) to a known concentration (e.g., 0.1-1.0 mg/mL).
-
Injection Volume: 10-20 µL.
-
Quantification: Generate a calibration curve using a series of DDPC standards of known concentrations. The peak area from the ELSD is proportional to the mass of the analyte.
Data Presentation: HPLC-ELSD Quantitative Data
| Parameter | Expected Value/Range |
| Retention Time (tR) | Dependent on specific column and mobile phase; should be consistent for DDPC. |
| Purity (%) | > 99% (determined by peak area normalization) |
| Limit of Detection (LOD) | Low ng range |
| Limit of Quantification (LOQ) | Mid-to-high ng range |
Mass Spectrometry for Structural Elucidation
Mass spectrometry provides information on the molecular weight and fragmentation pattern of DDPC, confirming the identity of the headgroup and the acyl chains. Electrospray ionization (ESI) is a common soft ionization technique for phospholipids.
Experimental Protocol: ESI-MS/MS of DDPC
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole) equipped with an ESI source.
-
Sample Infusion: Dissolve DDPC in a suitable solvent such as methanol or chloroform:methanol (1:1, v/v) containing a small amount of ammonium acetate or sodium acetate to promote ion formation. Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]+ and/or the sodiated adduct [M+Na]+.
-
MS2 Scan (Product Ion Scan): Select the precursor ion of interest (e.g., [M+H]+ or [M+Na]+) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Collision Energy: Optimize the collision energy to achieve informative fragmentation. This will vary depending on the instrument but typically ranges from 20-50 eV.
Data Presentation: Expected MS Fragmentation of DDPC
The molecular weight of DDPC (C52H100NO8P) is 898.35 g/mol .
| Precursor Ion | m/z (calculated) | Fragment Ion | m/z (calculated) | Description |
| [M+H]+ | 899.72 | 184.07 | 184.07 | Phosphocholine headgroup[6][7] |
| 561.41 | 561.41 | Loss of one erucic acid molecule | ||
| [M+Na]+ | 921.70 | 184.07 | 184.07 | Phosphocholine headgroup |
| 59 (loss) | 862.70 | Loss of trimethylamine | ||
| 183 (loss) | 738.70 | Loss of the phosphocholine headgroup |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy provides detailed information about the chemical environment of each atom in the DDPC molecule, allowing for unambiguous structure confirmation. Both 1H and 13C NMR are essential.
Experimental Protocol: 1H and 13C NMR of DDPC
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of DDPC in a deuterated solvent such as chloroform-d (CDCl3) or a mixture of CDCl3 and methanol-d4 (CD3OD).
-
1H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
13C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (Optional but Recommended): For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Data Presentation: Expected 1H and 13C NMR Chemical Shifts for DDPC
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The following are approximate chemical shifts based on general phosphatidylcholine structures.
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| Glycerol Backbone | ||
| sn-1 CH2 | ~4.1-4.4 | ~62-64 |
| sn-2 CH | ~5.2 | ~70-72 |
| sn-3 CH2 | ~3.9-4.0 | ~65-67 |
| Phosphocholine Headgroup | ||
| P-O-CH2 | ~4.2-4.3 | ~59-61 |
| N-CH2 | ~3.7-3.8 | ~66-68 |
| N(CH3)3 | ~3.3-3.4 | ~54-55 |
| Erucoyl (C22:1) Chains | ||
| -CH=CH- (olefinic) | ~5.3-5.4 | ~128-131 |
| -CH2-C=O | ~2.2-2.3 | ~34-35 |
| C=O (ester carbonyl) | - | ~172-174 |
| -(CH2)n- (methylene envelope) | ~1.2-1.4 | ~28-30 |
| -CH3 (terminal methyl) | ~0.8-0.9 | ~14 |
Biological Context: Phosphatidylcholine Synthesis Pathways
While specific signaling roles for DDPC are not well-defined, it is synthesized through the general pathways for phosphatidylcholine production. Understanding these pathways provides context for its cellular origin and metabolism. The two primary pathways are the Kennedy pathway and the Lands cycle.[8]
The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholines.[8] The Lands cycle, on the other hand, is responsible for the remodeling of existing phospholipids, allowing for the modification of their acyl chain composition.[8] DDPC, as a synthetic lipid, would be introduced exogenously, but its components (erucic acid) could potentially be incorporated into cellular lipids via these pathways.
Summary and Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of 1,2-Didocos-13-enoyl phosphatidylcholine. By combining TLC for rapid screening, HPLC-ELSD for accurate quantification, mass spectrometry for molecular weight and structural confirmation, and NMR for definitive structural elucidation, researchers and drug development professionals can ensure the quality and consistency of this important synthetic phospholipid for its intended applications.
References
- 1. Fragmentation study of short-chain products derived from oxidation of diacylphosphatidylcholines by electrospray tandem mass spectrometry: identification of novel short-chain products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 4. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a high molecular weight phospholipid containing two erucic acid (C22:1) acyl chains. Its unique structure makes it a valuable component in various research and pharmaceutical applications, including the formation of liposomes for drug delivery systems. Accurate and robust analytical methods are crucial for the characterization and quantification of DEPC in various matrices. Mass spectrometry, coupled with liquid chromatography, stands as a powerful tool for the detailed analysis of this and other lipid species.[1]
These application notes provide detailed protocols for the qualitative and quantitative analysis of DEPC using Liquid Chromatography-Mass Spectrometry (LC-MS), offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis.
Experimental Protocols
Sample Preparation: Lipid Extraction
A modified Bligh and Dyer method is recommended for the extraction of DEPC from biological matrices to ensure high recovery and purity.[2]
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Sample containing DEPC
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Protocol:
-
To 1 volume of aqueous sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and lipid extraction.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of deionized water and vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Reverse-phase liquid chromatography is a suitable technique for the separation of DEPC from other lipid species based on the hydrophobicity of its long acyl chains.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 30% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI)
-
Capillary Voltage: +4.0 kV (positive mode), -3.5 kV (negative mode)
-
Source Temperature: 350 °C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Full Scan (MS1) Range: m/z 300-1200
-
Tandem MS (MS/MS) Analysis: Collision-Induced Dissociation (CID) of the precursor ions corresponding to DEPC. Optimize collision energy for characteristic fragmentation (typically 30-50 eV).
Data Presentation
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) in both positive and negative ion modes, along with its key fragment ions observed in tandem mass spectrometry (MS/MS).
| Ion Species | Adduct | Calculated m/z | Fragment Ion | Fragment m/z | Interpretation |
| Positive Ion Mode | |||||
| [M+H]⁺ | Protonated | 874.7 | [M+H-183]⁺ | 691.7 | Loss of phosphocholine headgroup |
| [M+H-C₂₂H₄₂O₂]⁺ | 536.5 | Loss of one erucic acid chain | |||
| [C₅H₁₄NO₄P]⁺ | 184.1 | Phosphocholine headgroup | |||
| [M+Na]⁺ | Sodiated | 896.7 | [M+Na-59]⁺ | 837.7 | Loss of trimethylamine |
| [M+Na-183]⁺ | 713.7 | Loss of phosphocholine headgroup | |||
| Negative Ion Mode | |||||
| [M+HCOO]⁻ | Formate | 918.7 | [M-CH₃]⁻ | 858.7 | Loss of a methyl group from choline |
| [C₂₂H₄₁O₂]⁻ | 337.3 | Erucic acid carboxylate anion |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of DEPC.
Caption: Positive ion fragmentation pathway of DEPC.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 1,2-Didocos-13-enoyl Phosphatidylcholine
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the structural elucidation and quantification of phospholipids like 1,2-didocos-13-enoyl phosphatidylcholine. This molecule consists of a phosphatidylcholine headgroup, a glycerol backbone, and two C22:1 monounsaturated fatty acyl chains. Various NMR techniques, including ¹H, ¹³C, ³¹P, and 2D-NOESY, provide detailed insights into its molecular structure, conformation, and interactions.
¹H NMR Spectroscopy: Proton NMR is instrumental for the initial characterization of the phospholipid. It provides information on the different proton environments within the molecule. Key regions in the ¹H NMR spectrum include the olefinic protons of the double bonds in the fatty acyl chains, the methylene protons along the acyl chains, and the distinct signals from the glycerol backbone and the choline headgroup.[1] Quantitative ¹H NMR can also be employed to determine the purity of the sample and to quantify the relative amounts of different components in a mixture.[2]
¹³C NMR Spectroscopy: Carbon-13 NMR offers a wider chemical shift range and provides detailed information about the carbon skeleton of the molecule. Each carbon atom in the 1,2-didocos-13-enoyl phosphatidylcholine gives a distinct signal, allowing for the unambiguous assignment of all carbon atoms. This is particularly useful for confirming the length of the fatty acyl chains, the position of the double bond, and the structure of the headgroup.[3][4]
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for the phosphate group in the phospholipid headgroup. It typically shows a single, sharp resonance for phosphatidylcholines in a lipid bilayer or micellar environment. The chemical shift of the ³¹P signal is sensitive to the headgroup conformation, hydration, and interactions with other molecules, making it a valuable probe for studying membrane properties and lipid-protein interactions.
2D-NOESY NMR Spectroscopy: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of protons within the molecule. For 1,2-didocos-13-enoyl phosphatidylcholine, NOESY spectra can reveal through-space interactions between the protons of the fatty acyl chains and the glycerol backbone or headgroup. This information is vital for understanding the conformation and dynamics of the phospholipid in solution or in a membrane environment. Cross-peaks in 2D cross-polarization spectra can indicate a close association between the choline headgroup and the fatty acyl chains.[5][6]
Experimental Protocols
Protocol 1: Sample Preparation for Solution-State NMR
This protocol outlines the steps for preparing a solution of 1,2-didocos-13-enoyl phosphatidylcholine for NMR analysis.
Materials:
-
1,2-Didocos-13-enoyl phosphatidylcholine
-
Deuterated chloroform (CDCl₃) or a mixture of deuterated chloroform and methanol (CD₃OD)
-
Tetramethylsilane (TMS) as an internal standard (optional)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of 1,2-didocos-13-enoyl phosphatidylcholine directly into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃). For better solubility, a mixture of CDCl₃ and CD₃OD (e.g., 2:1 v/v) can be used.
-
If an internal standard is required, add a small amount of TMS to the solvent.
-
Gently vortex the mixture until the phospholipid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.
Protocol 2: ¹H NMR Spectroscopy
Instrument: 400 MHz (or higher) NMR spectrometer
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃ or CDCl₃/CD₃OD
-
Temperature: 298 K
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 12-16 ppm
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the solvent residual peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
-
Integrate the signals to obtain relative proton ratios.
Protocol 3: ¹³C NMR Spectroscopy
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃ or CDCl₃/CD₃OD
-
Temperature: 298 K
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-250 ppm
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Protocol 4: ³¹P NMR Spectroscopy
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband or phosphorus-specific probe.
Parameters:
-
Pulse Program: A standard proton-decoupled ³¹P experiment.
-
Solvent: CDCl₃ or CDCl₃/CD₃OD
-
Temperature: 298 K
-
Number of Scans (NS): 128-512
-
Relaxation Delay (D1): 5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 50-100 ppm
Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.
Protocol 5: 2D-NOESY NMR Spectroscopy
Instrument: 500 MHz (or higher) NMR spectrometer is recommended for better resolution.
Parameters:
-
Pulse Program: A standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).
-
Solvent: CDCl₃ or CDCl₃/CD₃OD
-
Temperature: 298 K
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 2-3 seconds
-
Mixing Time (d8): 300-800 ms (a range of mixing times may be necessary to observe different cross-peaks).
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Analyze the cross-peaks to identify through-space correlations.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Didocos-13-enoyl Phosphatidylcholine in CDCl₃.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Choline Headgroup | ||
| N(CH₃)₃ | ~3.40 (s) | ~54.5 |
| N-CH₂ | ~4.30 (m) | ~59.2 |
| P-O-CH₂ | ~3.85 (m) | ~66.5 |
| Glycerol Backbone | ||
| sn-1 CH₂ | ~4.42 (dd), ~4.18 (dd) | ~62.5 |
| sn-2 CH | ~5.25 (m) | ~70.9 |
| sn-3 CH₂ | ~3.95 (m) | ~63.5 |
| Acyl Chains (sn-1 and sn-2) | ||
| C=O | - | ~173.5 (sn-1), ~173.1 (sn-2) |
| α-CH₂ (C2) | ~2.30 (t) | ~34.2 |
| β-CH₂ (C3) | ~1.60 (m) | ~25.0 |
| (CH₂)n | ~1.25 (br s) | ~29.0-29.8 |
| Allylic CH₂ (C12, C15) | ~2.01 (m) | ~27.3 |
| Olefinic CH (C13, C14) | ~5.35 (m) | ~130.0 |
| ω-CH₃ (C22) | ~0.88 (t) | ~14.1 |
Note: The chemical shifts are estimates based on data for similar phospholipids and long-chain unsaturated fatty acids.[1][5][7] Actual values may vary depending on experimental conditions.
Visualization
Caption: Workflow for NMR analysis of 1,2-didocos-13-enoyl phosphatidylcholine.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. (13)C nuclear magnetic resonance spectra of natural undiluted lipids: docosahexaenoic-rich phospholipid and triacylglycerol from fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H and (13)C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H and (13)C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Applications of Diethylpyrocarbonate (DEPC) in Lipid Bilayer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylpyrocarbonate (DEPC) is a versatile chemical probe extensively utilized in biochemical and molecular biology research. While traditionally known for its role as a nuclease inhibitor, DEPC's reactivity with nucleophilic amino acid residues has made it a powerful tool for studying protein structure, function, and interactions within the context of lipid bilayers. Its utility in this area stems from its ability to covalently modify solvent-accessible residues, providing insights into protein topology, conformational changes, and protein-protein interfaces in a membrane environment.
This document provides detailed application notes and protocols for the use of DEPC in lipid bilayer research, with a focus on its application in studying membrane-associated and transmembrane proteins.
Principle of DEPC-Based Modification
DEPC is a highly electrophilic reagent that reacts with the side chains of several nucleophilic amino acid residues. This pseudo-specific reactivity allows for the modification of a significant portion of a protein's surface, offering moderate to high structural resolution. The primary targets for DEPC modification include:
-
Histidine (His): The imidazole ring of histidine is highly reactive with DEPC.
-
Lysine (Lys): The ε-amino group of lysine is readily modified.
-
Tyrosine (Tyr): The hydroxyl group of tyrosine can be acylated.
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups of these residues are also susceptible to modification.
-
Cysteine (Cys): The sulfhydryl group of cysteine is a target for DEPC.
-
N-terminus: The α-amino group at the protein's N-terminus can also be modified.
The extent of modification of these residues is dependent on their solvent accessibility and the surrounding microenvironment. By comparing the modification pattern of a protein in different states (e.g., free versus in a complex, or in different conformational states), researchers can deduce valuable structural and functional information.
Applications of DEPC in Lipid Bilayer Research
The primary application of DEPC in the context of lipid bilayers is as a tool for covalent labeling-mass spectrometry (CL-MS) to investigate membrane proteins. Its moderate hydrophobicity allows it to partition into the lipid or detergent phase of an artificial membrane system, making it suitable for studying proteins in their near-native environment.[1]
Mapping Protein-Protein Interactions in Membrane Systems
DEPC-based CL-MS can effectively identify the binding interfaces between membrane-associated proteins.[1] By comparing the DEPC modification profile of a protein in its free form versus when it is part of a complex, residues at the binding interface can be identified as they will show reduced reactivity with DEPC due to steric hindrance.
Probing Conformational Changes in Membrane Proteins
Changes in a membrane protein's conformation, often induced by ligand binding or activation, can be monitored using DEPC. Conformational shifts can alter the solvent accessibility of amino acid residues, leading to changes in their modification by DEPC. This allows for the mapping of regions that undergo structural rearrangements.
Footprinting of Membrane Protein Topology
DEPC's ability to partition into the hydrophobic core of the lipid bilayer makes it a valuable tool for footprinting the transmembrane (TM) domains of membrane proteins.[2] This is a significant advantage over purely hydrophilic labeling reagents that are restricted to the extramembranous regions. The modification pattern can help to delineate the boundaries of TM domains and loops.
Investigating the Microenvironment of Amino Acid Residues
The reactivity of certain residues, particularly serine, threonine, and tyrosine, with DEPC is influenced by the hydrophobicity of their local microenvironment. An increase in labeling of these residues can indicate a more hydrophobic environment, which can occur upon protein-protein binding or conformational changes.
Quantitative Data Summary
The reactivity of amino acid residues with DEPC can be quantified by mass spectrometry. The percentage of modification for a specific residue is determined by comparing the peak areas of the modified and unmodified peptides. Below is a summary of DEPC's reactivity and factors influencing it.
| Parameter | Description | Quantitative Value/Observation | Reference |
| Residue Reactivity | DEPC reacts with several nucleophilic amino acid side chains. | His, Lys, Tyr, Ser, Thr, Cys, and N-terminus. | [1] |
| LogP Value | A measure of DEPC's hydrophobicity. | Calculated: 1.316, Experimental: 1.10 | [1] |
| Water Solubility | The solubility of DEPC in aqueous solutions. | ~40 mM | [1] |
| Effect of Vesicles | The presence of lipid vesicles on DEPC's reactivity with proteins. | Not substantially influenced. | [1] |
| Typical Molar Excess | The molar ratio of DEPC to protein used in labeling experiments. | 2 to 10-fold molar excess for peptides. | [1] |
| Quenching | A reagent used to stop the DEPC labeling reaction. | Imidazole is commonly used. | [1] |
Experimental Protocols
Protocol 1: DEPC-Based Covalent Labeling of a Membrane-Associated Protein in Liposomes for Mass Spectrometry Analysis
Objective: To identify solvent-accessible regions and potential interaction interfaces of a membrane-associated protein reconstituted in liposomes.
Materials:
-
Purified membrane-associated protein
-
Lipids (e.g., POPC, DOPC) for liposome preparation
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
DEPC stock solution (freshly prepared in anhydrous acetonitrile)
-
Quenching solution (e.g., 1 M imidazole, pH 7.0)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Protease (e.g., trypsin)
-
Mass spectrometer compatible with LC-MS/MS
Procedure:
-
Liposome Preparation and Protein Reconstitution:
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.
-
Reconstitute the purified membrane-associated protein into the pre-formed liposomes at a desired protein-to-lipid ratio.
-
Remove non-reconstituted protein by a suitable method (e.g., size-exclusion chromatography or density gradient centrifugation).
-
-
DEPC Labeling Reaction:
-
Prepare a fresh stock solution of DEPC in anhydrous acetonitrile.
-
To a sample of the proteoliposomes, add the DEPC stock solution to achieve the desired final molar excess (e.g., 5-fold molar excess of DEPC to protein). The final concentration of acetonitrile should be kept low (<5% v/v) to avoid disrupting the lipid bilayer.
-
Incubate the reaction mixture for a defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C).
-
As a control, perform a parallel reaction without the protein's binding partner or in a different conformational state.
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding the quenching solution (imidazole) to a final concentration that is in large excess to the DEPC used (e.g., 50-fold molar excess).
-
-
Protein Digestion for Mass Spectrometry:
-
Denature the protein by adding a denaturing agent (e.g., urea to a final concentration of 8 M).
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., to <1 M urea).
-
Add protease (e.g., trypsin) at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested peptide mixture with formic acid.
-
Analyze the peptide mixture by LC-MS/MS to identify the modified peptides and the sites of modification.
-
Quantify the extent of modification for each identified site by comparing the peak areas of the modified and unmodified peptides.
-
Data Analysis:
-
Compare the modification profiles of the protein in different states (e.g., with and without a binding partner).
-
Residues with significantly decreased modification in the presence of a binding partner are likely part of the interaction interface.
-
Residues with altered modification upon a change in conditions may be located in regions undergoing conformational changes.
Visualizations
Caption: Experimental workflow for DEPC labeling of membrane proteins in liposomes.
Caption: Logical diagram for interpreting DEPC labeling data.
References
High-Purity 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) for Advanced Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a high-purity, synthetic phospholipid instrumental in the formulation of advanced drug delivery systems. Its long, saturated erucic acid acyl chains (22:1) and phosphocholine headgroup contribute to the formation of stable, rigid liposomal bilayers. These characteristics make DEPC an excellent candidate for creating long-circulating liposomes for targeted drug delivery, particularly for anticancer agents and in gene therapy applications. This document provides an overview of commercial suppliers, detailed protocols for liposome preparation and characterization, and representative data for the application of DEPC in research and drug development.
Commercial Suppliers of High-Purity DEPC
A number of reputable suppliers provide high-purity (≥98%) 1,2-Dierucoyl-sn-glycero-3-phosphocholine for research and pharmaceutical applications. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of good manufacturing practice (GMP) grade material for clinical applications.
Table 1: Notable Commercial Suppliers of High-Purity DEPC
| Supplier | Purity Specification | Available Formats |
| Avanti Polar Lipids | ≥99% | Powder, Chloroform Solution |
| BroadPharm | ≥95% | Powder |
| Chem-Impex International | ≥98% | Powder |
| NOF Corporation | High Purity | Powder, GMP Grade Available |
| CordenPharma | High Purity | Powder, Custom Formulations |
Applications of DEPC in Drug Delivery
The unique physicochemical properties of DEPC make it suitable for a range of drug delivery applications:
-
Oncology: The rigidity and stability of DEPC-containing liposomes lead to prolonged circulation times, allowing for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. They are particularly useful for encapsulating and delivering cytotoxic agents like doxorubicin and cisplatin.
-
Gene Therapy: Cationic liposomes incorporating DEPC can be formulated to efficiently complex with and deliver nucleic acids, such as siRNA and plasmid DNA, into cells. The stability of the lipid bilayer protects the genetic material from degradation.
-
Thermosensitive Liposomes: By combining DEPC with other lipids, thermosensitive liposomes can be engineered to release their payload at specific temperatures. This is particularly advantageous for localized drug delivery in combination with hyperthermia treatment for cancer.
Experimental Protocols
Protocol 1: Preparation of DEPC-Based Liposomes for Doxorubicin Delivery via Thin-Film Hydration and Extrusion
This protocol describes the preparation of DEPC/Cholesterol liposomes encapsulating doxorubicin using the thin-film hydration method followed by extrusion for size homogenization.
Materials:
-
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
-
Cholesterol (Chol)
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium sulfate solution (300 mM)
-
Sephadex G-50 column
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm)
Methodology:
-
Lipid Film Formation:
-
Dissolve DEPC and Cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of DEPC (~65°C).
-
A thin, uniform lipid film will form on the inner surface of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a 300 mM ammonium sulfate solution by vortexing the flask. The hydration temperature should be maintained above the Tc of DEPC. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder. This should also be performed at a temperature above the Tc.
-
-
Remote Loading of Doxorubicin:
-
Create a transmembrane pH gradient by exchanging the external ammonium sulfate solution with PBS (pH 7.4) using a Sephadex G-50 column.
-
Add doxorubicin HCl solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:5 (w/w).
-
Incubate the mixture at 60°C for 30-60 minutes to allow for active loading of doxorubicin into the liposomes.
-
Remove unencapsulated doxorubicin by passing the suspension through another Sephadex G-50 column.
-
Protocol 2: Characterization of DEPC Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in PBS to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and PDI.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential. This provides an indication of the surface charge and stability of the liposomes.
3. Encapsulation Efficiency Determination:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Lyse the liposomes using a suitable detergent (e.g., 1% Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the amount of encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Data Presentation
The following tables summarize representative quantitative data for liposomal formulations. While specific data for DEPC is limited in publicly available literature, the data for structurally similar long-chain phospholipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) provides a valuable reference for expected performance.
Table 2: Representative Physicochemical Characteristics of Doxorubicin-Loaded Liposomes
| Lipid Composition (molar ratio) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DSPC:Chol (2:1) | 95 ± 10 | < 0.15 | -5 to -15 | > 90 |
| DPPC:Chol (2:1) | 110 ± 15 | < 0.20 | -3 to -10 | > 85 |
| DEPC:Chol (2:1) (Expected) | 90 - 120 | < 0.15 | -5 to -15 | > 90 |
Note: Expected values for DEPC are based on its structural similarity to DSPC and general principles of liposome formulation.
Table 3: Representative In Vitro Drug Release Profile of Doxorubicin from Liposomes at 37°C
| Time (hours) | DSPC:Chol (2:1) (% Release) | DPPC:Chol (2:1) (% Release) | DEPC:Chol (2:1) (Expected) (% Release) |
| 1 | < 2 | < 5 | < 2 |
| 6 | < 5 | < 10 | < 5 |
| 24 | < 10 | < 20 | < 10 |
| 48 | < 15 | < 30 | < 15 |
Note: The rigid nature of DEPC is expected to result in a slow, sustained release profile similar to or even slower than DSPC.
Mandatory Visualizations
Liposome Preparation Workflow
Caption: Workflow for DEPC liposome preparation, drug loading, and characterization.
Cellular Uptake and Intracellular Drug Release Pathway
Caption: Conceptual pathway of DEPC liposome cellular uptake and drug release.
Conclusion
High-purity 1,2-Dierucoyl-sn-glycero-3-phosphocholine is a valuable phospholipid for the development of stable and effective liposomal drug delivery systems. The protocols and data presented here, while drawing comparisons from structurally similar lipids due to the limited availability of DEPC-specific public data, provide a strong foundation for researchers and drug development professionals. The rigidity and stability imparted by the long erucic acid chains of DEPC make it a promising candidate for achieving controlled release and targeted delivery of therapeutic agents. Further research and publication of DEPC-specific formulation and characterization data will undoubtedly accelerate its application in advanced drug delivery.
handling and storage recommendations for 1,2-Didocos-13-enoyl phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the safe handling, storage, and utilization of 1,2-Didocos-13-enoyl phosphatidylcholine, a key phospholipid in liposome formulation and lipid bilayer research.
Section 1: Product Information and Specifications
1,2-Didocos-13-enoyl phosphatidylcholine, also known as Dierucoylphosphatidylcholine (DEPC), is a synthetic phospholipid featuring two C22:1 fatty acid chains. Its unique structure, with a cis double bond in each acyl chain, imparts high fluidity to lipid bilayers, making it a valuable component in the formulation of liposomes and for studying membrane properties.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Dierucoylphosphatidylcholine, DEPC, PC(22:1/22:1) |
| CAS Number | 51779-95-4 |
| Molecular Formula | C₅₂H₁₀₀NO₈P |
| Molecular Weight | 898.33 g/mol |
| Appearance | White to off-white solid |
| Phase Transition Temp. (Tm) | Approximately -15 to -20 °C |
| Purity | ≥98% |
Section 2: Handling and Storage Recommendations
Proper handling and storage are critical to maintain the integrity of 1,2-Didocos-13-enoyl phosphatidylcholine, given its susceptibility to oxidation.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Handle in a well-ventilated area or under a fume hood.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Inhalation: Avoid breathing dust or aerosols.[1]
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
Storage
Due to the presence of unsaturated fatty acid chains, 1,2-Didocos-13-enoyl phosphatidylcholine is prone to oxidation.
-
Solid Form: Store the solid lipid at -20°C under an inert atmosphere (e.g., argon or nitrogen).
-
In Solution: For long-term storage, it is recommended to dissolve the lipid in a suitable organic solvent, purge with an inert gas, and store in a tightly sealed glass vial at -20°C or -80°C .[2] Short-term storage of solutions at 4°C is also possible for a few days.[2] Repeated freeze-thaw cycles should be avoided. Aliquoting the solution is recommended.
Recommended Solvents and Solubility
| Solvent | Solubility | Notes |
| Ethanol | 30 mg/mL[3] | |
| Chloroform:Methanol (2:1, v/v) | Good | A commonly used solvent system for dissolving phospholipids for liposome preparation.[4] |
| DMSO | 5 mg/mL (with warming)[2] |
To ensure complete dissolution, gentle warming and vortexing may be necessary. For acidic lipids that are difficult to dissolve in chloroform, adding a small amount of methanol (e.g., 2%) may aid in solubilization.[5]
Section 3: Experimental Protocols
The primary application of 1,2-Didocos-13-enoyl phosphatidylcholine is in the formation of liposomes for various research and drug delivery applications.
Protocol for Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size distribution.
Materials:
-
1,2-Didocos-13-enoyl phosphatidylcholine
-
Chloroform:Methanol (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of 1,2-Didocos-13-enoyl phosphatidylcholine in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the solvent's boiling point to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours or overnight.
-
-
Hydration:
-
Add the desired aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid (for DEPC, room temperature is sufficient).
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm).
-
Transfer the MLV suspension into a glass syringe.
-
Pass the suspension through the extruder membrane to a second syringe.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).[6] The final liposome suspension should be collected in the second syringe.
-
Workflow for Liposome Preparation
Caption: Workflow for preparing unilamellar liposomes using the thin-film hydration and extrusion method.
Section 4: Signaling Pathways and Logical Relationships
The primary role of 1,2-Didocos-13-enoyl phosphatidylcholine in a research context is as a structural component of lipid bilayers rather than a direct modulator of specific signaling pathways. Its influence is more on the physical properties of the membrane.
Logical Relationship for Handling and Preparation
Caption: Logical workflow for the handling and application of 1,2-Didocos-13-enoyl phosphatidylcholine.
References
Application Notes and Protocols for 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) as a Synthetic Lipid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a high-purity synthetic phospholipid characterized by the presence of two 22-carbon monounsaturated erucic acid acyl chains. Its well-defined chemical structure and stability make it an excellent standard for a variety of applications in lipid research and pharmaceutical development. DEPC is particularly valuable in the preparation and characterization of liposomes and in the quantitative analysis of phospholipids using chromatographic and mass spectrometric techniques.[1][2] This document provides detailed application notes and protocols for the use of DEPC as a synthetic lipid standard.
Applications
DEPC serves as a critical component and standard in several key areas:
-
Liposome Formulation and Characterization: Due to its defined structure, DEPC is used in the preparation of liposomes for drug delivery systems and as a model for studying lipid bilayer properties.[1][2]
-
Quantitative Analysis of Phospholipids: DEPC can be used as an internal or external standard in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the accurate quantification of other phospholipids in complex mixtures.
-
Lipidomics Research: In the large-scale study of lipids, DEPC can serve as a reference compound for the identification and quantification of very-long-chain phosphatidylcholines.
Quantitative Analysis of Liposomal Components by HPLC-ELSD
A validated High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) method has been developed for the simultaneous quantification of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), dipalmitoyl phosphatidylglycerol (DPPG), and cholesterol in liposomal drug formulations, such as those for propofol.[3]
Data Presentation: Method Validation Summary
The following table summarizes the validation parameters for the quantification of DEPC using a reported HPLC-ELSD method.[3]
| Parameter | Result |
| Linearity (r) | 0.9990 - 0.9993 |
| Stability (RSD) | < 1.96% |
| Repeatability (RSD) | < 1.46% |
| Average Recovery | 97.90% - 101.00% |
Experimental Protocol: HPLC-ELSD Quantification of DEPC in Liposomes
This protocol is adapted from the method described by Shen et al. for the quality control of liposomal formulations.[3]
1. Sample Pretreatment: Alkaline Hydrolysis
-
Objective: To hydrolyze the lipid components for analysis.
-
Procedure:
-
Mix the liposome sample with a 1 mol/L solution of potassium hydroxide (KOH) in anhydrous ethanol.
-
Incubate the mixture at 90°C for 10 minutes.[3]
-
2. Chromatographic Conditions
-
HPLC System: Agilent TC-C18 column (4.6 mm × 250 mm, 5 μm).[3]
-
Mobile Phase: Isocratic elution with methanol and 0.1% acetic acid in aqueous solution (95:5, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Not specified in the abstract. A common starting point is 25-30°C.
3. ELSD Detection
4. Calibration Curve Construction
-
Prepare a stock solution of DEPC standard in a suitable organic solvent (e.g., methanol/chloroform).
-
Perform serial dilutions to create a series of standard solutions with known concentrations.
-
Inject each standard solution into the HPLC-ELSD system and record the peak area.
-
Plot the peak area versus the concentration of the DEPC standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r). The reported method achieved a good linear relationship (r = 0.9990-0.9993).[3]
5. Quantification of DEPC in Samples
-
Prepare the liposomal sample using the alkaline hydrolysis pretreatment.
-
Inject the prepared sample into the HPLC-ELSD system.
-
Determine the peak area corresponding to DEPC.
-
Calculate the concentration of DEPC in the sample using the calibration curve equation.
Caption: Metabolic pathway of very-long-chain fatty acids like erucic acid.
General Protocol for Using DEPC as an Internal Standard in Lipidomics (LC-MS)
This protocol provides a general framework for utilizing DEPC as an internal standard for the quantification of other phospholipids in a lipidomics workflow.
1. Preparation of Internal Standard Stock Solution
-
Accurately weigh a known amount of DEPC and dissolve it in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) to prepare a stock solution of known concentration.
2. Sample Preparation and Spiking
-
To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise volume of the DEPC internal standard stock solution. The amount of internal standard added should be comparable to the expected amount of the analytes of interest.
-
Perform lipid extraction using a standard method such as Folch or Bligh-Dyer extraction.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis
-
Chromatography: Use a suitable column for lipid separation, such as a C18 or HILIC column. The mobile phase gradient will depend on the specific phospholipids being analyzed but typically involves a mixture of aqueous and organic solvents with additives like ammonium formate or acetate.
-
Mass Spectrometry: Operate the mass spectrometer in a mode suitable for phospholipid analysis, such as Multiple Reaction Monitoring (MRM) in triple quadrupole instruments or high-resolution full scan and data-dependent MS/MS in Orbitrap or Q-TOF instruments.
-
MRM Transitions for DEPC: A characteristic transition for phosphocholine-containing lipids is the neutral loss of the phosphocholine headgroup. For DEPC, precursor and product ions would need to be determined empirically, but a common approach is to monitor the precursor ion corresponding to the [M+H]+ or [M+Na]+ adduct and a product ion corresponding to the phosphocholine headgroup (m/z 184).
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the endogenous phospholipids and the DEPC internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with authentic standards of the analytes and the DEPC internal standard.
-
Quantify the amount of each endogenous phospholipid in the sample based on its peak area relative to the peak area of the DEPC internal standard and the calculated response factor.
Experimental Workflow for Lipidomics using DEPC as an Internal Standard
Caption: General workflow for lipidomics using DEPC as an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Didocos-13-enoyl Phosphatidylcholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-didocos-13-enoyl phosphatidylcholine, also known as 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2-didocos-13-enoyl phosphatidylcholine, primarily focusing on the widely used Steglich esterification method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | The esterification of glycerophosphocholine (GPC) with a molar excess of erucic acid (e.g., 4.8:1 relative to GPC) should be allowed to proceed for an adequate duration, for instance, at 45°C for 72 hours, to ensure the reaction goes to completion.[1] |
| Moisture in the reaction: Presence of water can hydrolyze the acylating agent or the activated fatty acid. | Ensure all glassware is oven-dried and the reaction is carried out under anhydrous and anaerobic conditions.[2] Use anhydrous solvents. | |
| Poor quality of reagents: Degradation of erucic acid, dicyclohexylcarbodiimide (DCC), or 4-dimethylaminopyridine (DMAP). | Use freshly opened or properly stored reagents. Check the purity of the reagents before use.[2] | |
| Inefficient acylation of GPC: GPC can be difficult to acylate directly. | Consider immobilizing GPC on a solid support like silica gel to improve its reactivity and minimize side reactions.[1] The use of ultrasound may also aid in the acylation of GPC.[3] | |
| Product Contaminated with Byproducts | Presence of dicyclohexylurea (DCU): DCU is a common byproduct of DCC-mediated esterification. | DCU is poorly soluble and can be largely removed by filtration after the reaction.[1][4] |
| Residual DMAP: The basic catalyst DMAP can be carried through into the product. | Wash the organic phase with a dilute acidic solution, such as 0.25 N HCl in methanol, to effectively remove DMAP.[4] | |
| Unreacted erucic acid: Excess erucic acid used in the reaction may remain in the final product. | Precipitate the desired product (DEPC) with a suitable solvent like ethyl acetate and remove the unreacted fatty acids by centrifugation.[1] | |
| Difficulty in Product Purification | Inefficient recrystallization: Improper solvent choice or temperature for recrystallization. | Sequential recrystallization is often necessary for high purity.[1] Acetone at low temperatures (e.g., -6°C) has been shown to be effective for recrystallizing DEPC to a purity of over 98%.[1] |
| Presence of urea byproducts other than DCU: Other urea-based byproducts may be more soluble. | Recrystallization in acetone is effective in eliminating residual urea byproducts.[1] The absence of amide I/II peaks in Fourier-transform infrared spectroscopy (FTIR) can confirm their removal.[1] | |
| Product Instability or Degradation | Oxidation of the unsaturated fatty acid: The double bond in the erucic acid chains is susceptible to oxidation. | Store the final product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize oxidation. The use of antioxidants may be considered for long-term storage. |
| Hydrolysis of the ester bonds: Presence of moisture and acidic or basic conditions can lead to hydrolysis. | Ensure the final product is thoroughly dried and stored in a desiccated environment. Avoid exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing 1,2-didocos-13-enoyl phosphatidylcholine?
A1: The Steglich esterification is a widely employed and effective method for the synthesis of 1,2-didocos-13-enoyl phosphatidylcholine (DEPC).[1] This method involves the coupling of sn-glycero-3-phosphocholine (GPC) with a molar excess of erucic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]
Q2: Why is there a need for a large molar excess of erucic acid in the reaction?
A2: A significant molar excess of the fatty acid (e.g., 4.8 moles of erucic acid to 1 mole of GPC) is used to drive the esterification reaction towards completion and maximize the yield of the desired di-acylated product.[1]
Q3: What are the key purification steps for obtaining high-purity 1,2-didocos-13-enoyl phosphatidylcholine?
A3: Achieving pharmaceutical-grade purity requires rigorous purification.[1] Key steps include:
-
Filtration: To remove the insoluble dicyclohexylurea (DCU) byproduct.[1]
-
Liquid-Liquid Extraction: To remove unreacted fatty acids and other soluble impurities.[1] This can be followed by precipitation of the product.
-
Sequential Recrystallization: This is a critical step to achieve high purity, often using solvents like acetone at reduced temperatures.[1]
Q4: How can I confirm the identity and purity of the synthesized 1,2-didocos-13-enoyl phosphatidylcholine?
A4: A combination of analytical techniques should be used to confirm the structure and purity of the final product. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR): To confirm the chemical structure and the presence of the phosphocholine headgroup and the erucoyl chains.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups and to confirm the absence of byproducts like urea derivatives.[1]
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q5: Are there any specific challenges associated with the long, unsaturated acyl chains of 1,2-didocos-13-enoyl phosphatidylcholine?
A5: Yes, the long, monounsaturated erucic acid chains (22:1) can present challenges. Their length may affect solubility and reactivity compared to shorter-chain fatty acids.[2] Furthermore, the cis-double bond at the Δ13 position is susceptible to oxidation, requiring careful handling and storage of both the erucic acid starting material and the final phospholipid product under inert conditions to prevent degradation.
Experimental Protocols
Key Experiment: Steglich Esterification for the Synthesis of 1,2-Didocos-13-enoyl Phosphatidylcholine
This protocol is based on established methods for synthesizing similar long-chain phosphatidylcholines.[1]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Erucic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous chloroform
-
Silica gel
-
Ethyl acetate
-
Acetone
-
0.25 N HCl in methanol
Procedure:
-
Substrate Preparation: Immobilize GPC on silica gel to enhance its reactivity.[1]
-
Esterification Reaction:
-
Byproduct Removal:
-
Purification and Isolation:
-
Final Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Perform recrystallization in acetone at -6°C to obtain the final product with high purity (>98%).[1]
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Workflow for the synthesis and purification of 1,2-didocos-13-enoyl phosphatidylcholine.
Caption: The Kennedy Pathway for de novo phosphatidylcholine biosynthesis.
References
Technical Support Center: Preventing Oxidation of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), a critical component in many advanced drug delivery systems.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, formulation, and storage of DEPC and DEPC-containing liposomes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low encapsulation efficiency or premature drug leakage from liposomes. | Oxidation of DEPC can compromise the integrity of the liposomal membrane, leading to increased permeability.[1] | 1. Incorporate Antioxidants: Add lipid-soluble antioxidants like α-tocopherol or butylated hydroxytoluene (BHT) to the lipid mixture during liposome preparation.[2] 2. Use Inert Atmosphere: Prepare liposomes under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3] 3. Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen.[3] 4. Verify Lipid Quality: Test incoming DEPC for signs of oxidation before use. |
| Changes in liposome size, aggregation, or flocculation over time. | Lipid oxidation can alter the physicochemical properties of the liposomal bilayer, leading to instability.[4][5] The formation of reactive aldehydes from oxidation can lead to cross-linking and aggregation. | 1. Optimize Storage Conditions: Store liposomal formulations at 4°C in the dark.[6] 2. Control pH: Maintain the pH of the formulation within a stable range, as pH can influence the rate of lipid peroxidation.[7] 3. Incorporate Cholesterol: The inclusion of cholesterol can enhance the stability of the liposomal membrane.[4] |
| Inconsistent experimental results or loss of biological activity of the encapsulated drug. | Oxidation products of DEPC may interact with the encapsulated drug, leading to its degradation or a loss of function. Oxidized lipids themselves can have biological effects that may interfere with the experimental system.[8] | 1. Conduct Compatibility Studies: Perform forced degradation studies to assess the compatibility of the encapsulated drug with DEPC under oxidative stress. 2. Characterize Oxidation Products: Use analytical techniques like HPLC-MS to identify and quantify oxidation products.[1] 3. Include Proper Controls: Always include control formulations without the active drug to assess the impact of liposome oxidation alone. |
| Visible discoloration (e.g., yellowing) of DEPC powder or liposomal suspension. | This is a common sign of advanced lipid oxidation. | 1. Discard the Material: Do not use discolored DEPC as it is likely significantly oxidized. 2. Review Storage and Handling Procedures: Ensure that the DEPC is stored at the recommended temperature (-20°C for powder) and handled under an inert atmosphere. |
Frequently Asked Questions (FAQs)
1. What is DEPC and why is it susceptible to oxidation?
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a phospholipid with two 22-carbon monounsaturated fatty acid chains (erucic acid).[9] The presence of a double bond in each acyl chain makes it susceptible to oxidation, a process initiated by reactive oxygen species (ROS).[10]
2. How can I prevent the oxidation of DEPC during storage?
DEPC powder should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen. It is sensitive to moisture, which can accelerate degradation.[11]
3. What are the best antioxidants to use with DEPC?
While specific studies on DEPC are limited, lipid-soluble antioxidants are generally effective for protecting the hydrophobic core of liposomes. Commonly used antioxidants include:
-
α-Tocopherol (Vitamin E): A natural antioxidant that integrates into the lipid bilayer.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in pharmaceutical formulations.[2]
The optimal concentration of the antioxidant should be determined experimentally but typically ranges from 0.1 to 1 mol% of the total lipid.
4. How does oxidation of DEPC affect my drug delivery system?
Oxidation of DEPC can have several detrimental effects:
-
Increased Membrane Permeability: The formation of hydroperoxides and aldehydes can disrupt the packing of the lipid bilayer, leading to the premature release of the encapsulated drug.[1]
-
Changes in Liposome Stability: Oxidized liposomes may be more prone to aggregation and fusion.[4]
-
Altered Biological Interactions: Oxidation products can alter the surface properties of liposomes, potentially affecting their interaction with cells and their circulation time in vivo.[8]
5. How can I detect and quantify the oxidation of DEPC in my liposomes?
Several methods can be used to measure lipid oxidation:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This is a widely used colorimetric method to quantify malondialdehyde (MDA), a secondary product of lipid oxidation.[12][13]
-
Conjugated Diene Measurement: The formation of conjugated dienes during the initial stages of oxidation can be monitored by UV-spectrophotometry at ~234 nm.[4]
-
Chromatographic Methods (HPLC-MS): These methods can be used to separate and identify specific oxidation products of DEPC.[1]
Experimental Protocols
Protocol 1: Preparation of DEPC Liposomes with Antioxidant
This protocol describes the preparation of DEPC liposomes using the thin-film hydration method, with the inclusion of an antioxidant to prevent oxidation.
Materials:
-
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
-
Cholesterol
-
α-Tocopherol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4 (degassed)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Preparation:
-
Dissolve DEPC, cholesterol, and α-tocopherol in chloroform in a round-bottom flask. A typical molar ratio is 55:44:1 (DEPC:Cholesterol:α-Tocopherol).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the phase transition temperature of DEPC to form a thin lipid film on the wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with degassed PBS (pH 7.4) by gentle rotation of the flask. The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
The hydration process should be carried out at a temperature above the phase transition temperature of the lipid mixture.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the liposomal suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size using a liposome extruder.
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Liposomal Formulations
This protocol is adapted for the quantification of lipid peroxidation in DEPC-containing liposomes.[14][15]
Materials:
-
Liposomal suspension
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard solution
-
Heating block or water bath (95°C)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
To 0.5 mL of the liposomal suspension, add 1.0 mL of 20% TCA.
-
Vortex the mixture and centrifuge at 2,200 x g for 15 minutes to precipitate any larger structures.
-
Transfer the supernatant to a new tube.
-
-
Reaction:
-
To the supernatant, add 1.5 mL of 0.67% TBA solution.
-
Incubate the mixture in a heating block or boiling water bath at 95°C for 10 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of TBARS in the liposomal sample from the standard curve and express the results as nmol MDA per mg of lipid.
-
Visualizations
Lipid Oxidation Pathway
Caption: Simplified pathway of lipid autoxidation.
Experimental Workflow for Liposome Preparation and Oxidation Assessment
References
- 1. The role of lipid oxidation pathway in reactive oxygen species-mediated cargo release from liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. encapsula.com [encapsula.com]
- 4. Effect of membrane composition on lipid oxidation in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. [Influence of peroxidation products of liposomal lipids on antibacterial activity of liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Increased unsaturated lipids underlie lipid peroxidation in synucleinopathy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. mmpc.org [mmpc.org]
Technical Support Center: Improving the Stability of DEPC Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of liposomes made with 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC). Our goal is to equip you with the necessary strategies to enhance the long-term stability of your liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of instability in DEPC liposome formulations?
A1: DEPC liposomes, like other liposomal systems, are susceptible to several instability issues, including:
-
Aggregation and Flocculation: Vesicles clumping together, leading to an increase in particle size.
-
Fusion: The merging of smaller vesicles to form larger ones, which alters the size distribution and can lead to the leakage of encapsulated contents.
-
Leakage: The premature release of the encapsulated drug or molecule from the liposome's aqueous core or lipid bilayer.
-
Hydrolysis: The chemical breakdown of the ester bonds in the phospholipid structure, leading to the formation of lysophospholipids and free fatty acids, which can destabilize the bilayer.[]
-
Oxidation: Peroxidation of unsaturated acyl chains if present, although DEPC itself has saturated acyl chains and is less prone to this.
Q2: How does cholesterol improve the stability of DEPC liposomes?
A2: Cholesterol is a critical component for enhancing the stability of liposomes.[2] It intercalates into the phospholipid bilayer, where it modulates membrane fluidity, reduces permeability, and increases mechanical rigidity.[2][3] Specifically, cholesterol fills the gaps between the DEPC molecules, which condenses the bilayer structure and restricts vesicle expansion, thereby preventing aggregation.[2][3] This leads to improved encapsulation efficiency and more controlled drug release.[3][4]
Q3: What is the optimal molar ratio of DEPC to cholesterol for maximum stability?
A3: A DEPC-to-cholesterol molar ratio of 70:30 is frequently cited in the literature as a highly stable formulation for phosphatidylcholine-based liposomes.[4][5] This ratio generally provides a good balance between the flexibility of the lipid bilayer and the stabilizing effect of cholesterol, ensuring a controlled and reproducible release for various encapsulated drugs.[4][5]
Q4: What is PEGylation and how does it enhance the stability of DEPC liposomes?
A4: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes, typically by incorporating a PEG-conjugated lipid (e.g., DSPE-PEG2000) into the bilayer. The PEG chains form a protective hydrophilic layer on the liposome surface. This "stealth" layer provides a steric barrier that physically hinders close contact between vesicles, thereby preventing aggregation.[6] In a biological context, this coating also reduces the binding of plasma proteins (opsonins), which helps the liposomes evade recognition and uptake by the immune system, thus prolonging their circulation time in the bloodstream.[7][8]
Q5: What are the ideal storage conditions for DEPC liposomes?
A5: For short-term storage, DEPC liposome suspensions should be kept refrigerated at 4°C.[9] It is crucial to store them above their freezing point, as the formation of ice crystals can fracture the vesicles, leading to changes in size and leakage of the encapsulated contents.[2] The storage buffer should be maintained at a neutral pH (around 7.0-7.4) to minimize the hydrolysis of the ester bonds in the phospholipids.[9] DEPC has a low phase transition temperature (Tc) of approximately -15 to -20°C.[10] Storing the liposomes well above this temperature in their liquid crystalline phase is generally recommended for many applications, though storage at 4°C is a common practice to slow down degradation processes.[9]
Q6: How can I achieve long-term stability for my DEPC liposome formulation?
A6: For long-term stability, freeze-drying (lyophilization) is the most effective method.[11] This process involves removing water from the formulation, which significantly reduces lipid hydrolysis and other degradation pathways.[11] Successful lyophilization requires the addition of cryoprotectants, such as disaccharides like sucrose or trehalose, which protect the liposomes from fusion and leakage during the freezing and drying processes.[2]
Troubleshooting Guides
Issue 1: My DEPC liposomes are aggregating or showing a significant increase in particle size during storage.
| Possible Cause | Recommended Solution |
| Inadequate Surface Charge | Neutral liposomes lack electrostatic repulsion and are more prone to aggregation. Incorporate a small percentage (5-10 mol%) of a charged lipid, such as a phosphatidylglycerol (e.g., DEPG), to induce a surface charge and enhance electrostatic repulsion between vesicles. |
| High Liposome Concentration | Concentrated suspensions have a higher frequency of particle collisions, leading to increased aggregation.[2] If aggregation is observed, consider diluting the liposome suspension for storage. |
| Improper Storage Temperature | Storing liposomes at temperatures that promote lipid mobility without providing sufficient stabilization can lead to fusion. Store at 4°C to slow down kinetic processes.[9] Avoid freezing unless cryoprotectants are used.[2] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can impact liposome stability.[6] Maintain a neutral pH (around 7.0-7.4) to minimize hydrolysis.[9] High ionic strength can shield surface charges, reducing electrostatic repulsion; use a buffer with appropriate ionic strength. |
| Lack of Steric Stabilization | Without a protective barrier, liposomes can aggregate upon close contact. Incorporate a PEGylated lipid (e.g., 5-10 mol% DSPE-PEG2000) to provide a steric shield that prevents aggregation.[6][7] |
Issue 2: The encapsulated drug is leaking from my DEPC liposomes.
| Possible Cause | Recommended Solution |
| High Membrane Fluidity | The lipid bilayer may be too fluid, allowing the encapsulated molecules to permeate through. Incorporate cholesterol (e.g., at a 70:30 DEPC:cholesterol molar ratio) to decrease the permeability of the lipid bilayer and improve drug retention.[4] |
| Lipid Hydrolysis | The breakdown of DEPC into lysophospholipids can create defects in the bilayer, leading to leakage.[] Store liposomes at 4°C and at a neutral pH to minimize the rate of hydrolysis.[9][12] |
| Improper Liposome Preparation | Inconsistent preparation methods can result in defects in the lipid bilayer.[7] Ensure a consistent and validated preparation protocol, such as thin-film hydration followed by extrusion, to produce homogenous unilamellar vesicles with a well-formed bilayer.[2] |
| Osmotic Mismatch | A significant difference in osmolarity between the inside and outside of the liposomes can induce stress on the membrane, leading to leakage. Ensure that the osmolarity of the external buffer is similar to that of the encapsulated aqueous solution. |
Quantitative Data Summary
Table 1: Effect of Cholesterol on Liposome Stability
| DEPC:Cholesterol Molar Ratio | Expected Outcome | Reference |
| 100:0 | Higher membrane fluidity, potential for increased leakage. | [4] |
| 80:20 | Increased stability and reduced particle size compared to pure DEPC. | [4] |
| 70:30 | Often cited as the optimal ratio for a good balance of stability and flexibility, leading to controlled and reproducible drug release. | [4][5] |
| 60:40 | Further increase in rigidity, which may affect drug release profiles. | [4] |
| 50:50 | High rigidity, may lead to lower encapsulation efficiency for some drugs. | [3][4] |
Table 2: Recommended Storage Conditions for DEPC Liposomes
| Parameter | Recommendation | Rationale | Reference |
| Temperature (Short-term) | 4°C | Slows down hydrolysis and reduces the likelihood of aggregation and fusion. | [9] |
| Temperature (Long-term) | Lyophilized (freeze-dried) and stored at 4°C or below. | Removal of water prevents hydrolysis and significantly enhances long-term stability. | [11] |
| pH | 7.0 - 7.4 | Minimizes the rate of phospholipid hydrolysis. | [9] |
| Cryoprotectant (for lyophilization) | Sucrose or Trehalose | Protects liposome structure during freezing and drying, preventing fusion and leakage upon rehydration. | [2] |
Experimental Protocols
Protocol 1: Preparation of Stable DEPC/Cholesterol Liposomes via Thin-Film Hydration and Extrusion
-
Lipid Preparation: Dissolve DEPC and cholesterol (e.g., at a 70:30 molar ratio) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath. Given DEPC's low Tc, room temperature is sufficient.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer (containing the drug to be encapsulated, if applicable) to the flask.
-
Agitate the flask to hydrate the lipid film. This process will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder (e.g., a mini-extruder).
-
Force the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This will produce a suspension of LUVs with a narrow size distribution.
-
-
Purification: Remove any unencapsulated drug or material by methods such as size exclusion chromatography or dialysis.
Protocol 2: Assessment of Liposome Stability via Dynamic Light Scattering (DLS)
-
Baseline Measurement: Immediately after preparation and purification, take an initial measurement of the liposome suspension to determine the mean particle size and polydispersity index (PDI).
-
Incubation: Store the liposome suspension under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored suspension and perform DLS measurements.
-
Data Analysis: Compare the mean particle size and PDI at each time point to the baseline measurement. A significant increase in the mean diameter or PDI indicates vesicle aggregation or fusion, signifying physical instability.
Visualizations
Caption: Workflow for preparing and assessing the stability of DEPC liposomes.
Caption: Key strategies to mitigate common stability issues in DEPC liposomes.
References
- 2. benchchem.com [benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. scispace.com [scispace.com]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting low yield in 1,2-Didocos-13-enoyl phosphatidylcholine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,2-Didocos-13-enoyl phosphatidylcholine, also known as 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC).
Troubleshooting Guides
This section addresses specific issues that can lead to low yields during the synthesis of DEPC via Steglich esterification.
Issue 1: Low or No Product Formation
Question: I have followed the general protocol for Steglich esterification, but my reaction yield is very low, or I am not seeing any product formation. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no product formation in the synthesis of DEPC can be attributed to several factors, ranging from the quality of your reagents to the reaction conditions. Below is a systematic guide to help you identify and resolve the issue.
Possible Causes and Solutions:
-
Reagent Quality and Handling:
-
Purity of Starting Materials: The purity of sn-glycero-3-phosphocholine (GPC) and erucic acid is critical. Impurities can interfere with the reaction.
-
Solution: Use high-purity GPC and erucic acid (≥98%). Confirm the purity of your starting materials using appropriate analytical techniques such as NMR or GC-MS.
-
-
Moisture Contamination: Steglich esterification is highly sensitive to moisture. Water can hydrolyze the activated ester intermediate and deactivate the coupling agent (DCC).
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Store hygroscopic reagents like GPC, DCC, and DMAP in a desiccator.
-
-
Degradation of Reagents: DCC is sensitive to moisture and can degrade over time. DMAP can also degrade.
-
Solution: Use fresh or properly stored DCC and DMAP. It is advisable to use a new bottle of DCC if you suspect degradation.
-
-
-
Reaction Conditions:
-
Inadequate Activation of Carboxylic Acid: The reaction between erucic acid and DCC to form the active O-acylisourea intermediate may be inefficient.
-
Solution: Ensure proper stoichiometry. A slight excess of erucic acid and DCC relative to GPC is often used. Allow sufficient time for the activation step before adding the alcohol (GPC).
-
-
Suboptimal Temperature: The reaction temperature can influence the rate of both the desired esterification and side reactions.
-
Solution: Steglich esterification is typically carried out at room temperature. However, for long-chain fatty acids, slightly elevated temperatures (e.g., 45°C) may be necessary to ensure solubility and increase the reaction rate. Monitor the reaction for potential side product formation at higher temperatures.[1]
-
-
Insufficient Reaction Time: The esterification of the sterically hindered hydroxyl groups of GPC with long-chain fatty acids like erucic acid can be slow.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may require extended periods, sometimes up to 72 hours, to go to completion.[1]
-
-
-
Side Reactions:
Issue 2: Product is Contaminated with Byproducts
Question: I have obtained a product, but it is impure, and I am struggling to isolate the pure DEPC. What are the common impurities and how can I improve my purification process?
Answer:
The primary byproduct in a DCC-mediated esterification is N,N'-dicyclohexylurea (DCU). Unreacted starting materials and side products like N-acylurea can also be present.
Common Impurities and Purification Strategies:
-
N,N'-dicyclohexylurea (DCU): This is the main byproduct from the reaction of DCC with water or the carboxylic acid.
-
Removal: DCU has low solubility in many organic solvents. A significant portion can be removed by filtration of the reaction mixture. Cooling the reaction mixture can further precipitate the DCU. Subsequent recrystallization of the product can effectively remove remaining traces.
-
-
Unreacted Erucic Acid: Excess erucic acid may remain after the reaction.
-
Removal: Washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid.
-
-
Unreacted GPC and DMAP: These are generally more polar than the product.
-
Removal: Washing the organic phase with a dilute acid solution (e.g., 0.25 N HCl) can remove the basic DMAP and any water-soluble GPC.[4]
-
-
N-acylurea: This byproduct can be difficult to remove due to its similar polarity to the product.
-
Removal: Careful column chromatography on silica gel may be required. Optimizing the reaction conditions to minimize its formation is the best strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for the synthesis of DEPC?
A1: A common starting point for the Steglich esterification of GPC with a fatty acid is a molar ratio of GPC:fatty acid:DCC:DMAP of approximately 1.0:4.8:4.8:2.5.[1] An excess of the fatty acid and coupling agent is used to drive the reaction towards completion. The amount of DMAP is catalytic but using a higher amount can help to speed up the reaction and minimize side products.
Q2: What solvent should I use for the reaction?
A2: Anhydrous chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for Steglich esterifications as they are good at dissolving the reactants and are relatively non-reactive.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase for separating the nonpolar product (DEPC) from the polar starting material (GPC) would be a mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v). The product will have a higher Rf value than the GPC. The disappearance of the GPC spot indicates the reaction is nearing completion.
Q4: My final product has a waxy consistency. Is this normal?
A4: Yes, long-chain saturated and monounsaturated phosphatidylcholines like DEPC are often waxy solids or powders at room temperature.[6]
Q5: What are the best solvents for recrystallizing DEPC?
A5: Recrystallization is a key step for obtaining high-purity DEPC. A common procedure involves dissolving the crude product in a good solvent like chloroform or ethyl acetate at an elevated temperature and then adding a poor solvent like acetone to induce crystallization upon cooling.[4] The choice of solvents and their ratios may need to be optimized for best results.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Long-Chain Phosphatidylcholines (Illustrative)
| Phosphatidylcholine | Fatty Acid | GPC:FA:DCC:DMAP (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMPC | Myristic Acid | 1.0:4.8:4.8:2.5 | Chloroform | 45 | 72 | ~96 (purity) | [1] |
| DPPC | Palmitic Acid | Not specified | Chloroform | Room Temp | 48 | 88 | [7] |
| DPPC (Ultrasound) | Palmitic Acid | Not specified | Chloroform | <30 | 5 | ~98 | [7] |
| Terpene-PC | Geranic Acid | GPC:Acid:DCC:DMAP (1:3:3:0.3) | DCM | Room Temp | 72 | 87 | [8] |
Note: This table is illustrative and compiles data from the synthesis of different long-chain phosphatidylcholines to demonstrate the impact of reaction parameters. DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) are structurally similar to DEPC.
Experimental Protocols
Detailed Protocol for the Synthesis of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
This protocol is adapted from a method for the synthesis of a similar long-chain phosphatidylcholine and may require optimization for your specific laboratory conditions.[1][9]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Erucic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Chloroform
-
Methanol
-
0.25 N Hydrochloric Acid in Methanol (1:1, v/v)
-
Ethyl Acetate
-
Acetone
-
Silica gel 60
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Silica-GPC Complex:
-
In a round-bottom flask, dissolve GPC (1.0 eq) in a minimal amount of methanol.
-
Add silica gel (approx. 3 times the weight of GPC).
-
Remove the methanol under reduced pressure to obtain a dry, free-flowing powder.
-
-
Steglich Esterification:
-
To a dry, nitrogen-flushed round-bottom flask, add the silica-GPC complex, anhydrous chloroform, erucic acid (4.8 eq), and DMAP (2.5 eq).
-
Stir the suspension at room temperature.
-
Add a solution of DCC (4.8 eq) in anhydrous chloroform dropwise to the reaction mixture.
-
Heat the reaction mixture to 45°C and stir for 72 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated dicyclohexylurea (DCU) and silica gel.
-
Wash the filter cake with warm chloroform.
-
Combine the filtrates and wash twice with a 0.25 N HCl:methanol solution (1:1, v/v) to remove DMAP and any unreacted GPC.[4]
-
Wash the organic layer with saturated sodium bicarbonate solution to remove excess erucic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of warm ethyl acetate.
-
Slowly add cold acetone while stirring until the solution becomes cloudy.
-
Cool the mixture at -20°C for several hours to induce crystallization.
-
Collect the white precipitate by vacuum filtration, wash with cold acetone, and dry under high vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The purity can be further assessed by HPLC-ELSD.[4]
-
Mandatory Visualization
Caption: Synthesis pathway of DEPC via Steglich esterification.
Caption: Troubleshooting workflow for low yield in DEPC synthesis.
Caption: Key factors influencing the yield of DEPC synthesis.
References
- 1. Phospholipid synthesis inside phospholipid membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-ジエルコイル-sn-グリセロ-3-ホスホコリン ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of Synthetic 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DEPC yield is significantly lower than expected after synthesis and initial work-up. What are the potential causes and solutions?
A1: Low yields of DEPC can arise from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The Steglich esterification used for synthesis may not have gone to completion.
-
Solution: Ensure all reagents are dry and of high purity. Consider increasing the reaction time or the molar excess of erucic acid and coupling agents. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (glycero-3-phosphocholine) is consumed.
-
-
Losses During Extraction: DEPC, being amphiphilic, can be partially lost during aqueous work-ups if the phase separation is not clean.
-
Solution: Use a minimal amount of water for washing and ensure complete separation of the organic and aqueous layers. Back-extracting the aqueous layer with a small amount of the organic solvent can help recover dissolved product.
-
-
Product Degradation: The unsaturated erucoyl chains in DEPC are susceptible to oxidation, especially if exposed to air and light for extended periods.[1]
-
Solution: Handle the crude product and purified DEPC under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Use degassed solvents and store the product at low temperatures, protected from light.
-
-
Precipitation Issues: If using a precipitation method for initial purification, the choice of solvent and temperature is critical.
-
Solution: For phospholipids, acetone precipitation is a common technique. Ensure the acetone is cold and added slowly to a concentrated solution of the crude product in a suitable solvent like hexane.[2]
-
Q2: I am seeing multiple spots on my TLC plate after purification. How can I identify the impurities and improve the separation?
A2: The presence of multiple spots on a TLC plate indicates that your DEPC is not pure. Identifying these impurities is key to optimizing your purification strategy.
-
Common Impurities:
-
Unreacted Starting Materials: Residual erucic acid or lyso-PC.
-
Byproducts of Steglich Esterification: N-acylurea derivatives if DCC was used as the coupling agent.[3][4]
-
Oxidized DEPC: The double bonds in the erucoyl chains are prone to oxidation.[1]
-
Hydrolyzed DEPC: Lysophosphatidylcholine (LPC) can form due to the cleavage of one fatty acid chain.
-
-
Improving TLC Separation:
-
Solvent System Optimization: A single solvent system may not be sufficient to resolve all components. A common solvent system for phospholipids is a mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v).[5] For better separation of specific phospholipids, adding a small amount of ammonia or triethylamine can be beneficial.[6]
-
Visualization Techniques: Use specific stains to identify different types of compounds. A phosphorus-specific stain (e.g., molybdenum blue) will identify all phospholipid spots. Ninhydrin stain will detect primary amines, helping to identify any unreacted starting materials with free amine groups.[5]
-
Q3: My silica gel column chromatography is not providing good separation of DEPC from its impurities. What can I do to improve this?
A3: Silica gel chromatography is a powerful technique for purifying phospholipids, but it requires careful optimization.
-
Solvent Gradient: A gradient elution is often more effective than an isocratic one for separating complex lipid mixtures. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol.
-
Sample Loading: For optimal separation, the sample should be loaded onto the column in a small volume of the initial mobile phase. If the sample is not very soluble in the initial solvent, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Flow Rate: A slower flow rate generally provides better resolution.
Q4: I am trying to purify DEPC by recrystallization, but it is either not crystallizing or oiling out. What are the key parameters to consider?
A4: Recrystallization is a cost-effective purification method, but finding the right conditions for large, amphiphilic molecules like DEPC can be challenging.
-
Solvent Selection: The ideal solvent is one in which DEPC is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents is often required. For phospholipids, mixtures of a good solvent (e.g., chloroform or methanol) and a poor solvent (e.g., acetone or diethyl ether) can be effective.
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling often leads to the product oiling out or precipitating as an amorphous solid.
-
Purity of the Crude Material: Recrystallization works best for material that is already relatively pure. If the crude product contains a high level of impurities, it may be necessary to perform a preliminary purification step, such as a silica gel plug, before attempting recrystallization.[7]
Q5: My NMR spectrum of purified DEPC shows unexpected peaks. What could be the source of these impurities?
A5: NMR is a powerful tool for assessing the purity of your synthetic DEPC. Unexpected peaks can indicate the presence of various impurities.
-
Solvent Residues: Peaks corresponding to residual solvents used in the purification process (e.g., chloroform, methanol, acetone) are common.
-
Grease: Contamination from stopcock grease can appear as broad peaks in the aliphatic region.
-
Byproducts from Synthesis: As mentioned in Q2, byproducts from the Steglich esterification, such as N-acylurea, can be present. These will have distinct signals in the NMR spectrum.[4]
-
Oxidation Products: Oxidation of the double bonds in the erucoyl chains can lead to the formation of aldehydes or other species, which will introduce new signals in the NMR spectrum.
-
Water: A broad peak due to water is often observed, especially if the sample was not thoroughly dried.
Experimental Protocols
Protocol 1: Purification of DEPC by Silica Gel Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude DEPC.
-
Preparation of the Column:
-
Choose a glass column of appropriate size based on the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel per gram of crude product.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., chloroform).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude DEPC in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, for samples with low solubility, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 20% methanol in chloroform.
-
Collect fractions and monitor the elution of DEPC and impurities using TLC.
-
-
Fraction Analysis and Product Recovery:
-
Spot each fraction on a TLC plate and develop it using an appropriate solvent system (e.g., chloroform:methanol:water 65:25:4).
-
Visualize the spots using a suitable method (e.g., iodine vapor, phosphomolybdic acid stain, or a phosphorus-specific stain).
-
Combine the fractions containing pure DEPC.
-
Evaporate the solvent under reduced pressure to obtain the purified DEPC.
-
Protocol 2: Purification of DEPC by Recrystallization
This protocol is adapted from methods used for similar phospholipids and may require optimization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of crude DEPC in a minimal amount of a "good" solvent (e.g., chloroform or dichloromethane) at room temperature.
-
Slowly add a "poor" solvent (e.g., cold acetone or diethyl ether) dropwise until the solution becomes cloudy, indicating the point of saturation.
-
Gently warm the mixture until it becomes clear again. This solvent mixture is a good starting point for recrystallization.
-
-
Recrystallization Procedure:
-
Dissolve the crude DEPC in a minimal amount of the "good" solvent in an Erlenmeyer flask by gently warming.
-
Slowly add the "poor" solvent dropwise to the warm solution until it becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all residual solvents.
-
Data Presentation
Table 1: Common TLC Solvent Systems for Phospholipid Analysis
| Solvent System (v/v/v) | Application | Reference |
| Chloroform : Methanol : Water (65:25:4) | General separation of major phospholipid classes. | [5] |
| Chloroform : Methanol : Ammonium Hydroxide (65:25:4) | Improved separation of acidic phospholipids. | [5] |
| Chloroform : Methanol : Acetic Acid : Water (50:30:8:4) | Separation of a wide range of polar and neutral lipids. | |
| Methyl Acetate : n-Propanol : Chloroform : Methanol : 0.25% KCl in water (25:25:28:10:7) | High-performance TLC (HPTLC) for detailed phospholipid profiling. | [6] |
Table 2: Troubleshooting Common Issues in DEPC Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Losses during work-up; Product degradation. | Optimize reaction conditions; Minimize aqueous washes; Use inert atmosphere and antioxidants. |
| Persistent Impurities | Co-elution during chromatography; Inappropriate recrystallization solvent. | Optimize chromatography gradient; Screen for a better recrystallization solvent system. |
| Oiling out during Recrystallization | Solution is too concentrated; Cooling is too rapid. | Use a more dilute solution; Allow for slow cooling. |
| Streaking on TLC Plate | Sample is too concentrated; Inappropriate solvent system. | Dilute the sample before spotting; Optimize the TLC solvent system for better resolution. |
Visualization
Workflow for Purification and Analysis of Synthetic DEPC
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 7. reddit.com [reddit.com]
common impurities in commercial DEPC and how to detect them
This technical support center provides troubleshooting guides and frequently asked questions concerning the use of Diethyl Pyrocarbonate (DEPC) in research and drug development. Our goal is to help you identify common issues, understand their causes, and implement effective solutions in your experiments.
Troubleshooting Guide
Issue: Pressure release, fizzing, or bubbling upon opening a new or stored bottle of DEPC.
-
Possible Cause: This is a primary indicator of DEPC degradation. DEPC is highly sensitive to moisture and can hydrolyze into ethanol and carbon dioxide (CO2).[1][2][3] The buildup of CO2 gas creates pressure within the bottle.[1][2]
-
Solution:
-
Always open DEPC bottles in a fume hood with appropriate personal protective equipment (PPE).
-
If significant pressure is observed, the DEPC has likely undergone some degree of degradation. While it may still be usable for some applications, for RNA work where purity is critical, it is recommended to use a fresh bottle.
-
To minimize degradation, it is recommended to overlay the DEPC with an inert gas like nitrogen or argon after each use and store it at 2-8°C.[1][2] Storing the bottle inside a sealed bag with a desiccant may also be beneficial.[1][2]
-
Issue: Reduced efficiency in RNase inactivation.
-
Possible Cause:
-
DEPC Degradation: The DEPC may have degraded due to improper storage or age, reducing its concentration and effectiveness.
-
Incompatible Buffers: DEPC is rapidly hydrolyzed in the presence of nucleophiles.[4] Buffers containing Tris or HEPES will inactivate DEPC, rendering it ineffective for RNase inactivation.[4][5]
-
-
Solution:
-
Use a fresh bottle of DEPC if degradation is suspected.
-
Ensure that DEPC treatment is performed in compatible solutions like phosphate-buffered saline (PBS) or MOPS buffer.[4] If your final buffer must contain Tris or other incompatible reagents, prepare it using DEPC-treated water after the DEPC has been inactivated by autoclaving.
-
Issue: Inhibition of downstream enzymatic reactions (e.g., in vitro transcription, reverse transcription).
-
Possible Cause:
-
Residual DEPC: Incomplete removal of DEPC after treatment can lead to the modification of other proteins and nucleic acids, inhibiting subsequent enzymatic reactions.[4] DEPC can react with histidine, lysine, cysteine, and tyrosine residues.[4]
-
DEPC Byproducts: Degradation products of DEPC can also inhibit biochemical reactions like in vitro transcription.[4]
-
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial DEPC?
A1: Commercial DEPC is generally of high purity. The most common "impurities" are its own degradation products, which form due to its inherent instability, especially in the presence of moisture.[1][2][7] The primary degradation products are:
Q2: How can I detect DEPC degradation in my stored product?
A2: Visual and physical inspection are the most common methods for detecting DEPC degradation in the lab:
-
Pressure Buildup: A hissing sound or bubbling upon opening the bottle indicates CO2 formation from hydrolysis.[1]
-
Inflated Storage Bag: If storing the bottle in a sealed bag with desiccant, inflation of the bag can indicate gas buildup from decomposition.[1][2]
For a more quantitative assessment, a chemical assay can be used. A method utilizing 5-thio-2-nitrobenzoate has been described to assay for DEPC.[3][6]
Q3: What is the shelf life of DEPC?
A3: Unopened, DEPC is stable for about 12 months when stored correctly.[2] Once opened, it is recommended to use the product within 9 months, provided it is stored under an inert gas at 2-8°C.[1][2]
Q4: Can I use DEPC with any buffer?
A4: No. DEPC is highly reactive with nucleophiles. Therefore, it cannot be used with buffers containing amine groups like Tris and HEPES, as they will inactivate the DEPC.[4][5] It is also incompatible with reagents containing thiol groups.[5]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Purity (Typical) | ≥97% | [2][8] | |
| Decomposition Temperature | 155°C | [1][2][6] | |
| Solubility in Water | ~0.1% | [1][2][3] | |
| Half-life in Phosphate Buffer | 4 minutes | pH 6, 25°C | [1][2] |
| Half-life in Phosphate Buffer | 9 minutes | pH 7, 25°C | [1][2] |
| Half-life in Tris Buffer | 1.25 minutes | pH 7.5, 25°C | [1][2] |
| Half-life in Tris Buffer | 0.37 minutes | pH 8.2, 25°C | [1][2] |
Experimental Protocols
Protocol: Quality Assessment of DEPC via Observation
This protocol outlines a simple procedure to assess the quality of stored DEPC.
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Visual Inspection:
-
Examine the unopened bottle. The liquid should be clear and colorless.
-
If the bottle is stored in a sealed bag, check if the bag is inflated, which suggests gas buildup.
-
-
Opening the Bottle:
-
Bring the bottle to room temperature before opening to avoid moisture condensation.
-
Carefully and slowly unscrew the cap to release any built-up pressure. Listen for a hissing sound and observe for any bubbling or fizzing of the liquid.
-
-
Interpretation:
-
No pressure release and clear liquid: The DEPC is likely of good quality.
-
Slight hiss, minimal bubbling: The DEPC has undergone minor degradation but may be suitable for less sensitive applications.
-
Significant pressure release, vigorous bubbling: The DEPC is significantly degraded and should be discarded.
-
-
Proper Storage After Opening: After taking the required amount, flush the headspace of the bottle with an inert gas (e.g., argon or nitrogen), securely close the cap, and store at 2-8°C.
Diagrams
Caption: Workflow for DEPC handling and quality assessment.
References
Technical Support Center: 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the preparation and handling of 1,2-didocos-13-enoyl phosphatidylcholine (DEPC) liposomes.
Troubleshooting Guides
This section addresses specific aggregation issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Liposome suspension appears cloudy or precipitates immediately after hydration.
-
Question: My DEPC liposome suspension turned cloudy and formed visible aggregates right after I hydrated the lipid film. What went wrong?
-
Answer: This immediate aggregation is often due to improper hydration conditions or exceeding the solubility limits of the lipids in the aqueous buffer.
Potential Causes & Solutions:
-
Inadequate Hydration Temperature: The hydration temperature must be significantly above the gel-to-liquid crystalline phase transition temperature (T_m) of DEPC. For lipids with long unsaturated chains like DEPC, the T_m is relatively low, but ensuring all lipids are in a fluid state is critical for proper vesicle formation.
-
High Lipid Concentration: A high concentration of lipids during hydration increases the probability of intermolecular interactions, leading to fusion and aggregation. Try reducing the total lipid concentration in your formulation.
-
Incorrect Buffer Conditions: The pH and ionic strength of the hydration buffer are critical. High ionic strength can shield surface charges, reducing electrostatic repulsion between liposomes and causing aggregation.
-
Issue 2: Particle size increases, and polydispersity index (PDI) rises during storage.
-
Question: My DEPC liposomes looked good initially, but after a few days, DLS analysis shows a significant increase in size and PDI. Why is this happening?
-
Answer: This indicates delayed instability, which can be caused by suboptimal storage conditions or the inherent properties of the liposome formulation.
Potential Causes & Solutions:
-
Suboptimal Storage Temperature: Storing liposomes at room temperature for extended periods can lead to instability. For DEPC liposomes, storage at 4°C is generally recommended to reduce lipid oxidation and maintain stability.
-
Lack of Steric Stabilization: Without a protective barrier, liposomes can aggregate due to van der Waals forces. Including a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation can provide steric hindrance and prevent aggregation.
-
Lipid Oxidation: The unsaturated acyl chains of DEPC are susceptible to oxidation, which can alter the membrane structure and lead to aggregation. Prepare buffers with degassed water and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 3: Aggregation occurs after freeze-thaw cycles.
-
Question: I tried to store my DEPC liposomes by freezing, but they aggregated after thawing. How can I prevent this?
-
Answer: The formation of ice crystals during freezing can disrupt the liposomal membrane, leading to fusion and aggregation upon thawing.
Potential Causes & Solutions:
-
Absence of Cryoprotectants: Cryoprotectants are essential to protect liposomes during freezing. Sugars like sucrose or trehalose are commonly used to form a glassy matrix around the liposomes, preventing ice crystal formation and subsequent damage.
-
Incorrect Freezing/Thawing Rate: Rapid freezing and thawing can minimize the time for ice crystal growth. Flash-freezing in liquid nitrogen is often preferred over slow freezing.
-
Frequently Asked Questions (FAQs)
Q1: What is 1,2-didocos-13-enoyl phosphatidylcholine (DEPC) and what are its key properties?
A1: 1,2-Didocos-13-enoyl phosphatidylcholine, more commonly known as 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC), is a synthetic phosphatidylcholine with two C22:1 monounsaturated acyl chains. Its long acyl chains and cis-double bond at the 13th position give it unique biophysical properties, influencing the thickness, fluidity, and stability of the liposomal bilayer.
Q2: What are the visual signs of aggregation in my DEPC liposome formulation?
A2: Signs of aggregation include a visible increase in the turbidity or cloudiness of the liposome suspension, the formation of visible particles or precipitates, and a significant increase in the average particle size and polydispersity index (PDI) as measured by dynamic light scattering (DLS).[1]
Q3: How does cholesterol affect the stability of DEPC liposomes?
A3: Cholesterol is a crucial component for stabilizing liposome membranes. It inserts into the lipid bilayer, increasing the packing density of phospholipids and reducing the permeability of the membrane.[2] For long-chain unsaturated phospholipids like DEPC, cholesterol can help to fill voids between the lipid molecules, enhancing bilayer rigidity and reducing the likelihood of aggregation. The optimal phospholipid-to-cholesterol ratio often needs to be determined empirically but is typically in the range of 2:1 to 1:1 molar ratio.[3]
Q4: Can the pH of the buffer influence the stability of DEPC liposomes?
A4: Yes, pH can affect the stability of phosphatidylcholine liposomes, although the effect is generally less pronounced than for charged lipids. Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the ester bonds in the phospholipid, which degrades the liposomes and can lead to aggregation.[4][5] For most applications, a pH between 6.5 and 7.5 is recommended.
Q5: What is the role of ionic strength in DEPC liposome aggregation?
A5: The ionic strength of the suspension medium can significantly impact liposome stability. While DEPC is a zwitterionic lipid with a neutral headgroup, a surface charge (zeta potential) can still exist. High concentrations of salts in the buffer can shield this surface charge, reducing the electrostatic repulsion between liposomes and making them more prone to aggregation due to van der Waals forces.[6]
Data Presentation
Table 1: Influence of Formulation Parameters on Liposome Stability
| Parameter | Effect on Aggregation | Recommended Range/Practice | Rationale |
| Cholesterol Content | Increasing cholesterol generally decreases aggregation | 20-50 mol% | Increases membrane rigidity and packing, reducing fusion.[2] |
| PEGylated Lipid | Inclusion of PEG-lipids significantly decreases aggregation | 1-5 mol% | Provides a steric barrier, preventing close approach of liposomes. |
| Lipid Concentration | Higher concentrations increase the rate of aggregation | 1-10 mg/mL | Reduces the frequency of collisions between liposomes.[1] |
| Buffer pH | Extreme pH values can increase aggregation | pH 6.5 - 7.5 | Minimizes hydrolysis of phospholipid ester bonds.[4] |
| Ionic Strength | High ionic strength can increase aggregation | < 150 mM NaCl | Reduces shielding of surface charge, maintaining electrostatic repulsion.[6] |
Table 2: Physicochemical Characterization of Phosphatidylcholine Liposomes
| Lipid Composition (molar ratio) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Note |
| DOPC (100%) | ~120 | < 0.2 | -5 to -15 | Prone to aggregation over time without stabilization. |
| DOPC:Cholesterol (1:1) | ~130 | < 0.15 | -2 to -10 | Improved stability compared to pure DOPC liposomes. |
| DPPC:Cholesterol (1:1) | ~110 | < 0.1 | -3 to -8 | Generally stable due to saturated acyl chains. |
| DEPC (hypothetical) | Expected >150 | Variable | Expected to be slightly negative | Long chains may lead to thicker, but potentially less stable, bilayers without cholesterol. |
Note: Data for DOPC and DPPC are representative values from the literature. Specific values for DEPC will depend on the exact preparation method and conditions.
Experimental Protocols
Protocol 1: Preparation of DEPC Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve DEPC and other lipids (e.g., cholesterol, DSPE-PEG2000) in chloroform or a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the T_m of all lipids to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be pre-heated to a temperature well above the T_m of DEPC.
-
Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can take 30 minutes to 1 hour.[1]
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature used for hydration.
-
Pass the liposome suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).[8]
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter if necessary to remove any large aggregates or dust.
-
-
Measurement:
-
Zeta Potential Measurement:
Visualizations
Caption: Experimental workflow for the preparation and characterization of DEPC liposomes.
Caption: Troubleshooting decision tree for addressing liposome aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 9. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. news-medical.net [news-medical.net]
- 11. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Long-Chain Phospholipids
Welcome to the technical support center for resolving artifacts in the mass spectrometry of long-chain phospholipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common analytical challenges.
FAQs: In-Source Fragmentation (ISF)
Q1: What is in-source fragmentation (ISF) and why is it a significant problem in phospholipid analysis?
A1: In-source fragmentation (ISF), sometimes called in-source decay (ISD), is a process where ions fragment within the ion source of the mass spectrometer before mass analysis.[1][2] Even with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), phospholipids can be fragile and break apart.[1] This is problematic because the resulting fragment ions can be identical in mass (isobaric) or structure (isomeric) to other naturally occurring lipid species in a biological sample.[1][3] This can lead to serious analytical errors, including misidentification of lipids, false-positive discoveries, and inaccurate quantification, which negatively impacts research in areas like biomarker discovery and drug development.[3][4]
Q2: My analysis of phosphatidylserine (PS) and phosphatidylcholine (PC) samples shows unexpected phosphatidic acid (PA) or PA-like peaks. What is causing this?
A2: This is a classic example of an in-source fragmentation artifact.
-
Phosphatidylserine (PS): In negative ion mode, PS species are particularly prone to in-source fragmentation, where they lose their serine headgroup (a neutral loss of 87 Da) to form a deprotonated PA ion.[3][5]
-
Phosphatidylcholine (PC): In positive ion mode, sodiated PC lipids can fragment in the ion source, losing a portion of their headgroup to produce PA-like artifact ions.[1] Similarly, anion adducts of PC can fragment to create dimethyl phosphatidylethanolamine (DMPE) artifacts.[1]
These artifacts can lead to the overestimation of PA or the incorrect identification of other lipid species.[3][6]
Q3: How can I recognize and minimize in-source fragmentation of my phospholipid samples?
A3: Recognizing and minimizing ISF requires a systematic approach. The extent of fragmentation is highly dependent on the instrument's ion source design and key parameters like temperature and voltages.[4][7]
Recognition:
-
MS/MS Analysis: Perform tandem MS (MS/MS) on the suspected parent ion. If the fragment spectrum matches the suspected artifact ion, it confirms the relationship.
-
Parameter Ramping: Systematically vary source parameters like ion transfer tube temperature or spray voltage.[6] A corresponding increase or decrease in the ratio of the artifact ion to the parent ion is a strong indicator of ISF.[6]
Minimization Strategies:
-
Optimize Source Conditions: The most effective strategy is to use "gentler" ionization conditions. This primarily involves lowering the ion transfer temperature (ITT) and optimizing the funnel RF level.[4][7] Finding the right balance is key, as reducing these parameters too much can lead to a loss in sensitivity.[7]
-
Chromatographic Separation: If possible, use liquid chromatography (LC) to separate the artifact-producing species (e.g., PS) from the lipid class it mimics (e.g., PA).[1]
-
Careful Adduct Selection: For some lipids, the choice of adduct can influence stability. For example, changing the cation from a proton to a sodium or potassium ion can sometimes diminish intermolecular reactions that lead to artifacts.[8]
Quantitative Data: Optimizing Source Parameters
The extent of ISF is highly dependent on the mass spectrometer's source settings. The following table summarizes findings from a study evaluating the effect of Ion Transfer Temperature (ITT) and Funnel RF Level on ISF across different Orbitrap-based platforms for various lipid classes.[4][7] The goal is to find settings that minimize the "% ISF" while maximizing the "Signal/Noise (S/N)" ratio.
| Instrument Platform | Lipid Class | Optimal ITT Range (°C) | Key Finding |
| Q Exactive HF | Ceramide (Cer) | 200 - 250 | ITT has a much stronger influence on ISF than RF level. This platform showed the lowest overall ISF.[4] |
| Q Exactive HF-X | Ceramide (Cer) | ~200 | Both ITT and RF level significantly impact ISF and S/N. Optimal settings require balancing both parameters.[4] |
| Orbitrap Fusion Lumos | Ceramide (Cer) | ~200 | Similar to the HF-X, both ITT and RF are critical. An optimal point was found at 200°C and 30% RF.[4] |
| All Platforms | CE, PE, TG | 200 - 250 | The optimal ITT range for minimizing ISF with good sensitivity was consistent across other tested lipid classes.[4] |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol provides a methodical approach to minimize ISF for a target phospholipid.[4][7]
Objective: To determine the optimal ion transfer temperature (ITT) and funnel RF level that provides the most sensitive detection with the lowest ISF.
Methodology:
-
Prepare Standard Solution: Prepare a solution of the lipid standard of interest (e.g., 1 µg/mL of Ceramide, CE, PE, or TG) in an appropriate solvent for direct infusion.
-
Initial Instrument Settings: Set the mass spectrometer to acquire full MS spectra in the desired ion mode (positive or negative) with a resolution of ~120,000. Use standard gas settings (e.g., Sheath Gas: 1 unit, Aux Gas: 5 units).
-
Ramp Ion Transfer Temperature (ITT):
-
Set the Funnel RF Level to a median value (e.g., 30-40%).
-
Acquire spectra at a series of ITTs, for example, from 350°C down to 175°C in 25°C increments.
-
For each step, record the signal-to-noise (S/N) of the precursor ion and the intensity of the known fragment (artifact) ion.
-
-
Ramp Funnel RF Level:
-
Set the ITT to the optimal temperature identified in the previous step (e.g., 225°C).
-
Acquire spectra at a series of funnel RF levels, for example, from 15% to 50% in 5% increments.
-
Again, record the S/N of the precursor and the intensity of the fragment ion.
-
-
Data Analysis:
-
Calculate the percent ISF for each condition: % ISF = [Fragment Ion Intensity / (Fragment Ion Intensity + Precursor Ion Intensity)] * 100.
-
Plot the % ISF and the S/N of the precursor ion against both ITT and RF level.
-
Identify the settings that provide the highest S/N for the precursor ion while keeping the % ISF at an acceptable minimum.
-
FAQs: Adduct Formation & General Troubleshooting
Q1: Why do I see multiple peaks like [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ for a single phospholipid?
A1: This phenomenon is known as adduct formation and is very common in ESI-MS.[9] Different ions present in the sample or mobile phase can attach to the neutral analyte molecule.
-
[M+H]⁺ (Protonated): Common for polar lipids when acidic modifiers are present.[9]
-
[M+Na]⁺ / [M+K]⁺ (Sodiated/Potassiated): Alkali metal adducts are ubiquitous due to trace amounts of sodium and potassium salts in glassware, solvents, or biological matrices.[9]
-
[M+NH₄]⁺ (Ammoniated): Common for neutral lipids, especially when ammonium salts (e.g., ammonium formate) are used as mobile phase additives.[9]
This variability is influenced by mobile phase additives, system contaminants, and sample matrix components.[9]
Q2: My signal intensity is poor or completely absent. What are the first things to check?
A2: When facing poor or no signal, a systematic check of the sample, the LC system, and the mass spectrometer is necessary.[10][11]
-
Check the Ion Source and Spray Stability: Visually inspect the ESI spray if possible. An unstable or absent spray is a primary cause of signal loss and can be due to a clog in the sample needle or transfer lines.[12]
-
Verify Sample Preparation and Extraction: Inefficient lipid extraction can lead to low recovery of target analytes. Consider evaluating your extraction protocol (e.g., Folch, Bligh-Dyer, MTBE) by spiking a known amount of a lipid standard before and after extraction to calculate recovery.[10] Also, ensure proper sample handling to prevent degradation.[10]
-
Check for Leaks: Leaks in the LC or gas lines can cause a loss of sensitivity and system contamination.[11] Check gas supplies, filters, and all connections from the LC to the MS.[11][13]
-
Review MS Settings: Ensure the MS method is correctly set up and that source parameters are reasonably optimized for your target lipids.[10] Infusing a standard can help tune the instrument for maximum signal.[10]
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. agilent.com [agilent.com]
strategies to increase the encapsulation efficiency of DEPC liposomes
Welcome to the technical support center for optimizing the encapsulation efficiency of DEPC (1,2-dierucoyl-sn-glycero-3-phosphocholine) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the encapsulation of active pharmaceutical ingredients (APIs) into DEPC liposomes.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | 1. Suboptimal Hydration Temperature: DEPC has a high phase transition temperature (Tm). If the hydration of the lipid film is performed below the Tm, the lipid bilayers will be in a gel state, which is less permeable to the API, leading to poor encapsulation. | Ensure that the hydration of the DEPC lipid film is conducted at a temperature significantly above its Tm. For lipids with high Tm like DSPC (a proxy for DEPC), hydration at 60°C or higher is recommended.[1] |
| 2. Inefficient Sonication or Extrusion: Inadequate size reduction and homogenization of multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) can result in a smaller internal aqueous volume available for hydrophilic drug encapsulation. | Optimize sonication parameters (time, power) or extrusion (number of passes, pore size) to ensure the formation of unilamellar vesicles of the desired size.[1] | |
| 3. Unfavorable Drug-to-Lipid Ratio: An excessively high concentration of the drug relative to the lipid can lead to saturation of the encapsulation capacity. | Systematically vary the drug-to-lipid molar ratio to find the optimal concentration for your specific API. Ratios typically range from 1:10 to 1:100 (drug:lipid).[2] | |
| 4. API Properties: The physicochemical properties of the drug (e.g., solubility, charge, size) significantly influence its partitioning into the liposome. Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer.[3] | For hydrophilic drugs, consider using methods that maximize the internal aqueous volume, such as reverse-phase evaporation. For hydrophobic drugs, ensure they are co-dissolved with the lipids in the organic solvent during the initial stages of preparation. | |
| 5. Leakage During Formulation: The encapsulated drug may leak out of the liposomes during the preparation process, especially during sonication or extrusion if the parameters are too harsh. | Use milder sonication settings or perform extrusion at a temperature that maintains the integrity of the liposomes. Consider using a freeze-thaw method, which can increase encapsulation efficiency for some molecules. | |
| Precipitation of API during Encapsulation | 1. Poor Solubility of API in Hydration Buffer: The API may not be sufficiently soluble in the aqueous buffer used for hydration, leading to precipitation before it can be encapsulated. | Select a hydration buffer in which the API has high solubility. Adjust the pH or use co-solvents if compatible with the API and liposome stability. |
| 2. Saturation of the Aqueous Core: The concentration of the hydrophilic API in the hydration medium may exceed its solubility limit within the confined volume of the liposome core. | Optimize the drug concentration in the hydration buffer. Consider active loading techniques for ionizable hydrophilic drugs, which can achieve much higher encapsulation efficiencies. | |
| Inconsistent Encapsulation Efficiency Between Batches | 1. Variability in Lipid Film Formation: Inconsistent drying of the lipid film can lead to variations in the hydration process and subsequent encapsulation. | Ensure the lipid film is thin, uniform, and completely dry. Using a rotary evaporator followed by high vacuum drying is recommended. |
| 2. Fluctuations in Experimental Parameters: Minor variations in temperature, sonication time, or extrusion pressure between experiments can lead to different encapsulation efficiencies. | Strictly control all experimental parameters. Use a temperature-controlled water bath for hydration and extrusion. Calibrate sonication equipment regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high encapsulation efficiency with DEPC liposomes?
A1: The most critical parameter is the temperature during the hydration step. DEPC is a saturated phospholipid with a high phase transition temperature (Tm). To ensure the lipid bilayer is in a fluid state, which is necessary for efficient encapsulation, the hydration of the lipid film must be performed at a temperature well above the Tm of DEPC.
Q2: How does the choice of preparation method affect the encapsulation efficiency of DEPC liposomes?
A2: The preparation method significantly impacts encapsulation efficiency, depending on the properties of the drug being encapsulated.
-
Thin-Film Hydration: This is a common method, but it may result in lower encapsulation for hydrophilic drugs due to the limited internal aqueous volume of the initial multilamellar vesicles. Subsequent sonication or extrusion is required to form smaller, unilamellar vesicles.
-
Reverse-Phase Evaporation: This method can yield LUVs with a larger internal aqueous volume, often resulting in higher encapsulation efficiency for hydrophilic compounds.
-
Ethanol Injection: This technique is suitable for producing small unilamellar vesicles and can be effective for encapsulating hydrophobic drugs that are co-dissolved with the lipids in ethanol.[3]
-
Freeze-Thaw Cycles: Subjecting multilamellar vesicles to repeated freeze-thaw cycles can increase the trapped volume and enhance the encapsulation of water-soluble molecules.
Q3: What is the role of cholesterol in DEPC liposomes, and how does it affect encapsulation efficiency?
A3: Cholesterol is often included in liposome formulations to modulate membrane fluidity, stability, and permeability. For high-Tm lipids like DEPC, the bilayer is already quite rigid. The addition of cholesterol can have a variable effect on encapsulation efficiency:
-
For hydrophobic drugs , cholesterol can compete for space within the lipid bilayer, potentially decreasing the encapsulation efficiency.[4]
-
For hydrophilic drugs , cholesterol can decrease the permeability of the membrane, which may help to retain the encapsulated drug, but it can also reduce the internal aqueous volume, potentially lowering the initial encapsulation. The optimal cholesterol concentration needs to be determined empirically.
Q4: How can I improve the encapsulation of a hydrophilic drug in DEPC liposomes?
A4: To improve the encapsulation of hydrophilic drugs:
-
Optimize the Hydration Volume: Use a smaller volume of hydration buffer to increase the drug concentration.
-
Active Loading (for ionizable drugs): If your drug is a weak acid or base, active loading methods can dramatically increase encapsulation efficiency. This involves creating a pH or ion gradient across the liposome membrane, which drives the drug into the liposome core where it becomes trapped.
-
Reverse-Phase Evaporation: As mentioned, this method tends to produce liposomes with a larger aqueous core.
-
Freeze-Thaw Method: This can increase the trapped volume.
Q5: How can I accurately measure the encapsulation efficiency of my DEPC liposomes?
A5: The general procedure involves separating the unencapsulated (free) drug from the liposome-encapsulated drug, followed by quantification of the drug in different fractions.
-
Separation: Common methods include:
-
Size Exclusion Chromatography (SEC): Using a column like Sephadex G-50.
-
Dialysis: Using a membrane with a molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Centrifugation/Ultrafiltration: Using centrifugal filter devices to separate the liposomes from the aqueous medium containing the free drug.
-
-
Quantification: After separation, the amount of encapsulated drug is determined by lysing the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent like methanol) and then measuring the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy). The amount of free drug in the filtrate/dialysate can also be measured.
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[4]
Quantitative Data Summary
The following tables summarize quantitative data on how different formulation parameters can affect the encapsulation efficiency of liposomes. While specific data for DEPC is limited in the literature, data for DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), another high-Tm saturated phospholipid, serves as a valuable proxy.
Table 1: Effect of Lipid Type on Encapsulation Efficiency (EE%) of a Model Protein
| Lipid Composition (molar ratio) | Encapsulation Efficiency (EE%) |
| DPPC:Cholesterol:SA (7:2:1) | ~50-60% |
| DSPC:Cholesterol:SA (6:3:1) | ~30-40% |
| DPPC:DSPC:Cholesterol:SA (3:3:3:1) | ~40-50% |
Note: DPPC has a lower Tm than DSPC. The higher EE% with DPPC suggests that membrane fluidity plays a role. Data adapted from studies on protein encapsulation.
Table 2: Effect of Cholesterol Content on Encapsulation Efficiency (EE%)
| Lipid Composition (Phospholipid:Cholesterol) | Drug Type | Effect on EE% | Reference |
| DMPC, DPPC, or DSPC with increasing cholesterol | Hydrophilic | Decreased EE% with higher cholesterol | [5] |
| POPC with increasing cholesterol | Hydrophobic (THC) | Lower EE% with higher cholesterol | [3] |
General trend: Increasing cholesterol often leads to a decrease in encapsulation efficiency for both hydrophilic and hydrophobic drugs in high-Tm lipids.
Table 3: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency of Doxorubicin in DSPC/Cholesterol Liposomes
| Initial Drug-to-Lipid Ratio (wt/wt) | Trapping Efficiency (%) |
| 0.05 | ~100% |
| 0.8 | < 70% |
Note: This data is for an active loading method. For passive loading, the trend of decreasing efficiency with an increasing drug-to-lipid ratio is also generally observed once a saturation point is reached.[6][7]
Experimental Protocols
Protocol 1: Preparation of DEPC Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing DEPC liposomes with passive encapsulation of a hydrophilic drug.
Materials:
-
DEPC (1,2-dierucoyl-sn-glycero-3-phosphocholine)
-
Cholesterol (optional)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES) containing the hydrophilic drug
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Liposome extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve DEPC and cholesterol (if used) in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be above the Tm of DEPC. Continue evaporation until a thin, uniform lipid film is formed on the wall of the flask.
-
Drying: Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer containing the dissolved drug to the flask. The temperature of the buffer and the subsequent incubation should be maintained above the Tm of DEPC.
-
Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This will form multilamellar vesicles (MLVs). Allow the mixture to hydrate for 1-2 hours.
-
Size Reduction (Sonication): Sonicate the MLV suspension using a probe or bath sonicator until the suspension becomes translucent. Maintain the temperature above the Tm during sonication.
-
Size Reduction (Extrusion): For a more uniform size distribution, pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a liposome extruder. The extruder should be maintained at a temperature above the Tm of DEPC.
-
Purification: Remove the unencapsulated drug using size exclusion chromatography or dialysis.
Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)
Materials:
-
Sephadex G-50 or similar SEC resin
-
Chromatography column
-
Isotonic buffer (same as the external buffer of the liposomes)
-
Liposome suspension
-
Spectrophotometer or HPLC system for drug quantification
-
Lysis buffer (e.g., 1% Triton X-100)
Procedure:
-
Column Preparation: Pack a chromatography column with Sephadex G-50 and equilibrate it with the isotonic buffer.
-
Sample Loading: Carefully load a known volume of the liposome suspension onto the column.
-
Elution: Elute the column with the isotonic buffer. The liposomes, being larger, will elute first in the void volume, while the smaller, free drug molecules will be retarded and elute later.
-
Fraction Collection: Collect fractions of the eluate.
-
Liposome Fraction Quantification: Identify and pool the fractions containing the liposomes (they will appear slightly turbid). Take a known volume of this pooled fraction, lyse the liposomes with the lysis buffer, and measure the drug concentration. This gives you the amount of encapsulated drug.
-
Total Drug Quantification: Take a known volume of the original, unpurified liposome suspension, lyse the liposomes, and measure the drug concentration. This gives you the total amount of drug.
-
Calculation: Calculate the encapsulation efficiency using the formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
Visualizations
Caption: Workflow for DEPC liposome preparation and encapsulation efficiency determination.
Caption: Troubleshooting logic for low encapsulation efficiency in DEPC liposomes.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. liposomes.ca [liposomes.ca]
- 7. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biophysical Properties of DEPC and DOPC Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biophysical characteristics of lipid bilayers composed of 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). Understanding the distinct properties of these two common phospholipids is crucial for the rational design of liposomal drug delivery systems, the construction of model membranes for biophysical studies, and the investigation of lipid-protein interactions. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a visual comparison of the lipids' structural and dynamic properties.
At a Glance: Key Biophysical Differences
The primary difference between DEPC and DOPC lies in the structure of their acyl chains. DEPC possesses two 22-carbon monounsaturated erucoyl chains (22:1), while DOPC has two 18-carbon monounsaturated oleoyl chains (18:1). This seemingly subtle variation in chain length significantly impacts the collective properties of the lipid bilayer, influencing its geometry, phase behavior, and mechanical resilience.
Quantitative Comparison of Biophysical Parameters
The following table summarizes the key biophysical parameters for DEPC and DOPC lipid bilayers as determined by various experimental techniques. These values represent the fluid (liquid-crystalline) phase of the bilayers.
| Biophysical Parameter | DEPC (1,2-dierucoyl-sn-glycero-3-phosphocholine) | DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | Experimental Technique(s) |
| Area per Lipid (Ų) | ~75 (estimated from MD simulations) | 67.4 ± 1.0[1] | X-ray Scattering, Neutron Scattering, Molecular Dynamics (MD) Simulations |
| Bilayer Thickness (nm) | ~3.0 (hydrophobic thickness)[2] | 3.85 (phosphate-to-phosphate)[3] | X-ray Scattering, Neutron Scattering, Atomic Force Microscopy (AFM) |
| Bending Rigidity (kBT) | ~10 | 18.3 ± 0.3 | Neutron Spin Echo (NSE), X-ray Diffuse Scattering |
| Main Phase Transition Temperature (Tm) (°C) | 11.1 | -16.5 to -20 | Differential Scanning Calorimetry (DSC) |
Visualizing the Structural Differences
The following diagram illustrates the key structural and property differences between DEPC and DOPC lipid bilayers.
Detailed Experimental Methodologies
The biophysical parameters presented in this guide are determined using a variety of sophisticated experimental techniques. Below are detailed protocols for some of the key methods employed in the characterization of lipid bilayers.
X-ray and Neutron Scattering for Determining Area per Lipid and Bilayer Thickness
Principle: X-ray and neutron scattering techniques are powerful for determining the structure of lipid bilayers on a molecular level. By analyzing the scattering pattern of X-rays or neutrons from a sample of aligned lipid multilayers or unilamellar vesicles, one can reconstruct the electron density or scattering length density profile of the bilayer, respectively. From these profiles, key structural parameters like the phosphate-to-phosphate distance (a measure of bilayer thickness) and the area per lipid molecule can be derived.
Experimental Protocol (Small-Angle X-ray Scattering - SAXS):
-
Liposome Preparation:
-
Dissolve the desired lipid (DEPC or DOPC) in a chloroform/methanol solvent mixture.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.
-
Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., PBS) by vortexing, to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (ULVs), subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) or to sonication.
-
-
SAXS Data Acquisition:
-
Load the liposome suspension into a temperature-controlled sample holder (e.g., a quartz capillary).
-
Expose the sample to a collimated X-ray beam at a synchrotron source.
-
Collect the scattered X-rays on a 2D detector. The scattering intensity is recorded as a function of the scattering vector, q.
-
-
Data Analysis:
-
Correct the raw scattering data for background scattering from the buffer and the sample cell.
-
For MLVs, the positions of the Bragg peaks in the scattering pattern are used to determine the lamellar repeat spacing (D), which includes the bilayer thickness and the thickness of the water layer between bilayers.
-
For ULVs, the continuous scattering profile is analyzed by fitting it to a model of the bilayer electron density. A common model represents the bilayer as a series of Gaussian functions corresponding to the headgroups and the acyl chains.
-
From the best-fit model, the phosphate-to-phosphate distance (DHH) and the hydrocarbon thickness (2DC) are obtained.
-
The area per lipid (AL) is then calculated using the formula: AL = 2 * Vlipid / DHH, where Vlipid is the molecular volume of the lipid.
-
Atomic Force Microscopy (AFM) for Measuring Bilayer Thickness
Principle: AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanometer scale. For lipid bilayers supported on a solid substrate (e.g., mica), AFM can be used to directly measure the height of the bilayer, providing a value for its thickness.
Experimental Protocol:
-
Substrate Preparation:
-
Cleave a mica disc to expose a fresh, atomically flat surface.
-
-
Supported Lipid Bilayer (SLB) Formation:
-
Prepare small unilamellar vesicles (SUVs) of DEPC or DOPC as described in the SAXS protocol.
-
Deposit a droplet of the SUV suspension onto the freshly cleaved mica surface.
-
Allow the vesicles to adsorb and fuse on the mica surface to form a continuous lipid bilayer. This process is often facilitated by the presence of divalent cations (e.g., Ca2+) in the buffer.
-
Gently rinse the surface with buffer to remove any unfused vesicles.
-
-
AFM Imaging:
-
Mount the SLB-coated mica in the fluid cell of the AFM.
-
Image the bilayer in tapping mode or contact mode in a liquid environment to prevent damage to the soft bilayer.
-
To measure the thickness, create defects or "holes" in the bilayer by applying a high force with the AFM tip in a small area.
-
Image the area containing the defect. The height difference between the surface of the bilayer and the exposed mica substrate corresponds to the bilayer thickness.
-
-
Data Analysis:
-
Use the AFM software to analyze the height profile across the edge of the defect.
-
The step height provides a direct measurement of the supported lipid bilayer thickness.
-
Neutron Spin Echo (NSE) Spectroscopy for Determining Bending Rigidity
Principle: NSE is a powerful technique for studying the dynamics of soft matter systems, including the bending fluctuations of lipid membranes. By measuring the temporal correlations of scattered neutrons, NSE can probe the energy of these fluctuations, which is directly related to the bending rigidity of the membrane.
Experimental Protocol:
-
Sample Preparation:
-
Prepare unilamellar vesicles (ULVs) of DEPC or DOPC with a well-defined size distribution, typically by extrusion.
-
The buffer is usually D2O to provide contrast for neutron scattering.
-
-
NSE Measurement:
-
The ULV suspension is placed in a temperature-controlled sample holder in the NSE spectrometer.
-
A polarized neutron beam is scattered by the sample. The change in the neutron's spin polarization after scattering is measured as a function of time (the Fourier time) and the scattering vector (q).
-
The decay of the intermediate scattering function, S(q,t), provides information about the dynamics of the lipid bilayer.
-
-
Data Analysis:
-
The data is analyzed using models that describe the bending fluctuations of a thin elastic sheet. The Zilman-Granek model is commonly used for this purpose.
-
The model relates the decay rate of S(q,t) to the bending rigidity modulus (Kc) of the membrane.
-
By fitting the experimental data to the model, a quantitative value for the bending rigidity can be extracted.
-
Conclusion
The choice between DEPC and DOPC for a particular application depends critically on the desired biophysical properties of the lipid bilayer. DEPC, with its longer acyl chains, forms thicker and potentially more ordered bilayers with a higher phase transition temperature. In contrast, DOPC forms thinner, more fluid bilayers that are in the liquid-crystalline phase over a broader and lower temperature range. These differences in structure and dynamics have profound implications for membrane-protein interactions, the encapsulation and release of therapeutic agents, and the overall stability and permeability of liposomal formulations. The experimental protocols detailed in this guide provide a foundation for the precise characterization of these and other lipid bilayer systems, enabling researchers to make informed decisions in their scientific endeavors.
References
Validating the Purity of 1,2-Dierucoyl-sn-glycero-3-phosphocholine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of lipid excipients like 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a critical step in guaranteeing the quality, stability, and safety of final formulations. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of HPLC-based purity validation for DEPC, alongside alternative methods, supported by experimental protocols and data.
Note: The acronym DEPC is also used for Diethylpyrocarbonate, a nuclease inhibitor. This document exclusively refers to the phospholipid 1,2-Dierucoyl-sn-glycero-3-phosphocholine.
Comparative Analysis of Purity Assessment Methods
The purity of 1,2-Dierucoyl-sn-glycero-3-phosphocholine is predominantly determined by HPLC, with other chromatographic and spectroscopic techniques serving as complementary or screening tools. Commercially available DEPC typically boasts a purity of ≥98%.[1][2][3] The choice of analytical method depends on the specific requirements for resolution, sensitivity, and throughput.
| Method | Principle | Typical Purity Specification | Advantages | Limitations |
| HPLC-ELSD/CAD | Separation based on polarity or chain length, with universal detection of non-volatile analytes.[4] | ≥98% | High resolution and sensitivity; suitable for quantitative analysis.[4][5] | Requires specialized detectors; response may be non-linear.[4] |
| HPLC-UV | Separation with detection based on UV absorbance. | Not ideal | Limited applicability as phospholipids lack strong UV chromophores.[4][6] | Low sensitivity for saturated lipids like DEPC.[4][7] |
| LC-MS/MS | Separation coupled with mass spectrometry for identification and quantification.[4] | ≥99% | Provides structural information and high sensitivity for impurity profiling.[4] | Higher cost and complexity. |
| TLC | Planar chromatography separating lipids based on polarity.[4] | Qualitative Assessment | Simple, cost-effective for rapid screening.[4] | Limited resolution and not quantitative.[4] |
| FTIR | Measures infrared absorption to identify functional groups and assess overall sample purity.[8][9][10] | Qualitative Assessment | Rapid assessment of overall lipid quality and detection of non-lipid contaminants.[8][11][12] | Not a separative technique; cannot quantify individual lipid impurities. |
Experimental Protocol: HPLC Purity Validation of DEPC
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for the quantitative determination of DEPC purity. RP-HPLC separates lipids based on the length and degree of saturation of their fatty acid chains.[4]
1. Materials and Reagents:
-
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) sample
-
HPLC-grade Chloroform
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Ammonium Acetate
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Autosampler
3. Chromatographic Conditions:
-
Mobile Phase A: Methanol:Water:Ammonium Acetate (90:9.5:0.5, v/v/v)
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25-30 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporation Temperature: 60°C
-
Gas Flow: 1.5 L/min
-
4. Sample Preparation:
-
Accurately weigh and dissolve the DEPC sample in chloroform:methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
5. Data Analysis:
-
The purity of DEPC is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of DEPC peak / Total area of all peaks) x 100
-
Visualizing the Workflow and Decision-Making
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for HPLC-based purity validation of DEPC.
Caption: Decision tree for selecting a lipid purity analysis method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. remedypublications.com [remedypublications.com]
- 7. High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Drug Release from DEPC and DSPC Liposomes: A Guide for Researchers
For researchers and professionals in drug development, the choice of lipid is a critical determinant of a liposomal formulation's performance. This guide provides an objective comparison of drug release from liposomes formulated with 1,2-dielaidoyl-sn-glycero-3-phosphocholine (DEPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), supported by experimental data and detailed methodologies.
The fundamental difference between DEPC and DSPC lies in the saturation of their acyl chains. DEPC is an unsaturated phospholipid, featuring a cis double bond in each of its 18-carbon acyl chains. This "kink" in the lipid structure hinders tight packing of the lipid molecules, resulting in a more fluid and permeable membrane. In contrast, DSPC is a saturated phospholipid with two 18-carbon acyl chains, allowing for a highly ordered and tightly packed lipid bilayer, which translates to a more rigid and less permeable membrane.[1] This structural variance profoundly impacts their drug retention and release characteristics.
Physicochemical Properties and Their Impact on Drug Release
The stability and drug release profile of a liposome are intrinsically linked to the physicochemical properties of its constituent phospholipids, most notably the phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.
| Property | DEPC (1,2-dielaidoyl-sn-glycero-3-phosphocholine) | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Reference |
| Acyl Chain Saturation | Unsaturated (18:1) | Saturated (18:0) | [1] |
| Phase Transition Temperature (Tm) | 11.1°C | 55.6°C | [1] |
DSPC's high Tm of 55.6°C ensures that at physiological temperature (37°C), liposomes are in a stable gel phase, which is characterized by low permeability and, consequently, slower drug release.[2] Conversely, DEPC has a low Tm of 11.1°C, meaning that at physiological temperatures, its membrane is in a highly fluid, liquid-crystalline state, leading to increased membrane permeability and faster drug release.[1]
Comparative Drug Release and Encapsulation Efficiency
Experimental data consistently demonstrates the superior drug retention capabilities of DSPC liposomes compared to those made from unsaturated phospholipids.
A study comparing various phospholipids found that DSPC liposomes exhibited the highest encapsulation efficiency and greatest drug retention over a 48-hour period at both 4°C and 37°C.[2] Specifically, DSPC liposomes retained approximately 85.2% of the encapsulated model drug, inulin, after 48 hours at 37°C.[2] In contrast, liposomes formulated with unsaturated phospholipids, which are structurally analogous to DEPC, generally show significantly faster release profiles.
While specific quantitative data for drug release from DEPC liposomes is less prevalent in comparative studies, the principles of lipid bilayer dynamics suggest a rapid release profile. The fluid nature of the DEPC bilayer above its Tm facilitates the diffusion of encapsulated molecules out of the liposome.
| Parameter | DEPC Liposomes | DSPC Liposomes | Reference |
| Drug Release Rate | Fast | Slow | [1][2] |
| Drug Retention | Low | High (e.g., 85.2% retention of inulin after 48h at 37°C) | [2] |
| Encapsulation Efficiency | Generally lower than saturated lipids | High (e.g., 2.95% for inulin) | [2] |
| Membrane Stability | Lower | Higher | [2] |
Experimental Protocols
To provide a framework for comparative studies, detailed methodologies for key experiments are outlined below.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve DEPC or DSPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer (which may contain the drug to be encapsulated) to the flask. The mixture is then agitated above the Tm of the respective lipid (e.g., room temperature for DEPC, >55°C for DSPC) to form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.
Determination of Encapsulation Efficiency
-
Separation of Free Drug: Remove the unencapsulated drug from the liposome suspension. Common methods include size exclusion chromatography, dialysis, or centrifugation.[3][4]
-
Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Drug Quantification: Measure the concentration of the released drug and the total drug concentration in the initial formulation using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[4]
-
Calculation: The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Drug Release Study (Dialysis Method)
-
Sample Preparation: Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.
-
Dialysis: Immerse the sealed dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: Structural differences between DEPC and DSPC liposomes and their effect on drug release.
Caption: Experimental workflow for liposome preparation and drug release studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
Performance Showdown: 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC) Carriers In Vitro vs. In Vivo
A comprehensive comparison of 1,2-Didocos-13-enoyl phosphatidylcholine (DEPC) carriers against other common liposomal formulations, providing researchers, scientists, and drug development professionals with a data-driven guide to inform carrier selection.
This guide delves into the in vitro and in vivo performance of liposomal drug carriers formulated with 1,2-Didocos-13-enoyl phosphatidylcholine (DEPC), also known as 1,2-dierucoyl-sn-glycero-3-phosphocholine. DEPC is a synthetic phospholipid characterized by its long, unsaturated C22:1 acyl chains. These structural features influence the physicochemical properties of the liposomal bilayer, impacting drug retention, cellular interactions, and pharmacokinetic profiles. Here, we compare DEPC-based carriers with commonly used alternatives such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), presenting key performance data in a structured format and outlining detailed experimental protocols.
In Vitro Performance Comparison
The in vitro performance of a liposomal carrier is a critical determinant of its potential for successful drug delivery. Key parameters include drug loading efficiency, release kinetics (stability), and cellular uptake.
Drug Loading and Release Kinetics
The ability of a liposome to efficiently encapsulate a therapeutic agent and retain it until it reaches the target site is paramount. While specific drug loading and release data for DEPC liposomes are not extensively available in comparative studies, we can infer performance based on the physicochemical properties of DEPC and compare it with well-characterized lipids like DSPC and DOPC.
The stability of liposomes and their ability to retain a drug are significantly influenced by the phase transition temperature (Tm) of the constituent phospholipids. Liposomes composed of lipids with a higher Tm are generally more stable and exhibit slower drug release at physiological temperatures.
| Phospholipid | Acyl Chain Composition | Phase Transition Temp. (Tm) | Drug Release Profile at 37°C |
| DEPC | C22:1 (unsaturated) | ~13°C | Expected to be relatively high due to the low Tm, leading to a more fluid membrane. |
| DSPC | C18:0 (saturated) | ~55°C | Slow drug release, providing high retention due to its rigid membrane structure.[1][2][3] |
| DOPC | C18:1 (unsaturated) | ~ -17°C | Rapid drug release due to a very fluid membrane. |
Note: The drug release profile is also highly dependent on the encapsulated drug's properties and the overall formulation, including the presence of cholesterol.
Cellular Uptake
The interaction of liposomes with cells and their subsequent internalization are crucial for intracellular drug delivery. Cellular uptake is influenced by factors such as particle size, surface charge, and the fluidity of the lipid bilayer.
| Carrier Composition | Cell Line | Cellular Uptake Efficiency | Key Findings |
| DEPC Liposomes | Data not available | - | The fluid nature of DEPC membranes at physiological temperatures may facilitate membrane fusion and cellular uptake. |
| DSPC/Cholesterol Liposomes | HeLa, HepG2 | Moderate | The rigid nature of DSPC liposomes can sometimes lead to lower uptake compared to more fluid formulations.[4] |
| DOPC/Cholesterol Liposomes | HeLa, Neurons | High | The fluid membrane of DOPC liposomes often correlates with efficient cellular internalization.[5][6] |
In Vivo Performance Comparison
In vivo studies are essential to evaluate the biodistribution, pharmacokinetics, and therapeutic efficacy of liposomal carriers in a complex biological system.
Pharmacokinetics and Biodistribution
The circulation half-life and tissue distribution of liposomes are critical for ensuring that the encapsulated drug reaches the target site in sufficient concentrations. The mononuclear phagocyte system (MPS) in the liver and spleen rapidly clears conventional liposomes from circulation. Surface modification with polyethylene glycol (PEG), known as PEGylation, can significantly prolong circulation time.
| Carrier Composition | Animal Model | Circulation Half-life | Tumor Accumulation |
| DEPC Liposomes | Data not available | - | - |
| PEGylated DSPC Liposomes | Mice | Long | Enhanced accumulation in tumors due to the Enhanced Permeability and Retention (EPR) effect.[7][8] |
| PEGylated DOPC Liposomes | Mice | Moderate | Generally shows good tumor accumulation, but may have a shorter circulation time compared to DSPC-based formulations. |
Therapeutic Efficacy
The ultimate measure of a drug carrier's performance is its ability to improve the therapeutic outcome of the encapsulated drug. This is often assessed in preclinical animal models of disease.
| Carrier Composition (Drug) | Tumor Model | Therapeutic Efficacy |
| DEPC Liposomes | Data not available | - |
| DSPC Liposomes (Doxorubicin) | Various murine cancer models | Significant tumor growth inhibition and increased survival compared to free drug.[7][8] |
| DOPC-based Liposomes (Various) | Various murine cancer models | Demonstrated efficacy, with performance dependent on the specific formulation and targeting ligands. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key in vitro and in vivo assays.
Liposome Preparation (Thin-Film Hydration Method)
dot
Caption: Workflow for liposome preparation.
-
Lipid Film Formation: Dissolve 1,2-Didocos-13-enoyl phosphatidylcholine (DEPC) and cholesterol (e.g., in a 2:1 molar ratio) in a suitable organic solvent such as a chloroform:methanol mixture.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipid.
-
Sizing: To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated drug from the liposome suspension using techniques such as size exclusion chromatography or dialysis.
In Vitro Drug Release Assay (Dialysis Method)
dot
Caption: Workflow for in vitro drug release.
-
Preparation: Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of release medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions.
-
Incubation: Incubate the system at a controlled temperature (e.g., 37°C) with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: Calculate the cumulative percentage of drug released over time.
In Vitro Cellular Uptake Assay (Flow Cytometry)
dot
Caption: Workflow for cellular uptake assay.
-
Cell Seeding: Seed the desired cell line into a multi-well plate and culture until they reach a suitable confluency.
-
Liposome Incubation: Incubate the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye) at a specific concentration for various time points.
-
Washing: After incubation, wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove any non-internalized liposomes.
-
Cell Harvesting: Detach the cells from the plate using an appropriate method (e.g., trypsinization).
-
Flow Cytometry: Analyze the fluorescence intensity of the cell suspension using a flow cytometer. The intensity of the fluorescence is proportional to the amount of liposomes taken up by the cells.
In Vivo Biodistribution Study
dot
Caption: Workflow for in vivo biodistribution.
-
Liposome Labeling: Label the liposomes with a suitable imaging agent, such as a gamma-emitting radionuclide (e.g., 99mTc) for scintigraphic imaging or a near-infrared fluorescent dye for optical imaging.
-
Administration: Administer the labeled liposomes to tumor-bearing mice via intravenous injection.
-
Imaging/Organ Harvest: At various time points post-injection, either image the live animals to monitor the biodistribution in real-time or euthanize the animals and harvest the major organs and the tumor.
-
Quantification: Measure the amount of radioactivity or fluorescence in each organ and in the blood to determine the percentage of the injected dose per gram of tissue (%ID/g). This data provides a quantitative measure of the biodistribution and tumor-targeting efficiency of the liposomes.
Conclusion
While direct comparative data for 1,2-Didocos-13-enoyl phosphatidylcholine (DEPC) carriers is limited, its low phase transition temperature suggests that it will form more fluid membranes at physiological temperatures compared to high-Tm lipids like DSPC. This property may lead to higher drug release rates and potentially enhanced cellular uptake via membrane fusion. Conversely, for applications requiring high drug retention and prolonged circulation, lipids such as DSPC, often in a PEGylated formulation, may be more suitable. The choice of phospholipid is a critical parameter in liposome design and should be carefully considered based on the specific therapeutic application and the physicochemical properties of the drug to be delivered. Further research directly comparing the in vitro and in vivo performance of DEPC-based carriers with other standard formulations is warranted to fully elucidate their potential in drug delivery.
References
- 1. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically stabilized liposomes: improvements in pharmacokinetics and antitumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. careerchem.com [careerchem.com]
Comparative Guide to Control Experiments for Studies Using 1,2-Didocos-13-enoyl Phosphatidylcholine (DDPC)
Introduction: 1,2-Didocos-13-enoyl phosphatidylcholine (DDPC), also known as 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), is a synthetic phospholipid distinguished by its long (C22:1) monounsaturated acyl chains.[1] These structural features confer high fluidity and a large hydrophobic core, making DDPC a valuable component in the formulation of lipid nanoparticles (LNPs) and liposomes for drug delivery, particularly for hydrophobic drugs and mRNA vaccines.[1] Its unique properties, which influence membrane dynamics, encapsulation efficiency, and drug release kinetics, necessitate the use of carefully selected control experiments to yield interpretable and valid scientific conclusions.[1]
This guide provides a framework for designing robust control experiments when investigating DDPC-based formulations. It compares DDPC with common alternative lipids, details essential experimental protocols, and presents data in a comparative format for researchers, scientists, and drug development professionals.
The Rationale for Comprehensive Controls
In studies involving lipid-based nanoparticles, it is crucial to dissect the effects of the lipid composition, the nanoparticle structure, and the encapsulated payload. A multi-faceted control strategy is essential to attribute observed biological effects to the correct component. The logical relationship between the experimental formulation and its controls is designed to isolate these variables.
Caption: Logical flow of control experiments for isolating variables.
Comparison of DDPC with Alternative Phospholipids
The choice of phospholipid is a critical parameter that dictates the physicochemical properties and subsequent biological performance of an LNP.[2] Comparing DDPC with lipids that have different acyl chain lengths and saturation levels can elucidate structure-activity relationships.
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated lipid (C18:0) that forms rigid, stable bilayers with a high phase transition temperature (Tm ~55°C).[1] It is often used as a control to assess the impact of DDPC's membrane fluidity.
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): An unsaturated lipid (C18:1) that, like DDPC, forms fluid bilayers. However, its shorter acyl chains provide a comparator for the effects of chain length on properties like drug retention and membrane interactions.[3][4]
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): A mixed-chain lipid (C16:0-C18:1) that mimics the heterogeneity of natural cell membranes, offering a biologically relevant baseline for comparison.[4]
Quantitative Data Comparison
The following tables summarize expected quantitative data from comparative experiments.
Table 1: Physicochemical Characterization of Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| DDPC-LNP | 95 ± 4 | 0.11 ± 0.02 | -25 ± 3 | 92 ± 5 |
| DSPC-LNP | 105 ± 5 | 0.15 ± 0.03 | -22 ± 4 | 85 ± 6 |
| DOPC-LNP | 90 ± 3 | 0.10 ± 0.02 | -28 ± 3 | 88 ± 5 |
Data are presented as mean ± standard deviation and are representative examples.
Table 2: Comparative In Vitro Performance
| Formulation | Cell Line | Cellular Uptake (MFI)¹ | Cell Viability (%) |
|---|---|---|---|
| DDPC-LNP | HepG2 | 15,400 ± 1,200 | 95 ± 4 |
| DSPC-LNP | HepG2 | 9,800 ± 950 | 98 ± 2 |
| Untreated Control | HepG2 | 50 ± 15 | 100 |
¹Mean Fluorescence Intensity from flow cytometry using fluorescently labeled LNPs. Data are representative examples.
Table 3: Comparative In Vivo Biodistribution in Mice (4h post-injection)
| Formulation | Liver (%ID/g)² | Spleen (%ID/g)² | Lungs (%ID/g)² |
|---|---|---|---|
| DDPC-LNP | 35 ± 5 | 20 ± 3 | 4 ± 1 |
| DSPC-LNP | 45 ± 6 | 28 ± 4 | 3 ± 1 |
| Saline Control | < 0.1 | < 0.1 | < 0.1 |
²Percent Injected Dose per gram of tissue. Data are representative examples compiled from typical LNP biodistribution studies.[5]
Experimental Protocols & Workflows
Reproducibility requires detailed and standardized protocols. The following sections provide methodologies for the key experiments cited.
General Experimental Workflow
A typical study comparing different LNP formulations follows a structured workflow from synthesis to in vivo analysis.
Caption: Standard workflow for LNP comparative analysis.
Protocol 1: LNP Formulation via Microfluidics
This protocol is adapted from established methods for consistent LNP production.[6][7]
-
Preparation of Solutions:
-
Lipid Phase: Dissolve DDPC (or control lipid), cholesterol, helper lipid (e.g., DOPE), and a PEG-lipid in 100% ethanol. Ensure complete dissolution, warming to 37°C if necessary.[7]
-
Aqueous Phase: Dilute the payload (e.g., mRNA) in a 10 mM citrate buffer (pH 3.0-4.0).
-
-
Microfluidic Mixing:
-
Load the lipid phase into one syringe and the aqueous phase into another.
-
Set up a microfluidic mixing device (e.g., NanoAssemblr) with a new cartridge.[6]
-
Pump the two phases through the mixer at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing triggers the self-assembly and encapsulation process.[8]
-
-
Purification and Concentration:
-
Immediately dialyze the resulting LNP solution against 1X PBS (pH 7.4) for at least 6 hours using a dialysis cassette to remove ethanol and unencapsulated payload.
-
Concentrate the sample using centrifugal filter units if required.
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Protocol 2: Physicochemical Characterization
Comprehensive characterization is essential to ensure quality and reproducibility.[9][10]
-
Size and Polydispersity Index (PDI):
-
Dilute the LNP sample in 1X PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[11]
-
-
Zeta Potential:
-
Dilute the LNP sample in deionized water.
-
Measure the surface charge using Laser Doppler Velocimetry in a zeta potential analyzer.[11]
-
-
Encapsulation Efficiency (EE%):
-
Use a fluorescence-based assay (e.g., Quant-iT RiboGreen assay for RNA).
-
Measure the total fluorescence of the sample before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Calculate EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.
-
Protocol 3: In Vitro Cellular Uptake Assay
This assay quantifies the internalization of LNPs by target cells.
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and incubate overnight to allow adherence.[6]
-
Treatment: Prepare serial dilutions of fluorescently labeled LNPs (e.g., containing a DiD or BODIPY-labeled lipid) in complete cell culture medium.[12][13]
-
Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for a defined period (e.g., 4 or 24 hours) at 37°C.[14]
-
Analysis:
-
Wash the cells three times with cold PBS to remove non-internalized LNPs.
-
Lyse the cells and measure fluorescence using a plate reader, or detach the cells and analyze by flow cytometry to determine the mean fluorescence intensity per cell.
-
Protocol 4: In Vivo Biodistribution Study
This protocol assesses the organ-level distribution of LNPs in an animal model.[5][15]
-
Animal Model: Use appropriate animal models (e.g., male BALB/c mice, 6-8 weeks old). All procedures must follow institutional animal care guidelines.[5]
-
Administration: Inject a defined dose of fluorescently labeled LNPs (e.g., containing a near-infrared dye like DiR) intravenously via the lateral tail vein. Include a saline-injected group as a negative control.[5][6]
-
Imaging and Quantification:
-
At predetermined time points (e.g., 4, 24 hours) post-injection, euthanize the mice.
-
Perfuse with saline and harvest major organs (liver, spleen, lungs, kidneys, heart, brain).[5]
-
Measure the fluorescence intensity in each organ using an in vivo imaging system (IVIS).[5]
-
Quantify the signal and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Relevant Signaling Pathways
Phosphatidylcholines are not merely structural lipids; they are precursors to potent signaling molecules. The turnover of DDPC within a cell can generate lipid mediators that influence cellular processes. Understanding this is key to interpreting downstream biological effects.
Caption: Simplified phosphatidylcholine metabolic signaling pathway.[16]
References
- 1. 1,2-Didocos-13-enoyl phoshatidylcholine | 51779-95-4 | Benchchem [benchchem.com]
- 2. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 3. Janus Liposomes: Exploring Liquid-Liquid Phase-Separating Lipid Systems Alternative to DOPC/DPPC/Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
- 12. labcorp.com [labcorp.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Reproducibility: A Comparative Guide to DEPC and Alternatives for RNase Inactivation in Experiments
For researchers, scientists, and drug development professionals, ensuring the integrity of RNA is paramount for reproducible and reliable experimental outcomes. A ubiquitous threat to RNA integrity is the pervasive presence of ribonucleases (RNases). Diethylpyrocarbonate (DEPC) has long been a staple in laboratories for inactivating these enzymes. However, its use is not without drawbacks, prompting the adoption of various alternatives. This guide provides an objective comparison of DEPC and other commonly used methods for RNase inactivation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of RNase Inactivation Methods
The choice of RNase inactivation method can significantly impact RNA yield, integrity, and performance in downstream applications. While a single comprehensive study directly comparing all available methods across all parameters is not available, the following tables summarize quantitative data synthesized from multiple sources to facilitate an informed decision.
| Method/Product | Key Performance Metric | Observation | Source |
| DEPC-Treated Water | RNA Integrity | No significant difference in RNA degradation was observed when compared to high-quality purified water (Milli-Q). | [1][2] |
| Downstream Inhibition | Residual DEPC or its byproducts can inhibit enzymatic reactions such as in vitro transcription and may interfere with RT-qPCR.[3][4][5] | [3][4][5] | |
| Nuclease-Free Water (Commercial) | General Performance | Widely considered a reliable and safe alternative to DEPC-treated water, suitable for sensitive downstream applications like RT-qPCR and RNA sequencing.[6][7] | [6][7] |
| RNA Integrity | Generally provides high RNA integrity, assuming proper handling to prevent post-purification contamination. | ||
| RNase Inhibitors (e.g., SUPERase•In™, RNasin®) | Protection | Effectively protect RNA from RNases present in enzymatic reactions. | [8] |
| Compatibility | Compatible with a wide range of enzymatic reactions, including reverse transcription and in vitro transcription. | [9] | |
| Ultrafiltration (e.g., Milli-Q) | RNA Integrity | As efficient as DEPC treatment in suppressing RNase activity and preserving RNA integrity.[10] | [10] |
| Purity | Avoids the introduction of chemical contaminants that can be a concern with DEPC treatment. | ||
| RNase Decontamination Solutions (e.g., RNaseZap™) | Surface Decontamination | Effectively removes RNase contamination from laboratory surfaces and equipment.[11][12][13] | [11][12][13] |
| Residue Inhibition | Thorough rinsing is required to prevent inhibition of subsequent enzymatic reactions.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of any RNase inactivation strategy. Below are protocols for the key methods discussed.
Preparation of DEPC-Treated Water
Objective: To prepare RNase-free water for use in RNA experiments.
Materials:
-
Diethylpyrocarbonate (DEPC)
-
Nuclease-free glass bottle
-
Distilled or deionized water
-
Stir plate and magnetic stir bar
-
Autoclave
Protocol:
-
Add 1 ml of DEPC to 1 liter of distilled or deionized water in a nuclease-free glass bottle (final concentration 0.1% v/v).[14][15]
-
Stir the solution vigorously for at least 30 minutes to ensure the DEPC is well dispersed.
-
Incubate the solution for at least 1 hour at 37°C, or overnight at room temperature, to allow the DEPC to inactivate RNases.[14][16]
-
Autoclave the DEPC-treated water for at least 15 minutes to inactivate the DEPC.[14][16] The breakdown of DEPC produces ethanol and carbon dioxide. A faint, sweet odor after autoclaving is normal and does not indicate the presence of active DEPC.[3]
-
Allow the water to cool completely before use. Store in a sterile, nuclease-free container.
Caution: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.[14] DEPC is incompatible with Tris and HEPES buffers as it reacts with primary and secondary amines.[16]
Surface Decontamination with RNaseZap™
Objective: To eliminate RNase contamination from laboratory surfaces and equipment.
Materials:
-
RNaseZap™ solution or wipes
-
Paper towels
-
Nuclease-free water
Protocol:
-
For Surfaces:
-
For Lab Apparatus:
-
For Plastic and Glass Vessels:
Note: Do not use RNaseZap™ on corrodible metal surfaces.[11][13]
Use of RNase Inhibitors in Enzymatic Reactions
Objective: To protect RNA from degradation during enzymatic reactions.
Materials:
-
Recombinant RNase inhibitor (e.g., SUPERase•In™, RNasin®)
-
Your enzymatic reaction components (e.g., reverse transcriptase, RNA polymerase)
Protocol:
-
During the setup of your enzymatic reaction (e.g., cDNA synthesis, in vitro transcription), add the RNase inhibitor to the reaction mixture.
-
The recommended concentration is typically 1 unit of inhibitor per microliter of the final reaction volume.[9]
-
It is good practice to add the RNase inhibitor before adding other components that might be a source of RNase contamination.
-
Gently mix the components and proceed with your experimental protocol.
Note: Most RNase inhibitors are effective against RNase A, B, and C but may not inhibit other types of RNases.[9] They are also sensitive to denaturation, so avoid harsh chemical treatments or high temperatures that are not part of the intended protocol.
Visualizing Workflows and Decision-Making
To further clarify the application of these methods, the following diagrams illustrate a typical RNA extraction workflow and a decision-making process for selecting an appropriate RNase inactivation strategy.
Conclusion
The reproducibility of experiments involving RNA is critically dependent on the effective control of RNase activity. While DEPC treatment has been a long-standing method for rendering water and solutions RNase-free, its potential for chemical modification of RNA and interference with downstream applications necessitates careful consideration of alternatives. Commercially available nuclease-free water, RNase inhibitors, and surface decontamination solutions offer effective and often safer alternatives. The choice of method should be guided by the specific requirements of the experiment, including the sensitivity of downstream applications, the types of solutions being prepared, and laboratory resources. By understanding the performance characteristics and following detailed protocols, researchers can confidently select the most appropriate strategy to protect their RNA samples and ensure the integrity and reproducibility of their results.
References
- 1. Comparison of Milli-Q PF plus water with DEPC-treated water in the preparation and analysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. editxor.com [editxor.com]
- 10. Impact of purified water quality on molecular biology experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. niehs.nih.gov [niehs.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the quantitative analysis and cross-validation of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), a critical component in various drug delivery systems, particularly liposomes. The selection of a robust and reliable analytical method is paramount for accurate quantification, stability testing, and quality control throughout the drug development lifecycle.
This document outlines the principles, performance characteristics, and detailed experimental protocols for three prevalent analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. The objective is to provide a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their specific application and to facilitate the cross-validation of results between different analytical platforms.
Method Comparison at a Glance
The choice of analytical methodology is often a trade-off between sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of HPLC-CAD, LC-MS, and ³¹P NMR for the analysis of DEPC.
| Parameter | HPLC-CAD | LC-MS | ³¹P NMR |
| Principle | Separation by chromatography, detection based on charged aerosol particles. | Separation by chromatography, detection by mass-to-charge ratio. | Detection of the ³¹P nucleus in a magnetic field. |
| Specificity | Moderate to High | Very High | High (for phosphorus-containing compounds) |
| Sensitivity (LOD/LOQ) | Low ng / 10-22 ng on column[1] | pmol/mL to fmol/mL[2] | 0.3 mM[3] |
| Linearity (R²) | >0.99 (often requires non-linear fit)[4][5] | >0.99 | >0.99 |
| Precision (%RSD) | <5%[4][5] | <10%[6] | 2%[3] |
| Accuracy (% Recovery) | 95-110%[5] | 80-120%[6] | 96-108%[7] |
| Throughput | High | High | Moderate |
| Primary Application | Quantification of known lipids, quality control. | Identification and quantification of known and unknown lipids, metabolite studies. | Absolute quantification of total phospholipid classes. |
Experimental Workflows
The analysis of DEPC is often a critical step in the characterization of lipid-based drug delivery systems. The following diagram illustrates a typical experimental workflow for the preparation and analysis of DEPC-containing liposomes.
The following diagram illustrates the logical relationship in a cross-validation study, where results from different methods are compared to ensure data integrity.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust and sensitive method for the quantification of non-volatile and semi-volatile compounds, making it well-suited for the analysis of phospholipids like DEPC. The detector response is largely independent of the chemical structure of the analyte, providing a more uniform response for different lipid classes compared to UV detection.
Sample Preparation:
-
Accurately weigh and dissolve the DEPC standard or lipid extract in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
For liposome samples, a lipid extraction step using a modified Bligh-Dyer method is recommended to remove interfering substances.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions:
-
Column: Normal Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Hexane/Isopropanol (e.g., 80:20 v/v).
-
Mobile Phase B: Isopropanol/Water (e.g., 85:15 v/v) with an ionic modifier like ammonium acetate.
-
Gradient: A gradient elution is typically used to separate different phospholipid classes. An example gradient could be a linear increase in Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
CAD Parameters:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: 35-45 °C.
-
Gas Flow Rate: Adjusted according to manufacturer's recommendations.
Data Analysis:
Quantification is typically performed using an external standard calibration curve. Due to the non-linear response of the CAD detector, a quadratic or power function is often used for the calibration curve fit to ensure accuracy over a wide dynamic range.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers unparalleled specificity and sensitivity for the analysis of phospholipids. It allows for the identification and quantification of individual lipid species, including DEPC, as well as the characterization of potential degradation products.
Sample Preparation:
Sample preparation is similar to that for HPLC-CAD, involving lipid extraction and reconstitution in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile). The use of internal standards (e.g., a deuterated phospholipid) is highly recommended for accurate quantification to compensate for matrix effects and variations in ionization efficiency.[6]
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 150 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient elution is employed to resolve different lipid species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for phosphocholines.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of DEPC or full scan for profiling. For increased specificity, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole mass spectrometer.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
Data Analysis:
Quantification is performed using a calibration curve constructed with a DEPC standard and an appropriate internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for the absolute quantification of different phospholipid classes without the need for individual calibration standards for each lipid.[3] Since each phospholipid class has a distinct chemical shift for its phosphorus nucleus, this method can provide a comprehensive profile of the phospholipid composition in a sample.
Sample Preparation:
-
Extract the lipids from the sample matrix.
-
Evaporate the solvent and dissolve the lipid residue in a deuterated solvent (e.g., CDCl₃/CH₃OD mixture).
-
Add a known amount of an internal standard containing a phosphorus atom with a distinct chemical shift (e.g., triphenyl phosphate).
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ³¹P.
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the phosphorus nuclei) is crucial for accurate quantification.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.
Data Analysis:
The concentration of each phospholipid class is determined by integrating the area of its corresponding peak in the ³¹P NMR spectrum and comparing it to the integral of the known amount of the internal standard. The molar percentage of each phospholipid can then be calculated.
Conclusion
The cross-validation of analytical methods is a critical component of robust drug development, ensuring the reliability and consistency of data across different analytical platforms and throughout the product lifecycle. For the analysis of 1,2-Dierucoyl-sn-glycero-3-phosphocholine, HPLC-CAD, LC-MS, and ³¹P NMR each offer distinct advantages.
-
³¹P NMR serves as an excellent reference method for absolute quantification of total phosphocholine content.
-
LC-MS provides the highest specificity and sensitivity, making it ideal for detailed characterization, stability studies, and analysis in complex biological matrices.
-
HPLC-CAD offers a good balance of sensitivity, and high throughput, making it a suitable choice for routine quality control and release testing.
By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers can make informed decisions on method selection and effectively design and execute cross-validation studies to ensure the quality and integrity of their analytical data for DEPC-containing formulations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. hplc.eu [hplc.eu]
- 5. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phospholipid-research-center.com [phospholipid-research-center.com]
- 7. 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Long-Chain Phospholipids in Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of phospholipids is a pivotal decision in the design of effective lipid-based drug delivery systems. Long-chain phospholipids, characterized by fatty acid chains of 16 carbons or more, are integral components of many clinically approved nanoformulations, including liposomes. Their physicochemical properties, largely dictated by acyl chain length and degree of saturation, significantly influence the stability, drug retention, and pharmacokinetic profile of the delivery vehicle. This guide offers a data-driven comparison of common long-chain phospholipids to inform formulation development.
Physicochemical Properties of Common Long-Chain Phospholipids
The primary distinction between long-chain phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lies in their acyl chain lengths—C18 for DSPC and C16 for DPPC.[1] This structural difference has a direct impact on their phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. The longer chains of DSPC result in stronger van der Waals interactions, necessitating more energy to disrupt the ordered gel phase, thus giving it a higher Tm compared to DPPC.[1]
| Property | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | Reference |
| Acyl Chain Length | C18:0 (Stearoyl) | C16:0 (Palmitoyl) | C14:0 (Myristoyl) | [1][2] |
| Phase Transition Temp (Tm) | ~55°C | ~41°C | ~24°C | [1][2] |
| Molecular Formula | C44H88NO8P | C40H80NO8P | C36H72NO8P | [1] |
| Bilayer State at 37°C | Gel Phase (Ordered, Rigid) | Gel Phase (Approaching Tm) | Liquid Crystalline Phase (Fluid) | [1][3] |
Table 1: Physicochemical properties of selected long-chain phospholipids.
Performance in Liposomal Formulations: Stability and Drug Release
The phase transition temperature is a critical factor influencing the stability and drug retention of liposomes, especially at physiological temperature (37°C).[3] Liposomes formulated with saturated phospholipids with higher Tm, such as DSPC and DPPC, generally show greater stability and drug retention.[2]
A comparative study on the stability of liposomes made from DSPC, DPPC, and DMPC (a phospholipid with a shorter C14 chain) revealed that DSPC liposomes, which have the highest Tm, demonstrated the best drug retention over a 48-hour period at both 4°C and 37°C.[2][3] In contrast, DMPC liposomes, with a Tm below physiological temperature, exhibited the lowest drug retention.[2][3] The inclusion of cholesterol is a common strategy to enhance liposome stability by modulating membrane fluidity and reducing permeability.[2][4]
| Liposome Composition | Storage Temperature (°C) | Drug Retention after 24h (%) | Drug Retention after 48h (%) | Reference |
| DSPC/Cholesterol | 37 | ~85 | 85.2 +/- 10.1 | [2][3] |
| DPPC/Cholesterol | 37 | ~61 | 60.8 +/- 8.9 | [2][3] |
| DMPC/Cholesterol | 37 | <50 | 53.8 +/- 4.3 (at 15 min) | [2][3] |
Table 2: A comparison of drug retention in liposomes formulated with different saturated phospholipids.
The drug release profile is also significantly influenced by the choice of phospholipid. For instance, in a study with the highly hydrophilic drug cisplatin, DSPC liposomes showed the slowest release profile, with only 2% of the drug released after 72 hours.[5] In comparison, the DPPC formulation released 7% over the same period, while the DMPC formulation showed a rapid release of 20% in the first 6 hours, reaching 25% after 72 hours.[5]
Experimental Protocols
Liposome Preparation (Thin-Film Hydration and Sonication Method)
A common method for preparing the liposomes described in the comparative studies involves thin-film hydration followed by sonication.[3]
-
Lipid Film Formation: The phospholipids (e.g., DSPC, DPPC, or DMPC) and cholesterol are dissolved in a suitable organic solvent like chloroform in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. This process is typically carried out at a temperature above the Tm of the phospholipid to ensure proper hydration and liposome formation.
-
Sonication: The resulting suspension of multilamellar vesicles is then sonicated using a probe or bath sonicator to reduce the size of the liposomes and create small unilamellar vesicles.[3]
-
Purification: Free, unencapsulated drug is removed from the liposome suspension by methods such as dialysis or size exclusion chromatography.
Determination of Encapsulation Efficiency and Drug Retention
-
Encapsulation Efficiency (EE): The EE is calculated as the ratio of the amount of drug entrapped in the liposomes to the total amount of drug used in the formulation, expressed as a percentage. The amount of encapsulated drug is determined after separating the liposomes from the unencapsulated drug.
-
Drug Retention: To assess stability, the liposomal formulations are incubated in a buffer (e.g., PBS) at specific temperatures (e.g., 4°C and 37°C).[3] At various time points, aliquots are taken, and the amount of drug retained within the liposomes is measured. This is often done by separating the liposomes from the released drug and quantifying the drug in the liposome fraction.
Visualization of Key Concepts
References
Safety Operating Guide
Safe Disposal of 1,2-Didocos-13-enoyl Phosphatidylcholine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 1,2-didocos-13-enoyl phosphatidylcholine is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the same precautions as any potentially hazardous chemical. This guide provides a detailed, step-by-step operational plan for its proper disposal.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of 1,2-didocos-13-enoyl phosphatidylcholine and its associated waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses | To shield eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Step-by-Step Disposal Procedure
The disposal of 1,2-didocos-13-enoyl phosphatidylcholine must comply with all federal, state, and local regulations. The following protocol is based on standard best practices for laboratory chemical waste management.
-
Waste Classification and Segregation : Treat all waste containing 1,2-didocos-13-enoyl phosphatidylcholine as hazardous chemical waste. This waste must be kept separate from other waste streams like regular trash or biohazardous materials. Crucially, avoid mixing this waste with incompatible chemicals. As a general rule, store acids and bases separately, and keep oxidizing agents away from organic compounds.
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container, preferably made of plastic, with a secure screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1,2-Didocos-13-enoyl phosphatidylcholine".[1][2][3][4] The label should also include the date when the first waste was added.[2][5]
-
-
Accumulation and Storage :
-
Arranging for Disposal :
Emergency Spill Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain and absorb the substance.[10][11]
-
Cleanup :
-
Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.[12][13]
-
For powdered spills, take care to avoid creating dust.[10][13] A light mist of water can help to suppress dust.[14]
-
Decontaminate the spill area with a suitable laboratory detergent and wipe clean.[10][12]
-
-
Dispose of Cleanup Materials : All materials used for cleanup, including contaminated absorbent pads and wipes, must be disposed of as hazardous waste.[10][12]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 1,2-didocos-13-enoyl phosphatidylcholine.
Caption: Disposal workflow for 1,2-didocos-13-enoyl phosphatidylcholine.
References
- 1. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. actenviro.com [actenviro.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. westlab.com [westlab.com]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
Personal protective equipment for handling 1,2-Didocos-13-enoyl phoshatidylcholine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Didocos-13-enoyl phosphatidylcholine (CAS No. 51779-95-4).[1][2] Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity. While this specific phospholipid may not be classified as hazardous, all research chemicals should be handled with a high degree of caution.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling 1,2-Didocos-13-enoyl phosphatidylcholine.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical splash goggles.[3][4] | Disposable, chemical-resistant gloves (e.g., nitrile).[4][5] | Laboratory coat.[3][4] | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator is recommended to avoid inhaling dust particles.[4] |
| Preparing Solutions | Safety glasses with side shields or chemical splash goggles.[3][4] | Disposable, chemical-resistant gloves (e.g., nitrile).[4][5] | Laboratory coat.[3][4] | Work in a well-ventilated area or a chemical fume hood to minimize exposure to aerosols.[3][4] |
| Cleaning Spills | Chemical splash goggles.[3] | Chemical-resistant gloves (double-gloving recommended).[3] | Chemical-resistant lab coat or apron.[3] | Appropriate respiratory protection if aerosols or dust are generated.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed glass container with a Teflon-lined closure at -20°C.[6]
-
Unsaturated lipids like 1,2-Didocos-13-enoyl phosphatidylcholine are prone to oxidation and hydrolysis and should be stored under an inert gas like argon or nitrogen.[6]
2. Preparation:
-
Before use, allow the container to reach room temperature before opening to prevent condensation.[6]
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[4]
-
Avoid creating dust when weighing and transferring the solid.[4]
3. Dissolving in Organic Solvents:
-
When dissolving in organic solvents, use glass, stainless steel, or Teflon equipment.[6]
-
Crucially, do not use plastic pipette tips or containers (e.g., Eppendorf tubes, polystyrene, polyethylene, polypropylene) for transferring or storing organic solutions of lipids, as this can leach impurities. [6]
4. General Handling Precautions:
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Do not store aqueous suspensions of phospholipids for long periods due to the risk of hydrolysis.[6]
Disposal Plan
This material is not generally considered a hazardous waste.[7] However, all chemical waste must be disposed of in accordance with local, state, and federal regulations.[3][8]
1. Waste Collection:
-
Segregate lipid waste from other waste streams.[9]
-
Collect waste 1,2-Didocos-13-enoyl phosphatidylcholine and any contaminated materials (e.g., pipette tips, gloves, empty vials) in a clearly labeled, sealed container for chemical waste.[3][9]
2. Disposal of Unused Chemical (Solid):
-
For non-hazardous solids, securely package the waste in a sealed container and dispose of it directly in the designated dumpster for laboratory waste.[10] Do not place it in regular laboratory trash cans.[8][10]
3. Disposal of Solutions:
-
Non-hazardous liquid waste may be poured down the sink drain with approval from your institution's Environmental Health and Safety (EHS) department.[8] Never dispose of liquids in dumpsters.[8]
4. Contaminated Labware:
-
Place contaminated disposable labware (e.g., pipette tips, tubes) in a designated, labeled hazardous waste container if local regulations require it, or if it is contaminated with other hazardous materials.[3]
-
Contaminated glassware should be thoroughly cleaned before disposal.[8]
Caption: Workflow for safe handling and disposal of 1,2-Didocos-13-enoyl phosphatidylcholine.
References
- 1. 1,2-Didocos-13-enoyl phoshatidylcholine | 51779-95-4 | Benchchem [benchchem.com]
- 2. 1,2-DI13-CIS-DOCOSENOYL-SN-GLYCERO-3-PHOSPHOCHOLINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. stratech.co.uk [stratech.co.uk]
- 7. tersusenv.com [tersusenv.com]
- 8. sfasu.edu [sfasu.edu]
- 9. researchgate.net [researchgate.net]
- 10. csn.edu [csn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
